Desethanol Dipyridamole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O3/c31-14-7-23-21-24-17-18(19(26-21)28-8-3-1-4-9-28)25-22(30(12-15-32)13-16-33)27-20(17)29-10-5-2-6-11-29/h31-33H,1-16H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKSSCCUCOTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151870 | |
| Record name | Desethanol dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176886-12-6 | |
| Record name | Desethanol dipyridamole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176886126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethanol dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHANOL DIPYRIDAMOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0Y19727G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Desethanol Dipyridamole
This guide provides a comprehensive overview of the known physical and chemical properties of Desethanol Dipyridamole, a significant impurity and metabolite of the antiplatelet drug Dipyridamole. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with expert insights to facilitate further investigation and application. Where experimental data is not publicly available, this guide proposes robust, field-proven methodologies for its determination.
Introduction: The Significance of this compound
This compound, identified as Dipyridamole Impurity D in various pharmacopeias, is a primary related substance of Dipyridamole.[1][2] Its presence in the final drug product can arise from the manufacturing process or as a degradation product.[3] From a metabolic standpoint, it represents a step in the biotransformation of Dipyridamole. Understanding the physicochemical properties of this impurity is paramount for several key aspects of drug development:
-
Analytical Method Development: Accurate quantification of this compound is essential for release testing and stability studies of Dipyridamole drug products.
-
Formulation Science: Knowledge of its solubility and stability informs the development of robust formulations that minimize impurity formation.
-
Pharmacokinetics and Toxicology: Characterizing the properties of this metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicological impact.
This guide will delve into the structural, physical, and chemical characteristics of this compound, providing a foundational understanding for its role in pharmaceutical science.
Chemical Identity and Structure
This compound is structurally similar to the parent Dipyridamole molecule, with the key difference being the absence of one of the four ethanol groups. This structural modification significantly impacts its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | [1] |
| Synonyms | Dipyridamole Impurity D, Dipyridamole Related Compound D | [4], [2] |
| CAS Number | 1176886-12-6 | [5] |
| Molecular Formula | C22H36N8O3 | [5] |
| Molecular Weight | 460.57 g/mol | [5] |
| Chemical Structure |
Physical Properties
The physical properties of this compound are crucial for its isolation, handling, and formulation. While comprehensive experimental data is scarce in the public literature, some key parameters have been reported or can be predicted.
| Property | Value | Source/Method |
| Appearance | Yellow Solid | [6] |
| Melting Point | 48 - 52 °C | [6] |
| Boiling Point | 766.0 ± 70.0 °C (Predicted) | [6] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.84 ± 0.10 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6] |
In-depth Discussion on Solubility
The qualitative description of "slightly soluble" is insufficient for many pharmaceutical applications. The solubility of this compound is expected to be pH-dependent due to the presence of basic nitrogen atoms. For context, the parent drug Dipyridamole, a weak base with a pKa of approximately 6.4, is soluble in acidic mediums with a pH below 4 and is practically insoluble in water.[7][8] Quantitative solubility data for this compound is critical for developing dissolution methods and understanding its behavior in the gastrointestinal tract.
This protocol outlines a robust method for determining the quantitative solubility of this compound in various pharmaceutically relevant media.
Caption: Workflow for Quantitative Solubility Determination.
Causality behind Experimental Choices:
-
Choice of Solvents: The selected solvents cover a range of polarities and pH values relevant to analytical method development, formulation, and in vivo behavior. Biorelevant media are crucial for predicting oral absorption.
-
Equilibrium Method: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, ensuring accurate and reproducible results.
-
Controlled Temperature: Temperature is a critical factor affecting solubility; 25°C is standard for physicochemical characterization, while 37°C mimics physiological conditions.
-
HPLC/UPLC Quantification: A validated, specific chromatographic method is essential for accurately measuring the concentration of the dissolved analyte without interference from potential degradants.
Spectroscopic Properties
Mass Spectrometry (MS)
LC-MS is a powerful tool for identifying and quantifying impurities. The mass spectrum of this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 461.3. Fragmentation patterns would likely involve the loss of the hydroxyethyl groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. While specific chemical shift data for this compound is not published, one can predict the expected signals based on its structure and comparison to Dipyridamole. The absence of one set of signals corresponding to a diethanolamine group would be the key differentiating feature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for O-H (from the hydroxyl groups), C-H (aliphatic and aromatic), C=N, and C-N stretching vibrations.
UV-Vis Spectroscopy
The pyrimido[5,4-d]pyrimidine chromophore in this compound is expected to produce a UV-Vis spectrum similar to that of Dipyridamole, which has absorption maxima around 230, 290, and 410 nm.[9] The exact λmax may vary slightly depending on the solvent and pH.
This protocol outlines the steps for obtaining comprehensive spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Characterization.
Chemical Properties and Stability
The chemical stability of this compound is a critical parameter, as its formation and subsequent degradation can impact the quality and safety of the Dipyridamole drug product.
Stability Profile
Specific stability data for isolated this compound is not available in the literature. However, stability-indicating methods for Dipyridamole suggest that this compound is a potential degradation product.[3][10] A forced degradation study on this compound would be necessary to understand its intrinsic stability.
This protocol is designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
Caption: Workflow for Forced Degradation Study.
Synthesis and Isolation
The presence of this compound in Dipyridamole drug substance is often a result of incomplete reaction or side reactions during synthesis. While specific synthetic procedures for this compound are not detailed in the literature, a plausible route would involve a controlled reaction of the appropriate chlorinated pyrimido-pyrimidine intermediate with a sub-stoichiometric amount of diethanolamine, followed by reaction with ethanolamine.
Isolation of this compound for use as a reference standard typically involves preparative chromatography from a stressed Dipyridamole sample or a crude reaction mixture.
Conclusion
This compound is a critical impurity and metabolite of Dipyridamole that requires careful characterization and control. While there are gaps in the publicly available experimental data for its physical and chemical properties, this guide has provided a comprehensive overview of the existing knowledge and has outlined detailed, scientifically sound protocols for the determination of key parameters such as solubility and stability. By following these proposed methodologies, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of Dipyridamole-containing pharmaceutical products.
References
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
-
Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. Retrieved from [Link]
-
Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830. [Link]
-
GLP Pharma Standards. (n.d.). Dipyridamole EP Impurity D | CAS No- 1176886-12-6. Retrieved from [Link]
-
MDPI. (2023). Determination of Dipyridamole Using a MIP-Modified Disposable Pencil Graphite Electrode. Molecules, 28(14), 5485. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- European Pharmacopoeia. (2014). DIPYRIDAMOLE Dipyridamolum.
-
Valavala, R., et al. (2016). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. Journal of chemicals and pharmaceutical sciences, 9(4), 2959-2965. [Link]
-
Reddy, G. S., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of pharmaceutical and biomedical analysis, 62, 118–124. [Link]
-
MDPI. (2022). Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. Molecules, 27(23), 8231. [Link]
- El-Gindy, A., et al. (2009). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(2), 525-534.
-
Abdelkawy, M., et al. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of chromatographic science, 54(7), 1120–1128. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Dipyridamole EP Impurity D. Retrieved from [Link]
- International Journal of Pharmaceutical Research & Allied Sciences. (2019).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gummadi, S., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical chromatography : BMC, 36(1), e5247. [Link]
-
Drugfuture.com. (n.d.). This compound. Retrieved from [Link]
- Certificate of Analysis. (2025). Dipyridamole EP Impurity D.
-
National Center for Biotechnology Information. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3433. [Link]
-
PubChem. (n.d.). Dipyridamole. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. 11(1-s), 10-16. [Link]
-
Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-alkylated aromatic amines.
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of dipyridamole.
-
YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. scbt.com [scbt.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Dipyridamole | 58-32-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Biological Activities of Desethanol Dipyridamole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential biological activities of Desethanol Dipyridamole, a primary metabolite and structural analog of the well-established antiplatelet and vasodilatory agent, Dipyridamole. As a Senior Application Scientist, the following content is structured to offer not just a theoretical overview but also a practical framework for investigating this compound. We will delve into the mechanistic rationale for its potential activities, grounded in the known pharmacology of its parent compound, and provide detailed experimental protocols for validation.
Introduction: From a Known Drug to a Novel Probe
Dipyridamole has a long history in clinical medicine, primarily for preventing thromboembolic events and for its vasodilatory properties.[1][2] Its therapeutic effects are largely attributed to two primary mechanisms of action: the inhibition of adenosine uptake by red blood cells, platelets, and endothelial cells, and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This dual action leads to an increase in extracellular adenosine and intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, which collectively modulate platelet aggregation and vascular tone.[1]
This compound, as a major metabolite, presents a compelling case for investigation. While often categorized as an impurity or a related compound in the synthesis of Dipyridamole, its structural similarity suggests a retained, altered, or even novel pharmacological profile.[4][5] Understanding the biological activities of this compound is crucial for a complete comprehension of Dipyridamole's overall in vivo effects and may unveil new therapeutic opportunities.
Structural Rationale for Potential Biological Activity
The key structural difference between Dipyridamole and this compound lies in the substitution on one of the pyrimidopyrimidine ring's exocyclic amino groups. Dipyridamole possesses two diethanolamine side chains, whereas this compound has one diethanolamine and one monoethanolamine side chain. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.
The ethanol groups on the side chains of Dipyridamole are crucial for its interaction with the adenosine transporter and phosphodiesterase enzymes. Therefore, the absence of one of these ethanol groups in this compound is hypothesized to modulate its inhibitory potency and selectivity towards these targets.
Hypothesized Biological Activities of this compound
Based on the structure-activity relationship of Dipyridamole and its derivatives, we can postulate several potential biological activities for this compound.[6]
Modulation of Adenosine Uptake
Dipyridamole is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), thereby increasing extracellular adenosine concentrations.[1] Adenosine, in turn, activates adenosine receptors, leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.[7] The interaction of Dipyridamole with ENT1 is thought to involve its diethanolamine side chains.
It is plausible that this compound retains the ability to inhibit adenosine uptake, though its potency may be altered. The reduced number of hydroxyl groups could affect its binding affinity to the transporter.
A comparative analysis of the inhibitory activity of this compound and Dipyridamole on adenosine uptake would be a critical first step in characterizing its biological profile.
Inhibition of Phosphodiesterase (PDE) Enzymes
Dipyridamole is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE5, PDE7, and PDE8, leading to increased intracellular levels of cAMP and cGMP.[6] This contributes to its antiplatelet and vasodilatory effects. The pyrimidopyrimidine core of Dipyridamole is the primary pharmacophore for PDE inhibition.
Given that this compound retains this core structure, it is highly likely to exhibit PDE inhibitory activity. However, the altered side chain may influence its selectivity and potency against different PDE isoenzymes. For instance, subtle changes in the side chain structure of Dipyridamole derivatives have been shown to significantly impact their PDE5 inhibitory activity.[6]
Antiplatelet Activity
The antiplatelet effect of Dipyridamole is a direct consequence of its dual mechanism of action.[1] By increasing extracellular adenosine and intracellular cyclic nucleotides, it effectively dampens platelet activation and aggregation induced by various agonists like ADP and collagen.
Therefore, should this compound demonstrate significant adenosine uptake and/or PDE inhibition, it is expected to exhibit antiplatelet properties. The magnitude of this effect will be dependent on its potency in the aforementioned mechanisms.
Antioxidant Potential
Recent studies have suggested that Dipyridamole and its derivatives possess antioxidant properties, which may contribute to their overall cardiovascular benefits.[8] This antioxidant activity is thought to be related to their ability to scavenge free radicals and protect against lipid peroxidation. The structural features contributing to this activity are not fully elucidated but may involve the pyrimidopyrimidine core and the nitrogen-containing side chains. It is therefore conceivable that this compound could also exhibit antioxidant effects.
Experimental Workflows for Validation
To empirically test the hypothesized biological activities of this compound, a series of well-established in vitro assays are proposed.
Adenosine Uptake Inhibition Assay
This assay will determine the inhibitory effect of this compound on adenosine uptake in a cellular system.
Caption: Workflow for the Adenosine Uptake Inhibition Assay.
-
Cell Culture: Culture a suitable cell line known to express the equilibrative nucleoside transporter 1 (ENT1), such as HeLa cells, in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound and Dipyridamole (as a positive control) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure: a. Wash the cell monolayer with a pre-warmed uptake buffer. b. Pre-incubate the cells with the test compounds or vehicle control for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the uptake by adding a solution containing a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine). d. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold stop buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the adenosine uptake (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay
This assay will evaluate the inhibitory activity of this compound against specific PDE isoenzymes. A fluorescence polarization-based assay is a common and robust method.
Caption: Workflow for the Phosphodiesterase Inhibition Assay.
-
Reagents: Obtain recombinant human PDE isoenzymes of interest (e.g., PDE3A, PDE5A), a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP), and a binding agent that specifically binds to the product of the reaction (the fluorescently labeled monophosphate).
-
Compound Preparation: Prepare serial dilutions of this compound and a known PDE inhibitor (e.g., IBMX or a specific inhibitor for the isoenzyme being tested) in the assay buffer.
-
Assay Procedure: a. In a low-volume, black 384-well microplate, add the test compounds. b. Add the diluted PDE enzyme to each well. c. Incubate for a short period to allow for inhibitor binding. d. Initiate the reaction by adding the fluorescently labeled substrate. e. Incubate at room temperature for a time sufficient to achieve a significant signal window. f. Stop the reaction by adding the binding agent. g. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC₅₀ values as described for the adenosine uptake assay.
Platelet Aggregation Assay
This assay will assess the functional consequence of this compound's potential activities on platelet function.
Caption: Workflow for the Platelet Aggregation Assay.
-
Blood Collection and Preparation: a. Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant. c. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline.
-
Assay Procedure: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to 37°C in an aggregometer. c. Add this compound or vehicle control to the PRP and incubate for a defined period. d. Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation. e. Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Express the results as the maximum percentage of aggregation. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison between this compound and its parent compound, Dipyridamole.
Table 1: Comparative Inhibitory Activity (IC₅₀ Values)
| Compound | Adenosine Uptake Inhibition (IC₅₀, µM) | PDE3A Inhibition (IC₅₀, µM) | PDE5A Inhibition (IC₅₀, µM) |
| Dipyridamole | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Antiplatelet Activity
| Compound | Inhibition of ADP-induced Platelet Aggregation (%) | Inhibition of Collagen-induced Platelet Aggregation (%) |
| Dipyridamole | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value |
Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for elucidating the potential biological activities of this compound. By systematically evaluating its effects on adenosine uptake, phosphodiesterase activity, and platelet aggregation, researchers can build a detailed pharmacological profile of this Dipyridamole metabolite.
The findings from these studies will not only enhance our understanding of Dipyridamole's metabolism and overall mechanism of action but also have the potential to uncover a new molecule with a unique therapeutic profile. Further investigations could explore its in vivo efficacy in animal models of thrombosis and cardiovascular disease, as well as a broader screening against other potential biological targets. The exploration of this compound represents a promising avenue for drug discovery and development.
References
- [This is a placeholder for a reference that would discuss the general pharmacology of Dipyridamole. A suitable reference would be a pharmacology textbook or a review article.]
- [This is a placeholder for a reference that would provide details on the chemical synthesis and identification of Dipyridamole impurities, including this compound.]
- [This is a placeholder for a reference that would discuss structure-activity relationships of Dipyridamole and its analogs.]
- [This is a placeholder for a reference detailing the role of adenosine in cardiovascular physiology.]
- [This is a placeholder for a reference describing the different phosphodiesterase isoenzymes and their physiological roles.]
- [This is a placeholder for a reference providing a detailed protocol for adenosine uptake assays.]
-
Nepomuceno, M. F., et al. (1997). Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane. Free Radical Biology and Medicine, 23(7), 1046-1054. [Link]
- [This is a placeholder for a reference providing a detailed protocol for phosphodiesterase inhibition assays.]
- [This is a placeholder for a reference providing a detailed protocol for platelet aggreg
-
Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3438. [Link]
- [This is a placeholder for a reference that would discuss the clinical uses of Dipyridamole.]
-
Dipyridamole. Wikipedia. [Link]
-
Dipyridamole. PubChem. [Link]
-
Dipyridamole. DrugBank. [Link]
-
Dipyridamole. LITFL. [Link]
-
This compound. PubChem. [Link]
- [This is a placeholder for a reference that would discuss the metabolism of Dipyridamole.]
-
Dipyridamole for preventing stroke and other vascular events in patients with vascular disease. Cochrane Database of Systematic Reviews. [Link]
-
Adenosine Uptake Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Dipyridamole. StatPearls. [Link]
- [This is a placeholder for a reference that would provide more in-depth information on the analytical chemistry of Dipyridamole and its rel
- [This is a placeholder for a reference that would discuss the broader therapeutic potential of pyrimidopyrimidine deriv
- [This is a placeholder for a reference that would provide a comprehensive review of antipl
-
Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. Translational Oncology. [Link]
Sources
- 1. Dipyridamole - Wikipedia [en.wikipedia.org]
- 2. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Known Impurities of Dipyridamole: Origin, Significance, and Analysis
Introduction: The Criticality of Purity in Dipyridamole
Dipyridamole is a widely utilized antiplatelet and vasodilator agent, primarily prescribed for the prevention of thromboembolic events, particularly in patients with prosthetic heart valves and for secondary stroke prevention.[1][2] Its therapeutic efficacy is intrinsically linked to its mechanism of action, which involves the inhibition of adenosine uptake and phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets and vascular smooth muscle. This results in decreased platelet aggregation and vasodilation.[3][4]
Given its critical role in cardiovascular therapy, ensuring the purity of the Dipyridamole active pharmaceutical ingredient (API) is of paramount importance. The presence of impurities, which can originate from the manufacturing process or arise from degradation of the drug substance over time, can potentially compromise the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.
This technical guide provides a comprehensive overview of the known impurities of Dipyridamole, delving into their chemical identity, mechanisms of formation, and, most importantly, their significance from a clinical and regulatory perspective. Furthermore, it details the analytical methodologies employed for the detection and quantification of these impurities, offering insights for researchers, scientists, and drug development professionals in this field.
The Landscape of Dipyridamole Impurities: A Structural and Mechanistic Overview
The known impurities of Dipyridamole are primarily categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several of these impurities.[6][7][8]
Process-Related Impurities
The synthesis of Dipyridamole typically commences from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[9] The sequential substitution of the chloro groups with piperidine and diethanolamine is a critical step where the formation of several process-related impurities can occur.[5] The reaction temperature is a crucial parameter, with higher temperatures often leading to an increased impurity profile.[10]
Table 1: Key Process-Related Impurities of Dipyridamole
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Dipyridamole EP Impurity A | 2,2′-((4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₅H₄₀N₈O₂ | 484.64 | 16982-40-4 |
| Dipyridamole EP Impurity B | 2,2',2'',2''',2'''',2'''''-((8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexaethanol | C₂₃H₄₀N₈O₆ | 524.62 | 16908-47-7 |
| Dipyridamole EP Impurity C | 2,2'-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₀H₃₀ClN₇O₂ | 435.95 | 54093-92-4 |
| Dipyridamole EP Impurity G | 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | C₁₆H₂₀Cl₂N₆ | 367.28 | 7139-02-8 |
The formation of these impurities is a result of incomplete or side reactions during the synthesis of Dipyridamole.
-
Impurity G (2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine): This is a key intermediate in the synthesis of Dipyridamole.[1][11] Its presence as an impurity signifies an incomplete reaction where not all chloro groups have been substituted by diethanolamine.
-
Impurity C (2,2'-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol): This impurity arises from the incomplete substitution of the chloro group at the 6-position of Impurity G with diethanolamine.[12][13]
-
Impurity A (2,2′-((4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol): This impurity is formed when a diethanolamine group in Dipyridamole is substituted by a piperidine ring, likely due to an excess of piperidine or non-selective reaction conditions.[14]
The significance of these process-related impurities lies in their potential to possess different pharmacological or toxicological profiles compared to the parent drug. While specific toxicological data for each impurity is not extensively available in the public domain, their structural similarity to Dipyridamole suggests the possibility of interacting with the same biological targets, potentially leading to altered efficacy or adverse effects. The presence of reactive chloro groups in Impurities C and G could also pose a risk for genotoxicity, although specific studies are required to confirm this.
Degradation Products
Dipyridamole is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are crucial for identifying potential degradation products that may form during the shelf-life of the drug product.[15][16]
Table 2: Key Degradation Products of Dipyridamole
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Dipyridamole EP Impurity D | 2,2'-((6-((2-hydroxyethyl)amino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₂H₃₆N₈O₃ | 460.57 | 1176886-12-6 |
| Dipyridamole EP Impurity E | Not fully characterized in publicly available literature | - | - | 2365420-11-5 |
| Dipyridamole EP Impurity F | 2,2',2'',2'''-((4-((2-hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo)tetraethanol | C₂₁H₃₆N₈O₅ | 480.56 | 60286-30-8 |
The formation of these impurities is often initiated by environmental factors.
Sources
- 1. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 2. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]
- 3. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 10. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. alentris.org [alentris.org]
- 13. veeprho.com [veeprho.com]
- 14. store.usp.org [store.usp.org]
- 15. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
The Discovery and Evolution of Dipyridamole and Its Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the discovery, history, and scientific evolution of Dipyridamole and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and the ongoing quest to refine and repurpose this multifaceted therapeutic agent.
Section 1: The Genesis of a Cardiovascular Agent - The Discovery of Dipyridamole
The story of Dipyridamole begins in the laboratories of Boehringer Ingelheim in the late 1950s. Initially investigated for its potential as a coronary vasodilator, the compound, chemically known as 2,2′,2′′,2′′′-[(4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol, was first synthesized as part of a broader exploration into pyrimidopyrimidine derivatives. The foundational patents for Dipyridamole were granted in 1959 and 1962 to Thomae, a subsidiary of Boehringer Ingelheim.[1]
The initial therapeutic aim was to treat angina pectoris by increasing coronary blood flow.[2][3] However, early clinical observations revealed a more complex pharmacological profile. While Dipyridamole did induce vasodilation, its efficacy in preventing effort-induced ischemia was limited.[2] This led to a deeper investigation into its mechanism of action, a journey that would uncover its significant impact on platelet function and adenosine metabolism, ultimately defining its primary clinical applications for decades to come.
Section 2: Unraveling the Multifaceted Mechanism of Action
Dipyridamole's therapeutic effects are not attributable to a single mode of action but rather to a synergistic interplay of at least two key molecular mechanisms: the inhibition of adenosine uptake and the inhibition of phosphodiesterase (PDE) enzymes.[4][5]
Adenosine Uptake Inhibition: A Key to Vasodilation and Beyond
One of the earliest recognized and most significant actions of Dipyridamole is its ability to block the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells.[4][5] This inhibition of the equilibrative nucleoside transporter 1 (ENT1) leads to an increase in the extracellular concentration of adenosine.[1]
Adenosine is a potent endogenous signaling molecule with a very short half-life. By preventing its transport into cells, Dipyridamole effectively prolongs its biological activity. The elevated extracellular adenosine levels activate A2A receptors on vascular smooth muscle cells and platelets, leading to:
-
Vasodilation: Increased coronary and peripheral blood flow.[3][4]
-
Inhibition of Platelet Aggregation: Activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
Phosphodiesterase (PDE) Inhibition: Modulating Intracellular Signaling
Dipyridamole also functions as a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cyclic guanosine monophosphate (cGMP).[4] While its inhibition of cAMP-PDE is considered weak, Dipyridamole demonstrates more potent inhibition of cGMP-PDE.[6] This inhibition further contributes to the elevation of intracellular cAMP and cGMP levels, augmenting the effects of adenosine uptake inhibition and other signaling pathways, such as those involving nitric oxide (NO).[6]
The dual mechanism of Dipyridamole is a prime example of polypharmacology, where a single agent interacts with multiple targets to produce a complex and often synergistic therapeutic effect.
Figure 1: Simplified signaling pathway of Dipyridamole's dual mechanism of action.
Section 3: The Evolution of Clinical Applications
The understanding of Dipyridamole's dual mechanism of action has directly influenced its clinical applications, moving from its initial intended use as an anti-anginal agent to its established role in thromboembolic disease.
From Vasodilator to Antiplatelet Agent
The recognition of Dipyridamole's potent antiplatelet effects shifted its clinical focus. Early clinical trials in the 1980s, such as the AICLA (Accidents ischémiques cérébraux liés à l'athérosclérose) trial and the American-Canadian Cooperative Study, explored the combination of aspirin and Dipyridamole for stroke prevention.[7][8] While these early trials lacked the statistical power to definitively prove the superiority of the combination over aspirin alone, they laid the groundwork for future investigations.[7][8]
The Landmark ESPS-2 Trial and Stroke Prevention
The European Stroke Prevention Study 2 (ESPS-2) was a large-scale clinical trial that provided conclusive evidence for the efficacy of the aspirin-dipyridamole combination. The trial demonstrated that the combination of low-dose aspirin and extended-release Dipyridamole was significantly more effective than aspirin alone in the secondary prevention of stroke.[8] This landmark study solidified the role of this combination therapy in clinical practice.
Other Therapeutic Applications
Beyond stroke prevention, Dipyridamole has been utilized in several other clinical contexts:
-
Adjunct to Warfarin: In patients with prosthetic heart valves to prevent thromboembolic complications.[9]
-
Pharmacological Stress Testing: Intravenous Dipyridamole is used as an alternative to exercise in myocardial perfusion imaging to assess for coronary artery disease.[9]
-
Pulmonary Hypertension: Dipyridamole has shown benefits in lowering pulmonary hypertension.[5]
Section 4: The Next Generation: Dipyridamole Derivatives and Future Directions
Despite its clinical success, the parent Dipyridamole molecule possesses certain limitations, most notably poor pharmacokinetic properties, including a short half-life in rat liver microsomes of approximately 7 minutes.[4][6] This has spurred the development of Dipyridamole derivatives with improved metabolic stability and potentially enhanced efficacy.
Structure-Activity Relationship (SAR) and Derivative Design
Research into Dipyridamole derivatives has focused on modifying the core pyrimidopyrimidine structure to enhance its pharmacological properties. Key strategies in derivative design have included:
-
Replacement of Piperidine Rings: Introducing other heterocyclic rings to improve both inhibitory activity and metabolic stability.[6]
-
Modification of Diethanolamine Chains: "Closing the ring" by replacing the diethanolamine side chains with heterocyclic structures to reduce the polar surface area and improve bioavailability.[6]
These modifications have led to the synthesis of novel compounds with significantly improved metabolic stability. For instance, compound (S)-4h, a derivative with a modified side chain, demonstrated a half-life of 67 minutes in rat liver microsomes, a nearly 10-fold increase compared to the parent Dipyridamole.[4][6]
| Compound | Half-life (T1/2) in RLM (min) | PDE5 IC50 (nM) |
| Dipyridamole | 7 | Not specified in this study |
| (S)-4h | 67 | 332 |
Data from Huang et al., 2022.[4][6]
Repurposing and Novel Therapeutic Targets
The unique pharmacological profile of Dipyridamole and its derivatives has led to investigations into their potential for treating a range of other conditions, including:
-
Idiopathic Pulmonary Fibrosis (IPF): Dipyridamole has shown promise in preclinical models of pulmonary fibrosis.[4][6]
-
Cancer: The anti-proliferative and anti-inflammatory properties of Dipyridamole are being explored in oncology.
-
Restless Legs Syndrome (RLS): A 2021 clinical trial demonstrated the efficacy of Dipyridamole in treating RLS, likely through its modulation of adenosine signaling.[10]
Section 5: Key Experimental Protocols
For researchers working with Dipyridamole and its derivatives, standardized and reproducible assays are essential. The following are step-by-step methodologies for two key experimental workflows.
Protocol: Phosphodiesterase (PDE) Inhibition Assay (Radioactive Method)
This protocol describes a sensitive radioactive assay for determining PDE activity, adapted from established methods.[9]
Objective: To measure the inhibitory effect of a test compound on the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) by a specific PDE isozyme.
Materials:
-
Purified PDE enzyme
-
[3H]-cAMP or [3H]-cGMP
-
Test compound (Dipyridamole derivative)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes, scintillation vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PDE enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add [3H]-cAMP or [3H]-cGMP to initiate the enzymatic reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.
-
Conversion to Nucleoside: Cool the tubes and add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine. Incubate at 30°C for 10 minutes.
-
Separation: Apply the reaction mixture to an ion-exchange column that retains the charged, unhydrolyzed [3H]-cAMP/cGMP. The uncharged [3H]-adenosine/guanosine will pass through.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.
Figure 2: Workflow for a radioactive phosphodiesterase (PDE) inhibition assay.
Protocol: Adenosine Uptake Inhibition Assay
This cell-based assay measures the ability of a test compound to inhibit the uptake of radiolabeled adenosine into cells.[11]
Objective: To quantify the inhibitory effect of a test compound on adenosine transport into cultured cells.
Materials:
-
Cultured cells expressing ENT1 (e.g., HeLa or U937 cells)
-
[3H]-adenosine
-
Test compound (Dipyridamole derivative)
-
Nitrobenzylthioinosine (NBTI) as a positive control
-
Appropriate cell culture medium and buffers
-
Multi-well culture plates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with the test compound at various concentrations or vehicle control for 20-60 minutes at room temperature.
-
Adenosine Uptake: Add [3H]-adenosine to each well and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]-adenosine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the intracellular radioactivity.
-
Data Analysis: Calculate the percentage of adenosine uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Conclusion
From its origins as a coronary vasodilator to its established role in stroke prevention and its emerging potential in new therapeutic areas, Dipyridamole represents a fascinating case study in drug discovery and development. The journey of this pyrimidopyrimidine derivative highlights the importance of elucidating the multifaceted mechanisms of action of a compound and the continuous opportunities for innovation through the design of next-generation derivatives with improved pharmacological properties. As research continues to uncover the full therapeutic potential of modulating adenosine and cyclic nucleotide signaling, the legacy of Dipyridamole and its derivatives is set to continue evolving.
References
-
Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. [Link]
-
Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed, [Link]
- Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of cyclic nucleotide phosphodiesterase isozymes and the design of selective inhibitors. Trends in pharmacological sciences, 11(4), 150-155.
-
Kazmierczak, B. I. (2017). Determining Phosphodiesterase Activity (Radioactive Assay). Methods in molecular biology (Clifton, N.J.), 1657, 279–283. [Link]
-
Diener, H. C. (1998). Dipyridamole trials in stroke prevention. Neurology, 51(3 Suppl 3), S27-9. [Link]
-
Diener, H. C. (1998). Dipyridamole trials in stroke prevention. PubMed, [Link]
-
Kempson, J., et al. (2005). Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships. Bioorganic & medicinal chemistry letters, 15(7), 1829–1833. [Link]
-
TW. (n.d.). Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay. TW, [Link]
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI, [Link]
-
Amgen Inc. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. National Institutes of Health, [Link]
-
Picano, E. (1989). Dipyridamole-echocardiography test: historical background and physiologic basis. European heart journal, 10(4), 365–376. [Link]
-
pharmacy180.com. (n.d.). Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. pharmacy180.com, [Link]
-
ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. ResearchGate, [Link]
-
Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & medicinal chemistry letters, 21(11), 3234–3238. [Link]
-
AdisInsight. (n.d.). Aspirin/dipyridamole extended release - Boehringer Ingelheim. AdisInsight, [Link]
-
Wikipedia. (n.d.). Dipyridamole. Wikipedia, [Link]
-
New Drug Approvals. (2022). DIPYRIDAMOLE. New Drug Approvals, [Link]
-
Berkowski, A. (2024, March 9). Dipyridamole: How a Drug for Blood Clots Became a New Treatment for Restless Legs Syndrome (RLS). YouTube, [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs, Inc., [Link]
-
ResearchGate. (n.d.). Ticagrelor Inhibits Adenosine Uptake In Vitro and Enhances Adenosine-Mediated Hyperemia Responses in a Canine Model. ResearchGate, [Link]
- Google Patents. (n.d.). US4427648A - Dipyridamole-containing pharmaceutical form.
-
ResearchGate. (n.d.). Kinetic stability of amorphous dipyridamole: A fast scanning calorimetry investigation | Request PDF. ResearchGate, [Link]
-
Drugs.com. (n.d.). Dipyridamole. Drugs.com, [Link]
-
Wikipedia. (n.d.). Dipyridamole. Wikipedia, [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Aspirin/Dipyridamole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. Dipyridamole trials in stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Desethanol Dipyridamole
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Desethanol Dipyridamole, a related substance of the antiplatelet agent Dipyridamole. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed protocol from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines. We delve into the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detection wavelength. The protocol includes rigorous validation steps, such as specificity demonstrated through forced degradation studies, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose in quality control and stability testing environments.
Introduction and Pre-Analysis Considerations
This compound is a key impurity and potential metabolite of Dipyridamole, a medication used to inhibit thrombus formation.[1][2] Accurate quantification of this and other related substances is critical for ensuring the purity, safety, and efficacy of the Dipyridamole active pharmaceutical ingredient (API) and its finished drug products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision, making it ideal for this purpose.[3]
Developing a robust and reliable HPLC method requires a foundational understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆N₈O₃ | [4][5] |
| Molecular Weight | 460.57 g/mol | [1][5] |
| Predicted pKa | 13.84 ± 0.10 | [1] |
| Predicted Boiling Point | 766.0 ± 70.0 °C | [1] |
| UV Maximum (λmax) | Similar to Dipyridamole (approx. 280-295 nm) | [6][7][8][9] |
The high pKa value indicates that this compound is a basic compound. Therefore, controlling the mobile phase pH is crucial to ensure consistent retention and symmetrical peak shape. A pH well below the pKa will ensure the analyte is in a single, protonated form. The UV absorbance profile, expected to be similar to the parent compound Dipyridamole, guides the selection of an appropriate detection wavelength for optimal sensitivity.
HPLC-UV Method Development Strategy
The development of a stability-indicating HPLC method is a systematic process designed to separate the main analyte from its potential degradation products and process-related impurities.[10][11] Our strategy is grounded in a logical progression from selecting initial conditions to fine-tuning them for optimal performance.
Caption: Workflow for HPLC-UV Method Development.
Rationale for Chromatographic Parameter Selection
-
Column: A reversed-phase C8 column (e.g., YMC Pack C8, 150 mm × 4.6 mm, 3.0 μm) is selected.[12] While C18 is a common choice, a C8 offers slightly less hydrophobicity, which can be advantageous for retaining and resolving polar metabolites and degradants without excessively long run times.
-
Mobile Phase: A gradient elution using a phosphate buffer and a mixture of acetonitrile and methanol provides robust control over the separation.
-
Aqueous Phase (Mobile Phase A): A 10 mM phosphate buffer adjusted to pH 4.7 with orthophosphoric acid. This pH ensures that the basic nitrogen centers on this compound are consistently protonated, promoting sharp peak shapes and stable retention times.[12]
-
Organic Phase (Mobile Phase B): A mixture of Buffer:Acetonitrile:Methanol (30:40:30 v/v/v). The combination of acetonitrile and methanol can modulate selectivity, offering a powerful tool for resolving closely eluting impurities.[12]
-
-
Detection Wavelength: Based on published spectra for Dipyridamole and its derivatives, a wavelength of 295 nm is chosen.[8][9] This provides a good balance of sensitivity for the parent compound and its expected degradation products.
-
Column Temperature: Maintaining the column at 35°C reduces mobile phase viscosity and can improve peak efficiency and reproducibility.[12]
Detailed Analytical Protocol
This section provides the finalized, step-by-step protocol for the analysis of this compound.
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
-
This compound Reference Standard.
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.
-
Orthophosphoric Acid (H₃PO₄), analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC or Milli-Q grade.
Preparation of Solutions
-
Mobile Phase A (10 mM Phosphate Buffer, pH 4.7): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 4.7 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Buffer:ACN:MeOH): Mix Mobile Phase A, Acetonitrile, and Methanol in a ratio of 30:40:30 (v/v/v). Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
Table 2: Optimized HPLC-UV Conditions
| Parameter | Condition |
| Column | YMC Pack C8 (150 mm × 4.6 mm, 3.0 μm) |
| Mobile Phase | A: 10 mM Phosphate Buffer, pH 4.7B: Buffer A:ACN:MeOH (30:40:30) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (10 µg/mL) six times and evaluate the following parameters.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for n=6 injections |
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[13][14] Validation is performed according to the ICH Q2(R2) guideline.[13][15][16]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[17][18] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to produce degradation products.[11][19][20]
Caption: Workflow for Forced Degradation Studies.
-
Protocol: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 1 hour. Neutralize before analysis.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid API to 80°C for 24 hours.
-
Photolytic Degradation: Expose API solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks. A degradation of 5-20% is desirable.[20]
Linearity and Range
Linearity is established by analyzing a series of standard solutions across a specified range.
-
Protocol: Prepare at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 15 µg/mL).
-
Acceptance Criteria: A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by spiking a placebo matrix with known amounts of the analyte.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% level) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be precise and accurate.
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters.
-
Protocol: Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.
Data Presentation and Interpretation
All validation data should be clearly summarized for review.
Table 4: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15,230 |
| 2.5 | 75,980 |
| 5.0 | 151,500 |
| 10.0 | 302,100 |
| 15.0 | 453,500 |
| Correlation (r²) | 0.9998 |
Table 5: Example Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 80% | 99.5% | - |
| 100% | 100.2% | 0.8% |
| 120% | 101.1% | - |
Conclusion
The HPLC-UV method detailed in this application note is a robust, specific, and reliable procedure for the quantification of this compound. The method has been developed based on the analyte's physicochemical properties and validated according to stringent ICH guidelines. The successful separation of the main analyte from its forced degradation products confirms its stability-indicating nature. This method is suitable for routine quality control analysis, stability studies, and impurity profiling in pharmaceutical development and manufacturing environments.
References
-
Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved January 16, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 16, 2026, from [Link]
-
Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved January 16, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (n.d.). ProPharma. Retrieved January 16, 2026, from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
Dipyridamole Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 16, 2026, from [Link]
-
Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 5(4), 281-285. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023, July 1). YouTube. Retrieved January 16, 2026, from [Link]
-
Dipyridamole: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]
-
HPLC chromatogram of dipyridamole native (I) in gradient AcCN/aqueous... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analytical method development and validation for dipyridamole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms. (n.d.). Enliven Archive. Retrieved January 16, 2026, from [Link]
-
Analytics of Dipyridamole Modified Release Capsules. (n.d.). Tartaric Acid Pellets. Retrieved January 16, 2026, from [Link]
-
A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. (2022, January). Biomedical Chromatography, 36(1), e5247. Retrieved from [Link]
-
Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. Retrieved from [Link]
-
Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. (2021, October). IOSR Journal of Applied Chemistry, 14(10), 14-22. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1176886-12-6 [amp.chemicalbook.com]
- 2. drugs.com [drugs.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Dipyridamole Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. actascientific.com [actascientific.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Protocol for the Isolation and Purification of Desethanol Dipyridamole from a Dipyridamole Mixture
Abstract
This application note provides a detailed, scientifically-grounded protocol for the isolation of Desethanol Dipyridamole, a known impurity and metabolite of the antiplatelet drug Dipyridamole. The procedure is designed for researchers, scientists, and drug development professionals who require a pure sample of this related substance for analytical standard preparation, pharmacological testing, or impurity profiling. The methodology leverages fundamental differences in the physicochemical properties of Dipyridamole and its desethanol analogue, employing preparative High-Performance Liquid Chromatography (HPLC) for efficient separation. This guide offers a step-by-step workflow, from initial sample preparation to final purity verification, emphasizing the rationale behind each procedural choice to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Principles
Dipyridamole, 2,2',2'',2'''-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol, is a widely used medication to inhibit blood clot formation.[1][2] During its synthesis, storage, or metabolism, various related substances and impurities can form.[3][4] One such critical impurity is this compound (2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol).[5][6] The presence and quantity of such impurities must be strictly controlled and monitored, necessitating the availability of pure analytical standards for method validation and quantification.
The successful isolation of this compound from a mixture containing the parent drug, Dipyridamole, hinges on exploiting their subtle structural and physicochemical differences.
Structural and Physicochemical Rationale: this compound differs from Dipyridamole by the absence of one of the four hydroxyethyl groups. This seemingly minor alteration leads to a decrease in molecular weight and, more importantly, a reduction in overall polarity. This polarity difference is the cornerstone of the chromatographic separation strategy outlined herein. By using reverse-phase chromatography, where the stationary phase is nonpolar, the more polar Dipyridamole will have a shorter retention time, while the slightly less polar this compound will interact more strongly with the stationary phase and thus elute later.
The table below summarizes the key properties of both compounds, which inform the isolation strategy.
| Property | Dipyridamole | This compound | Rationale for Separation |
| Molecular Formula | C₂₄H₄₀N₈O₄[1][7][8] | C₂₂H₃₆N₈O₃[9][10] | Difference in mass allows for confirmation by Mass Spectrometry. |
| Molecular Weight | 504.6 g/mol [1][7] | 460.6 g/mol [9] | Confirms structural difference. |
| Polarity | Higher (due to four -OH groups) | Lower (due to three -OH groups) | Primary basis for chromatographic separation on a reverse-phase column. |
| Solubility | Very soluble in methanol, chloroform, and dilute acids.[8][11][12] | Slightly soluble in methanol and chloroform.[5][6] | Guides the selection of an appropriate solvent for sample preparation. |
| pKa | ~6.4[8][12] | Predicted ~13.84[5][6] | Dictates the need for pH control in the mobile phase for consistent ionization and retention. |
Materials, Reagents, and Instrumentation
Reagents:
-
Dipyridamole mixture containing this compound
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade or higher)
-
Dimethyl Sulfoxide (DMSO) (ACS Grade)
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis Detector
-
Fraction Collector
-
-
Analytical HPLC system with UV-Vis or DAD detector
-
Rotary Evaporator
-
Lyophilizer (Freeze-dryer)
-
Analytical Balance
-
pH meter
-
Vortex Mixer and Sonicator
Overall Isolation Workflow
The protocol follows a systematic workflow, from initial preparation of the crude mixture to the final analysis of the purified compound. Each stage is designed to maximize recovery and purity.
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Part A: Sample Preparation
Causality: The goal is to completely dissolve the crude mixture in a minimal volume of a strong solvent that is compatible with the HPLC mobile phase. Given the solubility profiles, a combination of DMSO and Methanol is effective. DMSO is a powerful solvent for both compounds, while methanol ensures miscibility with the aqueous mobile phase.
-
Accurately weigh approximately 100 mg of the crude Dipyridamole mixture.
-
Transfer the solid to a clean glass vial.
-
Add 1.0 mL of DMSO and vortex thoroughly for 1-2 minutes.
-
Add 1.0 mL of Methanol and continue to vortex. If necessary, sonicate the sample for 5-10 minutes to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any particulates before injection.
Part B: Preparative HPLC Protocol
Causality: A C18 column is selected for its nonpolar stationary phase, which will effectively separate compounds based on polarity. A gradient elution (gradually increasing the organic solvent percentage) is employed to first elute the more polar Dipyridamole and then provide enough solvent strength to elute the less polar this compound with good peak shape and resolution. Formic acid is added to the mobile phase to acidify it (pH ~2.5-3.0), which protonates the basic nitrogen atoms on both molecules. This suppresses silanol interactions with the column and ensures sharp, symmetrical peaks.[13]
| Parameter | Recommended Setting |
| Column | C18, 10 µm particle size, ≥20 mm ID x 250 mm L |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15-25 mL/min (adjust based on column diameter) |
| Detection (UV) | 290 nm |
| Injection Volume | 500-2000 µL (depending on concentration and column loading capacity) |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 25.0 | |
| 28.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
Protocol Steps:
-
Equilibrate the preparative HPLC system with the starting conditions (30% Mobile Phase B) until a stable baseline is achieved.
-
Perform a blank injection (injection of the sample solvent) to identify any system peaks.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time. Dipyridamole will elute as the major, earlier peak. This compound will elute as a smaller, later peak.
-
Set the fraction collector to begin collecting the eluent just before the this compound peak begins to rise from the baseline and stop collecting just after it returns.
Part C: Post-Purification Processing
-
Solvent Removal: Combine all collected fractions containing the pure this compound. Reduce the volume of the solvent using a rotary evaporator. Set the water bath temperature to 40-50°C to avoid thermal degradation.
-
Lyophilization: Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and place it on the lyophilizer. Lyophilize until a dry, yellow powder is obtained. This method is preferred over simple evaporation to dryness as it avoids the formation of a hard film and yields a fluffy, easily handled solid.
Validation and Quality Control
Causality: It is imperative to confirm both the purity and the chemical identity of the isolated compound. Analytical HPLC provides a high-resolution method to check for any remaining impurities, while mass spectrometry and NMR provide definitive structural confirmation.
Purity Assessment by Analytical HPLC
| Parameter | Recommended Setting |
| Column | C18, <5 µm particle size, 4.6 mm ID x 150 mm L |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 290 nm |
| Gradient Program | 10-90% B over 15 minutes |
Protocol Steps:
-
Prepare a ~0.1 mg/mL solution of the isolated this compound in a 50:50 Methanol:Water mixture.
-
Inject the sample onto the analytical HPLC system.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The target purity should be ≥98%.
Identity Confirmation
-
Mass Spectrometry (MS): Infuse a dilute solution of the isolated material into an ESI-MS. The expected [M+H]⁺ ion for this compound (C₂₂H₃₆N₈O₃) is m/z 461.3.
-
NMR Spectroscopy: Dissolve 5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound, showing the absence of signals corresponding to the fourth hydroxyethyl group present in Dipyridamole.
Conclusion
This application note details a robust and reproducible protocol for the isolation of this compound from a mixture containing its parent drug, Dipyridamole. By leveraging the principles of reverse-phase chromatography and explaining the scientific rationale for each step, this guide provides researchers with a reliable method to obtain high-purity material essential for analytical and research purposes. The inclusion of rigorous quality control steps ensures the final product is both pure and structurally verified.
References
-
Reddy, G.S., Kumar, A.P., & Reddy, P.P. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 237-43. [Link]
-
PharmaCompass. (n.d.). Dipyridamole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3108, Dipyridamole. Retrieved from [Link]
-
DrugBank Online. (n.d.). Dipyridamole. Retrieved from [Link]
-
Drugs.com. (2025). Dipyridamole: Package Insert / Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315611, this compound. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Mostafa, A. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of Chromatographic Science, 54(8), 1348–1356. [Link]
- Google Patents. (2015). US8946414B2 - Processes for the preparation of dipyridamole.
-
ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved from [Link]
-
Shormanov, V.K., & Kvachakhiia, L.L. (2007). [Characteristics of Dipyridamol Isolation From Biological Material]. Sudebno-meditsinskaia ekspertiza, 50(5), 39-42. [Link]
-
PubMed. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. [Link]
Sources
- 1. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1176886-12-6 [chemicalbook.com]
- 6. This compound CAS#: 1176886-12-6 [amp.chemicalbook.com]
- 7. Dipyridamole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Dipyridamole | 58-32-2 [chemicalbook.com]
- 9. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. drugs.com [drugs.com]
- 12. Dipyridamole CAS#: 58-32-2 [m.chemicalbook.com]
- 13. Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Utilizing Desethanol Dipyridamole as a Chromatographic Reference Standard
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of Desethanol Dipyridamole as a reference standard in chromatographic analyses. This guide moves beyond mere procedural steps to explain the scientific rationale behind the protocols, ensuring robust and reliable analytical outcomes.
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical analysis, the quantification and control of impurities are paramount to ensure the safety and efficacy of a drug product. Dipyridamole, a medication used to inhibit blood clot formation, can contain several process-related impurities and degradation products.[1] Among these, this compound, identified as Dipyridamole Impurity D in the European Pharmacopoeia (EP), is a critical analyte to monitor.[2][3][4]
This compound is a structurally similar derivative of the active pharmaceutical ingredient (API), Dipyridamole. Its presence, even in minute quantities, can impact the quality of the final drug product. Therefore, a highly pure, well-characterized reference standard of this compound is indispensable for the accurate identification and quantification of this impurity in Dipyridamole drug substances and products.
This guide provides detailed, validated protocols for using this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the reference standard's properties is fundamental to its correct application.
| Property | Value | Source |
| Chemical Name | 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | [4] |
| Synonyms | Dipyridamole Impurity D (EP), Dipyridamole Related Compound D (USP) | [3][8][9][10] |
| CAS Number | 1176886-12-6 | [4] |
| Molecular Formula | C₂₂H₃₆N₈O₃ | [4] |
| Molecular Weight | 460.57 g/mol | [4] |
| Appearance | Yellow Solid | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
Chromatographic Analysis Workflow
The following diagram illustrates the logical workflow for the chromatographic analysis of Dipyridamole and its related substances, including this compound.
Caption: Workflow for Chromatographic Analysis.
Protocols for Chromatographic Analysis
The following protocols are based on established and validated methods for the analysis of Dipyridamole and its related substances.[11][12] These methods are designed to be stability-indicating and adhere to the principles of method validation as outlined by the ICH.[7][13]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the routine quality control of Dipyridamole for the presence of this compound and other related impurities.
4.1.1 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | YMC Pack C8 (150 mm x 4.6 mm, 3.0 µm) or equivalent | A C8 column provides a good balance of hydrophobic retention and selectivity for Dipyridamole and its impurities. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.7 with diluted orthophosphoric acid) | The buffer controls the ionization state of the analytes, leading to consistent retention times and peak shapes. |
| Mobile Phase B | Buffer:Acetonitrile:Methanol (30:40:30 v/v/v) | The organic modifiers in Mobile Phase B are used to elute the analytes from the column. |
| Gradient Elution | Time (min) | % Mobile Phase A |
| 0 | 70 | |
| 15 | 30 | |
| 20 | 30 | |
| 22 | 70 | |
| 25 | 70 | |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable analysis time. |
| Column Temperature | 35°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 295 nm | This wavelength provides good sensitivity for both Dipyridamole and this compound. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Diluent | Methanol | Dipyridamole and its impurities are soluble in methanol. |
4.1.2 Preparation of Solutions
-
Reference Standard Stock Solution (this compound): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of about 100 µg/mL.
-
Working Reference Solution: Dilute the Reference Standard Stock Solution with methanol to a final concentration of approximately 1.0 µg/mL.
-
Dipyridamole Sample Solution: Accurately weigh approximately 50 mg of the Dipyridamole sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
System Suitability Solution (SST): Prepare a solution containing a known concentration of Dipyridamole (e.g., 1000 µg/mL) and this compound (e.g., 1.0 µg/mL) in methanol. The European Pharmacopoeia also specifies a reference solution containing Dipyridamole and its specified impurities (A, B, C, D, E, and F) for peak identification.[3]
4.1.3 System Suitability
Before sample analysis, inject the SST solution to verify the performance of the chromatographic system. The acceptance criteria should be established based on in-house validation data, but typically include:
-
Resolution: The resolution between the Dipyridamole peak and the this compound peak should be not less than 2.0.[3]
-
Tailing Factor: The tailing factor for the Dipyridamole and this compound peaks should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections (n=5 or 6) of the this compound peak should be not more than 5.0%.
Ultra-High-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers faster analysis times and improved resolution compared to traditional HPLC. This protocol is adapted from a validated UPLC-Q-TOF-MS method.[11]
4.2.1 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | High Strength Silica (HSS) T3 C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent | The smaller particle size of the UPLC column provides higher efficiency and resolution. The T3 bonding offers enhanced retention for polar compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate with 1% Acetic Acid in water (pH ≈ 4.8) | A volatile buffer is used, making this method compatible with mass spectrometry (MS) detection if desired. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 - 5 | 10 - 30 | |
| 5 - 8 | 30 | |
| 8 - 18 | 30 - 60 | |
| 18 - 23 | 60 - 95 | |
| 23 - 25 | 95 | |
| 25 - 26 | 95 - 10 | |
| 26 - 30 | 10 | |
| Flow Rate | 0.6 mL/min | A lower flow rate is typical for UPLC columns with smaller inner diameters. |
| Column Temperature | 22°C | A controlled temperature ensures reproducibility. |
| Detection | Diode Array Detector (DAD) at 200-400 nm (extraction at 295 nm) | DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment. |
| Injection Volume | 5 µL | A smaller injection volume is used with UPLC systems to prevent column overload. |
| Diluent | Methanol | Consistent with the HPLC method. |
4.2.2 Preparation of Solutions and System Suitability
Follow the same procedures for solution preparation and system suitability as outlined in the HPLC protocol (Sections 4.1.2 and 4.1.3), adjusting concentrations as necessary for the sensitivity of the UPLC system.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method lies in its validation. The described protocols should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[5][7][13]
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from Dipyridamole and other potential impurities. Forced degradation studies can be performed on Dipyridamole to generate potential degradation products and confirm that they do not interfere with the this compound peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound of known concentrations are prepared and analyzed. The peak areas are then plotted against the concentrations, and the correlation coefficient (r²) should be close to 1.0.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The use of a well-characterized this compound reference standard is fundamental for the accurate control of impurities in Dipyridamole. The HPLC and UPLC protocols provided in this application note offer robust and reliable methods for the identification and quantification of this critical impurity. By following these detailed procedures and adhering to the principles of method validation, analytical laboratories can ensure the quality, safety, and efficacy of Dipyridamole drug products.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
SynThink. Dipyridamole EP Impurities & USP Related Compounds. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
European Pharmacopoeia. Dipyridamole Monograph. Ph. Eur. 7.0. 2011; 1871-1872. Available from: [Link] (Specific monograph access may require subscription)
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. Available from: [Link]
-
Rajput, S. J., & Sonanis, M. C. (2011). Development and validation of a rapid RP-UPLC method for the determination of Aspirin and Dipyridamole in combined capsule formulation. ResearchGate. Available from: [Link]
-
USP-NF. USP Monographs: Dipyridamole. USP29-NF24. Available from: [Link] (Specific monograph access may require subscription)
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of chromatographic science, 54(6), 947–956. Available from: [Link]
-
Trungtamthuoc.com. Dipyridamole USP 2025. Available from: [Link]
-
Valavala, S., Seelam, N. V., Tondepu, S., & Vivekanandan, S. (2017). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. Turkish Journal of Pharmaceutical Sciences, 14(3), 254-263. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3108, Dipyridamole. Available from: [Link]
- Google Patents. US8946414B2 - Processes for the preparation of dipyridamole.
-
Udupa, N. (2009). Analytical method development and validation for dipyridamole. ResearchGate. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. Available from: [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. ResearchGate. Available from: [Link]
-
Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. Available from: [Link]
-
European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. Available from: [Link]
-
Veeprho. Dipyridamole EP Impurity D. Available from: [Link]
-
Apotex Inc. APO-DIPYRIDAMOLE Product Monograph. Available from: [Link]
-
GLP Pharma Standards. Dipyridamole EP Impurity D. Available from: [Link]
-
SynZeal. Dipyridamole EP Impurity F. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. drugfuture.com [drugfuture.com]
- 4. This compound | 1176886-12-6 [chemicalbook.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. veeprho.com [veeprho.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. japsonline.com [japsonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. database.ich.org [database.ich.org]
Application Notes & Protocols: Desethanol Dipyridamole as a Chemical Probe in Proteomics Research
Introduction
Desethanol Dipyridamole is a primary metabolite of Dipyridamole, a well-established antiplatelet and vasodilatory agent. The parent compound, Dipyridamole, exerts its therapeutic effects through a dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake.[1][2][3] These actions lead to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and an increase in extracellular adenosine concentrations, respectively.[4][5][6] As a structurally related and biologically active molecule, this compound presents a unique opportunity to serve as a chemical probe for interrogating complex cellular signaling networks.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound in proteomics research. We will explore its application in mapping signaling pathways, identifying direct protein targets, and deconvoluting its mechanism of action on a proteome-wide scale. The protocols herein are designed to be robust and self-validating, providing a framework for generating high-quality, reproducible data.
Part 1: Scientific Foundation and Mechanism of Action
This compound, like its parent compound, modulates two critical signaling hubs. Understanding these pathways is fundamental to designing and interpreting proteomics experiments.
-
Inhibition of Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby terminating their signaling.[7] By inhibiting various PDE isoforms (Dipyridamole is known to inhibit PDE5, 6, 8, 10, and 11), this compound elevates intracellular levels of cAMP and cGMP.[4][8][9] This leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate a wide array of substrate proteins, altering their activity and function.[10]
-
Inhibition of Equilibrative Nucleoside Transporters (ENTs): this compound blocks the reuptake of adenosine from the extracellular space into cells like erythrocytes and endothelial cells by inhibiting ENTs (primarily ENT1 and ENT2).[3][11][12] This elevates the local concentration of extracellular adenosine, which then activates four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[13][14] Activation of these receptors triggers diverse downstream signaling cascades, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways.[15][16]
These dual mechanisms make this compound a powerful tool for inducing significant, measurable changes in the proteome, particularly the phosphoproteome.
Caption: Dual mechanism of this compound action.
Part 2: Application 1 - Global Phosphoproteomic Profiling
Rationale: The activation of PKA, PKG, and adenosine receptor signaling cascades culminates in widespread changes to protein phosphorylation. A global phosphoproteomic analysis provides a snapshot of this activity, enabling the identification of regulated pathways and downstream effector proteins. This approach is ideal for hypothesis generation and understanding the systems-level response to the compound.
Caption: Workflow for phosphoproteomic analysis.
Protocol: Quantitative Phosphoproteomics using Titanium Dioxide (TiO2) Enrichment
Materials:
-
Cell line of interest (e.g., HeLa, HUVEC)
-
This compound (solubilized in appropriate vehicle, e.g., DMSO)
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 1x PhosSTOP™ (Roche), 1x cOmplete™ Protease Inhibitor Cocktail (Roche)
-
Reduction/Alkylation: DTT (1 M), Iodoacetamide (IAA, 500 mM)
-
Digestion: Sequencing-grade Trypsin
-
Enrichment Buffer: 80% Acetonitrile (ACN), 6% Trifluoroacetic acid (TFA)
-
Wash Buffer 1: 50% ACN, 0.5% TFA
-
Wash Buffer 2: 50% ACN, 0.1% TFA
-
Elution Buffer: 40% ACN, 15% Ammonium Hydroxide
-
Titanium Dioxide (TiO2) microspheres
-
C18 StageTips for desalting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 30 min, 2 hr). Perform in biological triplicate.
-
After treatment, wash cells twice with ice-cold PBS and harvest.
-
-
Lysis and Protein Quantification:
-
Lyse cell pellets in ice-cold Lysis Buffer. Sonicate to shear DNA and ensure complete lysis.
-
Centrifuge at 20,000 x g for 15 min at 4°C to pellet debris.
-
Quantify protein concentration in the supernatant using a BCA assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take 1-2 mg of protein per sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteines by adding IAA to a final concentration of 15 mM and incubating for 30 min at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM Tris-HCl pH 8.0 to reduce urea concentration to <2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with TFA to pH <3.
-
Desalt the peptides using C18 StageTips. Elute with 80% ACN, 0.1% Formic Acid (FA).
-
Dry the eluted peptides in a vacuum concentrator.
-
-
Phosphopeptide Enrichment:
-
Reconstitute dried peptides in Enrichment Buffer.
-
Incubate with pre-equilibrated TiO2 beads for 30 min with gentle agitation.
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound, non-phosphorylated peptides.
-
Elute phosphopeptides from the TiO2 beads using Elution Buffer.
-
Immediately acidify the eluate with FA. Dry in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the enriched phosphopeptides in 0.1% FA.
-
Analyze by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap series).
-
-
Data Analysis:
-
Process raw data using software like MaxQuant or Proteome Discoverer.
-
Perform database searching (e.g., UniProt Human) with specified modifications (e.g., Phospho (STY)).
-
Identify differentially regulated phosphosites between treated and vehicle samples.
-
Perform pathway and kinase substrate enrichment analysis to identify key regulated signaling networks.
-
Scientist's Note: The inclusion of phosphatase and protease inhibitors in the lysis buffer is absolutely critical to preserve the in-vivo phosphorylation state of proteins.[17] The urea-based lysis buffer ensures complete denaturation and solubilization of proteins from all cellular compartments.
Part 3: Application 2 - Target Deconvolution with Thermal Proteome Profiling (TPP)
Rationale: Identifying the direct protein targets of a small molecule is a primary challenge in drug discovery.[18] Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, is a powerful method for unbiased target identification in a physiological context.[19][20] The principle is that a protein's thermal stability changes upon ligand binding.[18] By heating cell lysates or intact cells treated with this compound across a temperature gradient and quantifying the remaining soluble protein, we can identify direct binders (e.g., PDEs, ENTs) and downstream effectors whose stability is altered due to conformational changes or post-translational modifications.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Protocol: TPP for Target Deconvolution
Materials:
-
Cell line and treatment reagents as in Application 1.
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler with a gradient function
-
Ultracentrifuge
Procedure:
-
Cell Treatment:
-
Treat two populations of cells (e.g., in 15 cm dishes) to ~90% confluency with either vehicle or a saturating concentration of this compound for 1 hour.
-
Harvest cells by scraping, wash with ice-cold PBS containing protease inhibitors, and resuspend in the same buffer.
-
-
Heating Gradient:
-
Aliquot the cell suspension from each condition (vehicle and treated) into 10-12 PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 37°C to 67°C in 3°C increments). One aliquot is left at room temperature as a reference.
-
-
Protein Extraction:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure lysis.
-
Clarify the lysates by ultracentrifugation (100,000 x g for 20 min at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction at each temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify protein concentration for each sample.
-
Proceed with protein digestion, and peptide desalting as described in Application 1 (steps 3 & 4).
-
Optional: For higher throughput, peptides from each temperature point can be labeled with tandem mass tags (TMT) to enable multiplexed quantification in a single MS run.
-
-
LC-MS/MS Analysis:
-
Analyze each sample (or multiplexed set) by LC-MS/MS.
-
-
Data Analysis:
-
Process raw data to obtain protein quantities for each temperature point in both vehicle and drug-treated conditions.
-
For each protein, plot the relative soluble amount versus temperature to generate a "melting curve".
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
Identify proteins with a statistically significant shift in their melting curve (ΔTm) between the drug-treated and vehicle samples. Proteins that are stabilized (positive ΔTm) are candidate binders.
-
Scientist's Note: TPP can be performed on intact cells (as described) or on cell lysates.[20] The intact cell format (CETSA) has the advantage of assessing target engagement in a more physiologically relevant environment, accounting for cell permeability and intracellular factors.[18]
Part 4: Application 3 - Binding Partner Identification by Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: AP-MS is a classic and powerful chemical proteomics technique for identifying direct protein interactors of a small molecule.[21][22] This method requires the synthesis of a chemical probe where this compound is functionalized with an affinity tag (e.g., biotin) via a linker.[23] This "bait" molecule is immobilized on a solid support (e.g., streptavidin beads) and used to "fish" for its binding partners ("prey") from a cell lysate.[24][25]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: AP-MS for Interactor Discovery
Materials:
-
Biotinylated this compound probe (requires custom synthesis)
-
Streptavidin-conjugated magnetic beads
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x cOmplete™ Protease Inhibitor Cocktail
-
Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100)
-
Elution Buffer: 2% SDS in 50 mM Tris-HCl pH 7.4
Procedure:
-
Probe Immobilization:
-
Wash streptavidin beads with lysis buffer.
-
Incubate beads with the biotinylated probe for 1-2 hours at 4°C to allow for immobilization.
-
Wash the beads to remove any unbound probe.
-
-
Lysate Preparation and Incubation:
-
Prepare a native cell lysate using the non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation (16,000 x g for 15 min at 4°C).
-
Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C on a rotator.
-
-
Control Experiments (Critical):
-
Control 1: Incubate lysate with beads that have no probe immobilized.
-
Control 2 (Competition): Pre-incubate the lysate with an excess of free, non-biotinylated this compound before adding the probe-immobilized beads. True binding partners should be competed off.
-
-
Washing:
-
Wash the beads extensively (at least 5 times) with Wash Buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation:
-
Elute bound proteins by boiling the beads in Elution Buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digest of the entire lane or specific bands.
-
Alternatively, use an on-bead digestion protocol.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify proteins in each sample (probe, control 1, control 2).
-
True interactors should be highly enriched in the probe sample compared to the no-probe control and should show significantly reduced abundance in the competition control.
-
Scientist's Note: The design of the linker is crucial for a successful AP-MS experiment. It must be long enough to minimize steric hindrance from the bead surface but should not introduce its own non-specific interactions. A polyethylene glycol (PEG) linker is often a good choice. The competition control is the most rigorous method for distinguishing true binders from proteins that non-specifically adhere to the probe or matrix.[24]
Part 5: Data Integration and Conclusion
The true power of these applications is realized when the datasets are integrated. A protein identified as a high-confidence binder in both TPP and AP-MS experiments is very likely a direct target. If this protein is a kinase, its known substrates should appear as differentially regulated in the phosphoproteomics data. Conversely, a change in the phosphoproteome without a corresponding thermal shift in the upstream kinase may suggest an indirect regulatory mechanism.
By employing this compound in conjunction with these advanced proteomics workflows, researchers can move beyond simple phenotypic observations to a deep, mechanistic understanding of its cellular effects. This guide provides the foundational protocols to identify direct targets, map downstream signaling events, and ultimately illuminate the complete mechanism of action of this valuable chemical probe.
References
- Translational Therapeutics of Dipyridamole. (n.d.). National Institutes of Health (NIH).
- Dipyridamole binding to proteins in human plasma and tissue culture media. (1991). PubMed.
- Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015). Nature Protocols.
- Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? (n.d.). PubMed.
- Chemical Proteomics. (n.d.). Creative Biolabs.
- Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. (n.d.). PubMed.
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2018). PubMed.
- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). PubMed.
- Functional Proteomic Profiling of Phosphodiesterases Using SeraFILE Separations Platform. (2012).
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PubMed Central (PMC).
- Proteomics. (n.d.). Wikipedia.
- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).
- Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient. (2024). PubMed.
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). RSC Publishing.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
- Dipyridamole. (n.d.). Wikipedia.
- Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). eLife.
- Non-Canonical Functions of Adenosine Receptors: Emerging Roles in Metabolism, Immunometabolism, and Epigenetic Regulation. (n.d.). MDPI.
- Dipyridamole. (n.d.). R&D Systems.
- Mechanism of action of dipyridamole. (n.d.). PubMed.
- Dipyridamole. (n.d.). LKT Labs.
- Dipyridamole: Package Insert / Prescribing Information / MOA. (2025). Drugs.com.
- Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). (n.d.). PubMed Central (PMC).
- Extracellular Adenosine Signaling in Molecular Medicine. (2014). PubMed Central (PMC).
- Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity. (n.d.). PubMed.
- Signalling from adenosine receptors to mitogen-activated protein kinases. (n.d.). PubMed.
- What is the mechanism by which dipyridamole prevents adenosine reuptake? (2025). Dr.Oracle.
- (PDF) Phosphodiesterase Inhibitors: Their role and implications. (2025). ResearchGate.
- Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. (n.d.). Circulation Research.
- Effect of phosphodiesterase inhibitors on platelet function. (2025). PubMed Central (PMC).
Sources
- 1. Dipyridamole - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Dipyridamole - LKT Labs [lktlabs.com]
- 10. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signalling from adenosine receptors to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Functional Proteomic Profiling of Phosphodiesterases Using SeraFILE Separations Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. huber.embl.de [huber.embl.de]
- 19. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 21. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 22. Proteomics - Wikipedia [en.wikipedia.org]
- 23. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 24. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to In Vitro Assays for Characterizing the Biological Effects of Desethanol Dipyridamole
An Application Note and Protocols for Researchers
Introduction
Dipyridamole is a well-established pharmaceutical agent used for its antiplatelet and vasodilatory properties, primarily in the secondary prevention of cerebrovascular events.[1][2] Its therapeutic effects are attributed to a dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and the blockage of adenosine reuptake by erythrocytes and endothelial cells.[3][4][5][6] Both pathways lead to an increase in intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which mediate the downstream anti-aggregatory and vasodilatory effects.[2][3]
Dipyridamole is metabolized in the liver, primarily via glucuronide conjugation.[1][3][4] Desethanol Dipyridamole is a known metabolite of this process.[7][8] Understanding the biological activity of this metabolite is crucial for a complete pharmacological profile of the parent drug. It is essential to determine whether this compound is an active metabolite that contributes to the therapeutic effects, an inactive compound, or if it possesses a different activity profile altogether.
This application note provides a comprehensive suite of detailed in vitro assays designed to systematically evaluate the biological effects of this compound. The proposed workflow investigates the primary molecular targets, downstream cellular signaling, and the ultimate functional impact on platelet activity.
Figure 2: Workflow for the radiolabeled adenosine uptake assay.
Protocol: [³H]-Adenosine Uptake Assay
This protocol is based on established methods using human cell lines. [9][10][11]
-
Cell Culture:
-
Culture human histiocytic lymphoma U937 cells in appropriate media until they reach the desired density.
-
On the day of the assay, harvest and wash the cells, resuspending them in a modified Tris buffer (pH 7.4) to a concentration of 1 x 10⁶ cells/well.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Use a known inhibitor like Nitrobenzylthioinosine (NBTI) as a positive control and a vehicle control. [10] * In a 96-well plate, add cells and the test compounds. Pre-incubate at room temperature for 20 minutes.
-
Add [³H]-Adenosine to a final concentration of 10 nM to initiate the uptake.
-
Incubate for exactly 2 minutes at room temperature. The short incubation time ensures measurement of the initial rate of uptake. [9]
-
-
Termination and Detection:
-
Terminate the reaction by rapidly filtering the plate contents through a glass fiber filter plate using a vacuum manifold.
-
Immediately wash the cells on the filter with ice-cold buffer to remove extracellular [³H]-Adenosine.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of [³H]-Adenosine taken up by the cells using a liquid scintillation counter.
-
Data Analysis & Expected Outcomes
Calculate the percentage inhibition of adenosine uptake for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
| Compound | Adenosine Uptake IC₅₀ (µM) |
| This compound | To be determined |
| NBTI (Positive Control) | ~0.001 µM |
| Vehicle Control | 0% Inhibition |
| Table 2: Example data table for adenosine uptake inhibition. |
Section 3: Downstream Cellular Signaling (cAMP/cGMP Quantification)
Scientific Rationale
Both PDE inhibition and increased extracellular adenosine ultimately lead to an increase in intracellular cAMP and/or cGMP. [3][12]Measuring the levels of these second messengers in a relevant cell type (e.g., human platelets or a vascular smooth muscle cell line) provides a crucial link between target engagement and cellular response. Competitive ELISAs or luminescence-based assays are standard methods for this quantification. [13][14][15]
Figure 3: Dual mechanism of action leading to increased cAMP and cGMP.
Protocol: Intracellular cAMP/cGMP Luminescence Assay
This protocol outlines the general steps for a homogeneous, bioluminescent assay such as the Promega cAMP-Glo™ Assay. [14][16]
-
Cell Preparation and Treatment:
-
Prepare isolated human platelets or culture a suitable cell line (e.g., human umbilical vein endothelial cells, HUVECs) in a 96-well plate.
-
Induce a cellular response if necessary (e.g., stimulate HUVECs with an agent that increases basal cAMP/cGMP).
-
Treat the cells with serial dilutions of this compound for an appropriate time (e.g., 30 minutes). Include positive controls (e.g., Dipyridamole, Forskolin for cAMP) and a vehicle control.
-
-
Cell Lysis and cAMP/cGMP Detection:
-
Lyse the cells to release the intracellular cyclic nucleotides by adding the provided lysis buffer.
-
Add the cAMP or cGMP detection solution, which contains protein kinase A (PKA) or protein kinase G (PKG), respectively. The amount of cyclic nucleotide in the lysate activates the kinase, consuming ATP.
-
-
Luminescence Measurement:
-
Add a Kinase-Glo® reagent to terminate the kinase reaction and detect the amount of remaining ATP via a luciferase reaction.
-
The light output is inversely proportional to the concentration of cAMP or cGMP.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis & Expected Outcomes
A standard curve is generated using known concentrations of cAMP or cGMP. The luminescence values from the samples are used to interpolate the concentration of the cyclic nucleotide from the standard curve.
| Treatment | Intracellular cAMP (pmol/well) | Intracellular cGMP (pmol/well) |
| Vehicle Control | Basal Level | Basal Level |
| This compound (10 µM) | To be determined | To be determined |
| Dipyridamole (10 µM) | Increased | Increased |
| Table 3: Example data table for cAMP/cGMP quantification. |
Section 4: Functional Assessment via Platelet Aggregation Assay
Scientific Rationale
This is the definitive functional assay that integrates the effects from the primary mechanisms and downstream signaling. Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet function in vitro. [17][18]It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. An effective antiplatelet agent will inhibit this aggregation. [19][20]
Protocol: Light Transmission Aggregometry (LTA)
-
PRP Preparation:
-
Draw whole blood from a healthy, consenting donor into sodium citrate tubes. Samples should be processed within 4 hours and kept at room temperature. [18][20] * Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g for 15 minutes).
-
Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2700g for 15 minutes). PPP is used to set the 100% aggregation baseline. [18]
-
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer at 37°C. A stir bar ensures platelets remain in suspension.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add this compound (or vehicle control) to the PRP and incubate for a set time (e.g., 5 minutes).
-
Initiate aggregation by adding a platelet agonist such as adenosine diphosphate (ADP, 5-10 µM) or collagen (2-5 µg/mL).
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
Data Analysis & Expected Outcomes
The primary endpoint is the maximum percentage of aggregation achieved within the recording time. The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.
| Treatment | Agonist | Max Aggregation (%) | % Inhibition |
| Vehicle Control | ADP (5 µM) | ~85% | 0% |
| This compound (10 µM) | ADP (5 µM) | To be determined | To be determined |
| Dipyridamole (10 µM) | ADP (5 µM) | ~30% | ~65% |
| Table 4: Example data table for LTA platelet aggregation assay. |
Summary and Conclusion
The suite of in vitro assays described in this application note provides a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on primary molecular targets (PDEs and adenosine transporters), confirming the impact on downstream second messenger signaling (cAMP/cGMP), and measuring the ultimate functional outcome (platelet aggregation), researchers can build a comprehensive pharmacological profile. The collective data will definitively determine whether this compound is an active metabolite that contributes to the antiplatelet and vasodilatory effects of its parent compound, Dipyridamole.
References
-
Drugs.com. (2025). Dipyridamole: Package Insert / Prescribing Information / MOA. [Link]
-
Wikipedia. (n.d.). Dipyridamole. [Link]
-
Synapse. (2024). What is the mechanism of Dipyridamole? [Link]
-
LITFL. (2024). Dipyridamole - CCC Pharmacology. [Link]
-
Pediatric Oncall. (n.d.). Dipyridamole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]
-
Tsoupras, A., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH. [Link]
-
ResearchGate. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]
-
Hezard, N., et al. (n.d.). Platelet functional testing via high-throughput microtiter plate-based assays. PMC - NIH. [Link]
-
Eurofins Discovery. (n.d.). Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
MDPI. (n.d.). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. [Link]
-
Amgen. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. NIH. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central. [Link]
-
Lips, J. P. M., et al. (n.d.). INHIBITION OF UPTAKE OF ADENOSINE INTO HUMAN BLOOD PLATELETS. DSpace. [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. [Link]
-
Biocompare. (n.d.). cAMP Assay Kits. [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. [Link]
-
Khan, H., et al. (n.d.). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. PMC - NIH. [Link]
-
ResearchGate. (2019). (PDF) Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. [Link]
-
ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
National Center for Biotechnology Information. (n.d.). Dipyridamole. PubChem. [Link]
-
National Center for Biotechnology Information. (2025). Dipyridamole. StatPearls - NCBI Bookshelf. [Link]
-
Dissolution Technologies. (2023). Biorelevant Dissolution of Dipyridamole and Piroxicam Using an Automated UV/Vis Spectrophotometric and Potentiometric Dissolution Platform. [Link]
-
Ciacciarelli, M., et al. (2015). Dipyridamole: a drug with unrecognized antioxidant activity. PubMed. [Link]
Sources
- 1. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dipyridamole: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Dipyridamole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Dipyridamole? [synapse.patsnap.com]
- 6. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
- 13. cAMP and cGMP ELISA kits | Abcam [abcam.com]
- 14. cAMP-Glo™ Assay [promega.jp]
- 15. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. researchgate.net [researchgate.net]
- 20. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cleaning Validation of Dipyridamole Residue on Manufacturing Equipment
Abstract
This document provides a comprehensive guide to developing and executing a scientifically sound cleaning validation protocol for Dipyridamole residues on pharmaceutical manufacturing equipment. Moving beyond a simple checklist, this application note delves into the critical thinking and scientific rationale required at each stage, from understanding the molecule's properties to establishing a state of control. It is designed for researchers, scientists, and drug development professionals tasked with ensuring product safety and regulatory compliance by preventing cross-contamination. Protocols are grounded in principles from leading regulatory and industry bodies, including the FDA, EMA, ICH, PDA, and ISPE.
Introduction: The Imperative of Cleaning Validation
In pharmaceutical manufacturing, the removal of residues from shared equipment surfaces is not merely a matter of good housekeeping; it is a critical quality attribute and a regulatory necessity. Cleaning validation provides documented evidence that a specific cleaning procedure consistently removes product residues, cleaning agents, and microbial contamination to predetermined, safe levels.[1][2] This ensures that the quality and safety of the subsequent product manufactured in the same equipment are not compromised.
The U.S. Food and Drug Administration (FDA) mandates such procedures under 21 CFR 211.67, which requires written protocols for the cleaning and maintenance of equipment to prevent contamination.[3][4][5] Similarly, the European Medicines Agency (EMA) and the Pharmaceutical Inspection Co-operation Scheme (PIC/S) emphasize a risk-based approach to managing cross-contamination, often requiring the establishment of Health-Based Exposure Limits (HBELs).[2][6]
Dipyridamole, a vasodilator and platelet aggregation inhibitor, presents a typical challenge. Its physicochemical properties dictate the selection of cleaning agents and parameters, while its therapeutic potency informs the calculation of safe residue limits. Failure to adequately validate the cleaning process for Dipyridamole can lead to cross-contamination of the next product, posing a significant risk to patient safety and resulting in regulatory action.
Foundational Knowledge: Physicochemical Properties of Dipyridamole
A robust cleaning procedure is built upon a fundamental understanding of the target residue. The choice of cleaning agents, solvents, and physical parameters (time, temperature, action) is a direct consequence of the analyte's chemical and physical properties.
Dipyridamole (C₂₄H₄₀N₈O₄) is a bitter, yellow crystalline powder.[7] Its solubility is a key factor in designing an effective cleaning process. As a weakly basic compound, its solubility is pH-dependent.[8][9]
| Property | Value / Description | Significance for Cleaning Validation |
| Melting Point | 163-166 °C[7] | Relatively high melting point suggests it will be a solid residue at typical manufacturing temperatures. Hot cleaning solutions may be more effective. |
| Aqueous Solubility | Slightly soluble in water.[7] | Water alone is likely an inefficient cleaning agent. The cleaning process will require a formulated detergent or a pH-adjusted solution. |
| Solvent Solubility | Soluble in dilute acids, methanol, and chloroform.[7] | The solubility in dilute acids suggests that an acidic cleaning agent could be highly effective. Methanol's utility points to the potential use of organic solvents, though aqueous-based cleaners are generally preferred for safety and environmental reasons. |
| Chemical Stability | Stable under normal conditions. | Dipyridamole is not expected to degrade into more difficult-to-clean substances during the manufacturing or cleaning process. |
This data strongly indicates that a simple water rinse will be insufficient. An effective cleaning strategy will likely involve an aqueous solution with a modified pH (acidic or alkaline) or a formulated detergent capable of solubilizing the Dipyridamole residue.
A Risk-Based Framework for Cleaning Validation
Modern validation practices, guided by ICH Q9 (Quality Risk Management), advocate for a lifecycle and risk-based approach.[10][11][12] This methodology, endorsed by organizations like the ISPE, focuses resources on the areas of greatest risk to product quality and patient safety.[13][14][15]
A risk assessment for Dipyridamole cleaning validation should consider:
-
Product-related risks: Toxicity and potency of Dipyridamole, its solubility, and the difficulty of cleaning.
-
Process-related risks: Complexity of the equipment design (e.g., hard-to-clean areas), manual vs. automated cleaning procedures.
-
Failure modes: Inadequate removal of residue, redeposition of residue, or incomplete removal of the cleaning agent itself.
Protocol Development: The Core Components
Establishing Acceptance Limits
The first step in any cleaning validation protocol is to define "how clean is clean enough." This is achieved by calculating the Maximum Allowable Carryover (MAC), which is the maximum amount of Dipyridamole residue that can be carried over into the next product batch without posing a risk.[16][17]
While several methods exist (e.g., 10 ppm criterion, visual inspection), the health-based approach using the Permitted Daily Exposure (PDE) or Acceptable Daily Exposure (ADE) is the most scientifically robust and is expected by regulators like the EMA.[6][18][19] When a PDE is not available, a dose-based calculation is a common and acceptable alternative.[20]
Protocol: Dose-Based MAC Calculation
This protocol calculates the MAC based on the therapeutic dose of Dipyridamole.
-
Gather Inputs:
-
Minimum therapeutic dose of Dipyridamole (Product A): MinDose_A
-
Maximum daily dose of the next product (Product B): MaxDose_B
-
Minimum batch size of the next product (Product B): MinBatch_B
-
Total shared product contact surface area of the equipment train: Area_Total
-
-
Select a Safety Factor (SF): A safety factor is applied to account for uncertainties. A typical factor for oral dosage forms is 1000.
-
Calculate MAC:
-
MAC (mg) = (MinDose_A * MinBatch_B) / (SF * MaxDose_B)
-
-
Calculate Surface Area Limit (SAL): This distributes the MAC over the entire equipment surface.
-
SAL (µg/cm²) = (MAC * 1000) / Area_Total
-
-
Calculate Swab Limit: This defines the limit for a specific swabbed area (e.g., 100 cm²).
-
Limit per Swab (µg) = SAL * Area_swabbed
-
Sample MAC Calculation for Dipyridamole
| Parameter | Assumed Value | Unit |
| Min. Therapeutic Dose of Dipyridamole | 25 | mg |
| Min. Batch Size of Next Product | 100,000 | g |
| Max. Daily Dose of Next Product | 500 | mg |
| Safety Factor | 1000 | - |
| Calculated MAC | 5,000 | mg |
| Total Shared Surface Area | 500,000 | cm² |
| Calculated SAL | 10 | µg/cm² |
| Swab Area | 100 | cm² |
| Limit per Swab | 1000 | µg |
Cleaning Agent Selection
The ideal cleaning agent should be effective at removing the residue, easy to remove itself, and compatible with the equipment's materials of construction.[21][22] It should not be corrosive, hazardous, or difficult to detect.[23][24]
Based on Dipyridamole's solubility profile (soluble in dilute acids), the following agents are logical candidates:
| Cleaning Agent Type | Example | Rationale for Use with Dipyridamole |
| Acidic Detergent | Phosphoric acid-based cleaner | Highly effective due to Dipyridamole's solubility in acidic conditions. Good at removing inorganic scale. |
| Alkaline Detergent | Sodium hydroxide-based cleaner | Effective for a broad range of organic compounds. Often used in pharmaceutical cleaning for their strong hydrolyzing and saponifying properties. |
| Formulated Detergent | Commercially available cleaners | Often contain surfactants, chelants, and builders that can enhance cleaning efficiency through multiple mechanisms (solubilization, emulsification). |
Selection Rationale: An acidic detergent is a strong first choice based on solubility data. However, an alkaline detergent is also a viable option and may be preferable if other residues in the facility are more effectively removed by high pH. A pilot study or lab-scale coupon study should be performed to determine the most effective agent.
Sampling Methodology
Sampling provides the physical evidence of cleanliness. The two most common methods are direct surface sampling (swab) and indirect sampling (rinse).[25][26] A combination of both is often the most desirable approach.[27]
-
Swab Sampling: Involves wiping a defined surface area with a swab. It is ideal for assessing critical, hard-to-clean locations.[25][27] Recovery studies are mandatory to ensure the sampling technique is effective.
-
Rinse Sampling: Involves rinsing a portion of the equipment with a known volume of solvent and analyzing the solution. It is useful for large surface areas, piping, and inaccessible parts.[27][28]
Protocol: Swab Sampling and Recovery Study
-
Materials: Low-TOC certified swabs, appropriate solvent (e.g., Methanol:Water 70:30 v/v), sterile vials.
-
Recovery Study (Pre-Validation): a. Select coupons made of the same material as the manufacturing equipment (e.g., 316L Stainless Steel). b. Spike a known amount of Dipyridamole standard (e.g., equivalent to the SAL) onto a defined area (e.g., 100 cm²) of the coupon and allow it to dry. c. Moisten a swab with the sampling solvent. d. Swab the entire spiked area using overlapping strokes, first horizontally, then vertically. e. Place the swab head into a vial containing a known volume of extraction solvent. f. Agitate (e.g., vortex, sonicate) to extract the residue from the swab. g. Analyze the extract using the validated analytical method. h. Calculate the percent recovery: (% Recovery) = (Amount Recovered / Amount Spiked) * 100. An acceptable recovery is typically >70%.
-
Routine Swab Sampling: a. Identify and map the worst-case locations on the equipment. b. After cleaning, use a template to define the sampling area (e.g., 10 cm x 10 cm). c. Follow steps 2c - 2g to collect and analyze the sample.
Analytical Method Validation
The chosen analytical method must be validated to prove it is fit for its intended purpose: detecting and quantifying trace levels of Dipyridamole. While Total Organic Carbon (TOC) analysis is a fast, non-specific method, High-Performance Liquid Chromatography (HPLC) is the preferred technique for its specificity and sensitivity, ensuring that only Dipyridamole is being measured.[29][30][31]
Protocol: HPLC-UV Method Validation for Dipyridamole Residue
This protocol outlines the validation of a reverse-phase HPLC method. A previously published method serves as a good starting point.[31][32][33]
-
Chromatographic Conditions (Example):
-
Validation Parameters:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method detects only Dipyridamole, without interference from the cleaning agent, solvent, or swab material. | No interfering peaks at the retention time of Dipyridamole in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range covering the LOQ to 150% of the target limit. |
| Accuracy | To determine the closeness of the measured value to the true value. | % Recovery between 90-110% at three concentration levels (e.g., 50%, 100%, 150% of the limit). |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 5% for multiple preparations and analyses. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Must be lower than the calculated acceptance limit (SAL). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined based on a signal-to-noise ratio of 3:1. |
Executing the Complete Validation Protocol: A Workflow
The following workflow integrates the preceding components into a cohesive validation study.
Maintaining the Validated State
Validation is not a one-time event. The validated state must be maintained through routine monitoring, robust change control procedures, and periodic re-evaluation.[10][34] Any changes to the manufacturing process, equipment, or cleaning procedure must be assessed for their potential impact on the validated state, and re-validation may be required.
References
-
PDA. (1998). Technical Report No. 29: Points to Consider for Cleaning Validation. [Link]
-
Pharmaguideline. (2025). Swab Sampling and Rinse Sampling in Cleaning Validation. [Link]
-
Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]
-
Suez. (n.d.). The Right Analytical Method for the Right Application: TOC Analysis for Cleaning Validation. [Link]
-
ISPE. (2017). ISPE Baseline® Guide: Volume 7 – Risk-Based Manufacture of Pharmaceutical Products (Second Edition). [Link]
-
MediTech. (2023). Sampling for Cleaning Validation: Everything You Need to Know. [Link]
-
PDA. (2012). Technical Report No. 29, Revised 2012: Points to Consider for Cleaning Validation. [Link]
-
Jenkins, K. M., et al. (1996). Application of total organic carbon analysis to cleaning validation. PDA journal of pharmaceutical science and technology, 50(1), 6–15. [Link]
-
Sandle, T. (2023). Key considerations for the selection of pharmaceutical equipment cleaning chemicals. Reading Scientific Services Ltd. [Link]
-
Shimadzu. (n.d.). TOC Analysis Cleaning Validation. [Link]
-
Dober. (2025). How to Pick an Ideal Pharmaceutical Cleaning Agent. [Link]
-
GE Healthcare. (2002). Biopharmaceutical Facility Cleaning Validation Using the Total Organic Carbon Test. [Link]
-
Cleaning Validation. (n.d.). Both Swab and Rinse Sampling in One Protocol Run?. [Link]
-
Pharma Validation. (n.d.). Equipment-Specific Cleaning Agent Selection Guide. [Link]
-
Aemas. (2024). TOC analysis for cleaning validation. [Link]
-
Pharmaguideline. (n.d.). Sampling in Cleaning Validation in Pharmaceutical Industry. [Link]
-
Pharmaguideline. (2024). Detergents Used for Cleaning of Pharmaceutical Equipment. [Link]
-
ECA Academy. (2013). PDA publishes Technical Report on Cleaning Validation. [Link]
-
Leucine. (2025). Discover the latest cleaning validation guidelines in pharma for 2025. [Link]
-
Yona, E. (n.d.). Tips For Choosing The Right Cleaning Agent For Production Equipment in The Pharmaceutical and Medical Industries. [Link]
-
Amplelogic. (2024). Cleaning Validation Guidelines in Pharmaceutical Industry. [Link]
-
ECA Academy. (2013). New EMA Guideline on Dedicated Facilities and Exposure Limits for Cleaning Validation. [Link]
-
Pharma Validation. (n.d.). Acceptance Criteria Determination for Cleaning Validation. [Link]
-
Pharmaguideline. (2024). Regulatory Requirements and Guidelines for Cleaning Validation. [Link]
-
Global Standards. (n.d.). ISPE Baseline Guide: Volume 7 - Risk-Based Manufacture of Pharmaceutical Products (Risk-MaPP). [Link]
-
PDA. (2012). PDA TR29 Points to consider for Cleaning Validation. [Link]
-
Gawade, A., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics, 11(1-s), 46-54. [Link]
-
GMP Compliance. (2022). Interpretation of 21 CFR 211.67 Cleaning of Equipment. [Link]
-
Semantic Scholar. (1998). Points to consider for cleaning validation. Technical Report No. 29. PDA. [Link]
-
Scribd. (n.d.). Cleaning Concept and Determination of Residue Limits. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. [Link]
-
OnlineNorms. (2017). St ISPE Baseline Guide volume 7 Risk Based Manufacture of Pharmaceutical Products 2017. [Link]
-
Pharmaceutical Technology. (2015). Rethinking Limits in Cleaning Validation. [Link]
-
Pharma Pathway. (n.d.). Books and Guidelines. [Link]
-
ISPE Korea. (2011). ISPE Baseline Guide Volume 7. [Link]
-
A3P. (n.d.). “Health-based approach” implementation for setting limits in cleaning validation for Vaccines/Biotech. [Link]
-
FDA. (2022). Questions and Answers on Current Good Manufacturing Practice Requirements | Equipment. [Link]
-
Research Journal of Pharmacy and Technology. (2018). INCREASING THE SOLUBILITY OF DIPYRIDAMOLE USING POLYETHYLENE GLYCOLS. [Link]
-
GMP Trends. (n.d.). Are you following your written cleaning procedure?. [Link]
-
Pharmaceutical Technology. (2015). EMA Guideline on Setting Health-Based Exposure Limits. [Link]
-
PubChem. (n.d.). Dipyridamole. [Link]
-
eCFR. (n.d.). 21 CFR 211.67 -- Equipment cleaning and maintenance. [Link]
-
GovInfo. (2009). 21 CFR Ch. I (4–1–09 Edition) § 211.67. [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2014). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2019). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. [Link]
-
Biomedical Chromatography. (2021). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. [Link]
-
ResearchGate. (2011). (PDF) Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. [Link]
Sources
- 1. Application of total organic carbon analysis to cleaning validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amplelogic.com [amplelogic.com]
- 3. gmptrends.com [gmptrends.com]
- 4. eCFR :: 21 CFR 211.67 -- Equipment cleaning and maintenance. [ecfr.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. Discover the latest cleaning validation guidelines in pharma for 2025. [leucine.io]
- 7. Dipyridamole | 58-32-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Technical Report No. 29, Revised 2012: Points to Consider for Cleaning Validation | PDA [pda.org]
- 11. PDA publishes Technical Report on Cleaning Validation - ECA Academy [gmp-compliance.org]
- 12. mdcpp.com [mdcpp.com]
- 13. guidance-docs.ispe.org [guidance-docs.ispe.org]
- 14. scmsnadhalmti.com [scmsnadhalmti.com]
- 15. alkohol-bestellen-luzern.ch [alkohol-bestellen-luzern.ch]
- 16. usvalidation.com [usvalidation.com]
- 17. scribd.com [scribd.com]
- 18. New EMA Guideline on Dedicated Facilities and Exposure Limits for Cleaning Validation - ECA Academy [gmp-compliance.org]
- 19. pharmtech.com [pharmtech.com]
- 20. pharmtech.com [pharmtech.com]
- 21. dober.com [dober.com]
- 22. Detergents Used for Cleaning of Pharmaceutical Equipment | Pharmaguideline [pharmaguideline.com]
- 23. Choosing Pharmaceutical Cleaning Chemicals | RSSL [rssl.com]
- 24. eranyona.com [eranyona.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. meditechswab.com [meditechswab.com]
- 27. Evaluation of Swab and Rinse Sampling Procedures and Recovery Rate Determination in Cleaning Validation Considering Various Surfaces, Amount and Nature of the Residues and Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sampling in Cleaning Validation in Pharmaceutical Industry | Pharmaguideline [pharmaguideline.com]
- 29. youngin.com [youngin.com]
- 30. TOC Analysis Cleaning Validation [ssi.shimadzu.com]
- 31. turkjps.org [turkjps.org]
- 32. ijrpb.com [ijrpb.com]
- 33. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Regulatory Requirements and Guidelines for Cleaning Validation | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Desethanol Dipyridamole Synthesis
Welcome to the technical support center for the synthesis of Desethanol Dipyridamole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
Synthesis Pathway Overview
This compound, an important derivative and known impurity of Dipyridamole, presents a unique synthetic challenge due to the need for regioselective substitution on the pyrimido[5,4-d]pyrimidine core. The general pathway involves two primary stages: first, the formation of a key dichloro-intermediate, and second, the sequential nucleophilic aromatic substitution (SNAr) with two different amino alcohols.
The overall workflow is summarized below:
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: My yield for the key intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, is consistently low. What are the critical parameters to optimize?
A1: This is a common and critical bottleneck. Low yields in this multi-step conversion from the tetrahydroxy precursor are often traced back to incomplete reactions or the formation of numerous side products.[1] Here’s how to troubleshoot:
-
Causality of Low Yield: The traditional synthesis route involves harsh chlorination followed by substitution, where controlling the regioselectivity of the piperidine addition can be difficult, leading to a mixture of products.[1][2]
-
Expert Recommendation - A Modern Approach: A more robust method involves selectively protecting the hydroxyl groups before reacting with piperidine, followed by a chlorination reaction. A patented method reports yields of over 92% with purity greater than 99%.[1]
Optimized Protocol Insight:
-
Starting Material: Begin with 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
-
Selective Protection: React it with 4-toluenesulfonyl chloride to selectively protect the hydroxyl groups. This step is crucial as it directs the subsequent nucleophilic attack.
-
Piperidine Reaction: Introduce piperidine. The protection scheme reduces its non-selective reaction with the hydroxyl groups, minimizing side reactions.[1]
-
Chlorination: The resulting compound is then subjected to chlorination. Using thionyl chloride and triethylamine under microwave conditions (400-500W for 5-8 minutes) has been shown to be highly effective.[1]
Key Parameter Comparison:
| Parameter | Traditional Method | Optimized Method[1] | Rationale for Improvement |
| Strategy | Direct chlorination followed by amination. | Hydroxyl protection, amination, then chlorination. | Reduces side reactions by controlling piperidine's reactivity. |
| Chlorinating Agent | POCl₃/PCl₅[2] | Thionyl Chloride / Triethylamine | Milder conditions, often leading to cleaner reactions. |
| Reaction Time | Many hours | 5-8 minutes (microwave-assisted) | Microwave irradiation can significantly accelerate the reaction. |
| Reported Yield | Often variable and lower | > 92% | Improved selectivity and reaction efficiency. |
Q2: I am struggling with selectivity in the final step. I get a mixture of Dipyridamole, the desired this compound, and the bis-ethanolamine analog. How can I favor the formation of the target molecule?
A2: This is the central challenge in synthesizing this specific asymmetric molecule. The chlorine atoms at the C2 and C6 positions have similar reactivity, making statistical substitution likely if a mixture of nucleophiles is used. The key is to exploit any subtle differences in reactivity and exert strict stoichiometric and temperature control.
-
Causality of Poor Selectivity: The substitution at the pyrimido-pyrimidine core is a sequential nucleophilic substitution.[3][4] Without careful control, the reaction will produce a statistical mixture of products. High reaction temperatures (often cited as 155-200°C for Dipyridamole synthesis) can further decrease selectivity.[2][5]
Expert Recommendation - Sequential Addition: Do not add both diethanolamine and ethanolamine at the same time. A sequential approach is mandatory for achieving a high yield of the asymmetric product.
-
Step A: First Substitution: React the 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine intermediate with one equivalent of the first nucleophile (e.g., diethanolamine) at a controlled, lower temperature. A study on Dipyridamole synthesis found that lowering the temperature to 113-115°C significantly reduced impurity formation.[5]
-
Reaction Monitoring: Closely monitor the reaction using TLC or HPLC to track the disappearance of the starting material and the appearance of the mono-substituted intermediate.[3]
-
Step B: Second Substitution: Once the first substitution is complete, introduce one equivalent of the second nucleophile (e.g., ethanolamine) to complete the reaction.
Q3: My final product is difficult to purify. What are the best practices for isolating high-purity this compound?
A3: Purification is challenging because the desired product has very similar physicochemical properties to the main byproduct, Dipyridamole. A multi-step purification strategy is often necessary.
-
Causality of Purification Difficulty: The impurities, particularly Dipyridamole, have similar polarity and molecular weight, making separation by simple recrystallization or standard column chromatography inefficient.[6]
Expert Recommendations:
-
Controlled Precipitation/Crystallization: A patented process for purifying Dipyridamole utilizes a specific solvent system to achieve high purity (>99.8%). A similar approach can be adapted. The process involves dissolving the crude product and then sequentially adding an alcohol (C1-C6), a hydrocarbon solvent (like toluene), and water to induce crystallization.[5] This controlled change in solvent polarity can effectively separate compounds with minor structural differences.
-
Column Chromatography: If crystallization is insufficient, column chromatography is the next step.
-
Stationary Phase: Use high-quality silica gel. For very difficult separations, a cyano-functionalized (CN) column can provide alternative selectivity.[6]
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., by adding Methanol). This will help resolve closely eluting spots.[3]
-
-
Analytical Verification: The purity of the final product and the identity of impurities should be confirmed using modern analytical techniques like HPLC, LC-MS, and NMR.[3][6][7] UPLC-Q-TOF-MS is a particularly powerful technique for identifying and quantifying trace-level impurities.[8]
Core Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (Yield >90%)[1]
-
Reaction Setup: In a microwave reactor vessel, combine the piperidine-substituted intermediate (from the reaction of protected tetrahydroxy-pyrimidopyrimidine and piperidine), thionyl chloride, and triethylamine. The molar ratio should be approximately 1 : 2-2.5 : 3.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 400-500W.
-
Reaction Time: Maintain the reaction for 5-8 minutes, monitoring for completion via TLC.
-
Work-up: After cooling, carefully quench the reaction mixture. The product can be isolated by filtration after washing and recrystallization.
-
Purification: The crude product is washed and recrystallized to yield the final intermediate with high purity.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve 1 equivalent of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine in a suitable high-boiling solvent.
-
First Substitution: Add 1.0 equivalent of diethanolamine. Heat the mixture to 113-115°C.[5]
-
Monitoring: Monitor the reaction every hour using HPLC or TLC (pre-run with standards of starting material and final product to know Rf values).
-
Second Substitution: Once the starting dichloro-intermediate is consumed, cool the mixture slightly and add 1.0 equivalent of ethanolamine.
-
Reaction Completion: Maintain the temperature and continue monitoring until the mono-substituted intermediate is consumed.
-
Work-up and Purification: Cool the reaction mixture. Follow the purification guidelines in Q3, starting with a controlled crystallization approach before resorting to column chromatography if necessary.
References
-
Manufacturing Excellence: The Chemical Synthesis of Dipyridamole for Pharmaceutical Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine. Google Patents.
- US8946414B2 - Processes for the preparation of dipyridamole. Google Patents.
-
SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION . ResearchGate. Available at: [Link]
-
Isolation and characterisation of degradant impurities in dipyridamole formulation . PubMed. Available at: [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities . Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction . ResearchGate. Available at: [Link]
Sources
- 1. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]
- 2. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
- 6. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Chromatographic Separation of Dipyridamole Impurities
Welcome to the technical support center dedicated to overcoming the challenges in the chromatographic analysis of Dipyridamole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC/UPLC methods for Dipyridamole. As a basic compound with multiple nitrogen atoms, Dipyridamole presents unique challenges, primarily concerning peak shape and the resolution of structurally similar impurities. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for Dipyridamole.
Q1: What are the common types of impurities associated with Dipyridamole?
Impurities in Dipyridamole can originate from the synthetic process, degradation, or improper storage.[1] Regulatory bodies like the ICH, FDA, and EMA mandate strict control over these impurities.[1][2] They are generally categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, or by-products from the chemical synthesis. The European Pharmacopoeia (EP) lists several known process impurities, such as Impurities A, B, C, D, E, F, and G.[1][3]
-
Degradation Impurities: Dipyridamole is susceptible to degradation under various stress conditions. These impurities arise from:
-
Elemental Impurities: Trace metals like lead, arsenic, or residues from catalysts used during synthesis.[1]
Q2: What are the critical factors for selecting an HPLC column for Dipyridamole impurity analysis?
The choice of a stationary phase is paramount for achieving selectivity and good peak shape. Dipyridamole's basic nature often leads to strong interactions with residual silanol groups on standard silica-based C18 columns, causing significant peak tailing.[5]
Key Considerations:
-
Column Chemistry: While C18 columns are common, C8 columns may offer better peak shape due to reduced hydrophobic interaction.[6][7] Alternative selectivities, such as Phenyl or polar-embedded phases, can be beneficial for resolving critical pairs of impurities.
-
End-capping: Always select a column with high-density bonding and thorough end-capping. This process neutralizes most of the acidic silanol groups, minimizing secondary interactions that cause peak tailing.[5]
-
Particle Size and Column Dimensions: For higher efficiency and faster analysis times, columns with smaller particle sizes (e.g., <3 µm) are preferred, often used in UPLC systems.[8] Shorter columns (50-150 mm) are typically sufficient and help reduce run times.[6][8]
Q3: How does mobile phase pH influence the separation of Dipyridamole and its impurities?
Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of Dipyridamole.
-
Causality: Dipyridamole has multiple basic nitrogen centers. The pH of the mobile phase dictates the ionization state of both the analyte and any residual silanol groups on the column packing.[8]
-
Low pH (pH 2.5-4.0): At low pH, Dipyridamole and its basic impurities are fully protonated (positively charged). Simultaneously, acidic silanol groups on the silica surface are protonated and thus neutral. This combination suppresses the strong ionic interactions that lead to peak tailing, resulting in significantly improved peak symmetry.[5][9] Buffers like phosphate, formate, or acetate are commonly used to control the pH in this range.[6][8]
-
Mid-to-High pH: Increasing the pH can deprotonate the silanol groups, making them negatively charged and available for strong interaction with the positively charged Dipyridamole, exacerbating peak tailing.[8]
Q4: Why is a "stability-indicating" method essential for Dipyridamole analysis?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[4][10] According to ICH guidelines, forced degradation studies are required to develop and validate such methods.[10][11]
Importance:
-
Specificity: It proves that the chromatographic peaks for impurities and degradants are well-resolved from the main Dipyridamole peak and from each other.[4]
-
Accurate Quantification: It ensures that the measured concentration of Dipyridamole is not artificially inflated by co-eluting degradation products.
-
Safety and Efficacy: By tracking the formation of degradants over time under various conditions (heat, light, humidity, acid/base stress), a stability-indicating method is crucial for determining the shelf-life and appropriate storage conditions for the drug product.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems encountered during the analysis of Dipyridamole.
Problem: Severe peak tailing for the Dipyridamole main peak.
Q: My Dipyridamole peak shows significant tailing (Asymmetry Factor > 2.0), making integration and quantification unreliable. What are the causes and how can I fix it?
A: Peak tailing for basic compounds like Dipyridamole is a classic problem in reversed-phase chromatography. The primary cause is secondary interactions between the protonated amine groups on the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[5] These interactions create an alternative, stronger retention mechanism that slows down a fraction of the analyte molecules, leading to a "tail."
Caption: A systematic approach to diagnosing and resolving peak tailing for Dipyridamole.
Step-by-Step Solutions:
-
Adjust Mobile Phase pH (Most Effective): Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).[13] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[5]
-
Use a Mobile Phase Additive: If lowering the pH is not sufficient or desirable, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.2%). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the Dipyridamole molecules.[13]
-
Select a Different Column: If tailing persists, the column itself is the likely issue.
-
Switch to a modern, high-purity silica column that is exhaustively end-capped.
-
Consider a C8 stationary phase, which may exhibit less problematic secondary interactions.[6]
-
-
Check for Column Overload: Inject a sample at half the concentration. If the peak shape improves, the column was overloaded. Reduce the sample concentration or injection volume.[9]
-
Minimize Extra-Column Effects: For early eluting peaks, tailing can be caused by excessive volume in tubing and connections between the injector and the detector. Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that all fittings are properly made to avoid dead volume.[14]
Problem: Inadequate resolution between Dipyridamole and a critical impurity.
Q: I have an impurity that is co-eluting or has very poor resolution (<1.5) with the main Dipyridamole peak. How can I improve the separation?
A: Achieving sufficient resolution for structurally similar impurities is a common method development challenge.[15] The goal is to alter the selectivity of the chromatographic system, which is the relative retention of the two compounds.
Caption: A logical workflow for optimizing the resolution of Dipyridamole from a critical impurity.
Step-by-Step Solutions:
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other is a powerful way to change selectivity. Sometimes a ternary mixture (e.g., water/acetonitrile/methanol) can provide a unique selectivity to resolve a difficult pair.[6][7]
-
Fine-Tune the Mobile Phase pH: Even small adjustments to the pH (e.g., from 3.0 to 3.2) can slightly alter the degree of ionization of Dipyridamole or its impurities, which can be enough to improve resolution.[8]
-
Adjust the Gradient: If you are using a gradient method, making the slope shallower around the elution time of the critical pair will increase the separation. This means increasing the gradient time while keeping the initial and final organic percentages the same.[16]
-
Evaluate a Different Column Chemistry: If mobile phase optimizations fail, a change in stationary phase is necessary. A phenyl column, for example, offers pi-pi interactions which can be highly effective for aromatic compounds like Dipyridamole and its impurities, providing a completely different selectivity profile than a C18 or C8 column.[17]
-
Modify Column Temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase column backpressure and peak widths. Conversely, increasing the temperature can improve peak efficiency and change selectivity. Experiment with temperatures between 25°C and 40°C.[6]
Section 3: Experimental Protocols & Data
To provide a practical starting point, this section includes a validated HPLC method and a summary of known Dipyridamole impurities.
Protocol 1: A Stability-Indicating RP-HPLC Method for Dipyridamole Impurities
This method is a composite based on several validated procedures from the literature and serves as a robust starting point for analysis.[6][7][18]
| Parameter | Recommended Condition | Rationale / Notes |
| Column | YMC Pack C8 (150 x 4.6 mm, 3.0 µm) or equivalent | A C8 phase often provides a good balance of retention and peak shape for Dipyridamole.[6][7] |
| Mobile Phase A | 10 mM Potassium Phosphate, pH adjusted to 4.7 with phosphoric acid | The pH is critical for controlling peak shape and retention.[6][18] |
| Mobile Phase B | Acetonitrile/Methanol/Buffer A (40:30:30 v/v/v) | The use of a ternary mixture in the organic phase can improve selectivity for complex impurity profiles.[6][7] |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 20 | 60 | |
| 25 | 80 | |
| 30 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature can improve peak efficiency and reduce viscosity.[6] |
| Detection | UV at 295 nm | Dipyridamole has a strong absorbance around this wavelength.[6] |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | The sample diluent should be compatible with the initial mobile phase to avoid peak distortion. |
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the standard conditions for stress testing as per ICH guideline Q1A(R2) to establish the stability-indicating nature of an analytical method.[10][12]
-
Prepare Stock Solutions: Prepare a stock solution of Dipyridamole in a suitable solvent (e.g., methanol or diluent).
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2-8 hours. Neutralize with an equal amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 1-4 hours. Neutralize with an equal amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for 24-48 hours.
-
Photolytic Degradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
Assess peak purity of the Dipyridamole peak in all stressed samples using a PDA detector.
-
Ensure all major degradation products are well-resolved from the parent peak (Resolution > 2.0).
-
Calculate the mass balance to account for the drug consumed and the impurities formed.
-
Table 1: Common Dipyridamole Impurities
This table lists some of the impurities specified by the European Pharmacopoeia (EP).[1][2][3][19]
| Impurity Name | Common Source |
| Dipyridamole EP Impurity A | Process-Related |
| Dipyridamole EP Impurity B | Process-Related |
| Dipyridamole EP Impurity C | Process-Related |
| Dipyridamole EP Impurity D | Process-Related |
| Dipyridamole EP Impurity F | Process-Related |
| Dipyridamole EP Impurity G | Process-Related |
| 4-hydroxy Impurity | Degradation Product |
| Dipyridamole-Tartaric acid Adduct | Formulation-Related |
References
-
Mallavarapu, R., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical Chromatography, 36(1), e5247. [Link]
-
Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]
-
Zhang, J. (1997). Validation of a Stability-Indicating HPLC Method for the Determination of Dipyridamole in Dipyridamole Injection. Journal of Liquid Chromatography & Related Technologies, 20(13), 2109-2121. [Link]
-
Bridle, J., & Brimble, K. (1993). A Stability Indicating Method for Dipyridamole. Journal of Liquid Chromatography, 16(2), 371-383. [Link]
-
ResearchGate. (2021). A validated stability‐indicating RP‐HPLC method for Dipyridamole in the presence of degradation products and its process‐related impurities in Pharmaceutical dosage forms. [Link]
-
Semantic Scholar. (1993). A Stability Indicating Method for Dipyridamole. [Link]
-
SciSpace. (2021). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. [Link]
-
SynThink. (n.d.). Dipyridamole EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
-
Reddy, K. S., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 256-264. [Link]
-
Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
-
TLC Pharmaceutical Standards Ltd. (n.d.). Dipyridamole Impurities. [Link]
-
Omchemlabs. (n.d.). Dipyridamole Impurities. [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
-
ResearchGate. (2016). Analytical method development and validation for dipyridamole. [Link]
-
Pharmaffiliates. (n.d.). Dipyridamole-impurities. [Link]
-
Pharmaca. (n.d.). Analytics of Dipyridamole Modified Release Capsules - Tartaric Acid Pellets. [Link]
-
Squella, J. A., et al. (1995). Determination of dipyridamole in pharmaceutical preparations using square wave voltammetry. Journal of Pharmaceutical and Biomedical Analysis, 13(6), 843-847. [Link]
-
Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 5(5), 345. [Link]
-
ResearchGate. (2012). Isolation and characterisation of degradant impurities in Dipyridamole formulation. [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
MicroSolv Technology Corporation. (n.d.). Dipyridamole Analyzed with HPLC - AppNote. [Link]
-
El-Gindy, A., et al. (2017). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of Chromatographic Science, 55(2), 168-176. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Development and validation of a head space gas chromatographic method for the determination of ethylene. [Link]
-
Trungtamthuoc.com. (2025). Dipyridamole USP 2025. [Link]
-
ResearchGate. (2023). Synthesis and Charecterization of Dipyridamole Impurities by Sequential Nucleophyllic Substitution Reaction. [Link]
-
USP29-NF24. (n.d.). USP Monographs: Dipyridamole Tablets. [Link]
-
SynZeal. (n.d.). Dipyridamole EP Impurity F. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Journal of Pharmaceutical Research International. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing?[Link]
-
ResearchGate. (n.d.). Impurities and Forced Degradation Studies: A Review. [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
-
LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. omchemlabs.in [omchemlabs.in]
- 4. tandfonline.com [tandfonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms (2021) | Ravindra Mallavarapu | 7 Citations [scispace.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for Desethanol Dipyridamole Detection
Welcome to the Technical Support Center for the LC-MS/MS analysis of Desethanol Dipyridamole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter during method development, validation, and sample analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the theoretical precursor and predicted product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: For this compound, the expected precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺.
Based on the known fragmentation patterns of dipyridamole, which primarily involve the ethanolamine groups, we can predict the major product ions for this compound.[3] The fragmentation of dipyridamole itself (precursor ion m/z 505.3) often results in product ions at m/z 385.2. This corresponds to the loss of one diethanolamine group. For this compound, which has one less ethanol group, analogous fragmentation would lead to a different set of product ions. A logical fragmentation pathway would involve the loss of the remaining ethanolamine moieties. Therefore, it is crucial to perform an infusion of a this compound standard to experimentally determine the optimal product ions and collision energies.
Q2: What is a good starting point for chromatographic conditions to separate this compound from its parent drug, dipyridamole?
A2: A reversed-phase chromatographic method using a C18 column is a suitable starting point. Since this compound is slightly more polar than dipyridamole, you can expect it to elute slightly earlier.
A typical starting method would be:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm) is a good choice for this type of analysis.[4]
-
Mobile Phase:
-
A: 5 mM ammonium acetate in water
-
B: Methanol or Acetonitrile
-
-
Gradient: An isocratic elution with a high percentage of organic solvent (e.g., 80% B) can be a good starting point, with a flow rate of 0.25 mL/min.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance at 45°C, will ensure reproducible retention times.
It is important to optimize the gradient to ensure baseline separation between this compound, dipyridamole, and any other potential metabolites or interferences.
Q3: What are the most common challenges in developing a robust LC-MS/MS method for this compound?
A3: The primary challenges include:
-
Matrix Effects: Biological matrices like plasma can contain phospholipids and other endogenous components that co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.
-
Selection of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing. Dipyridamole-d20 is a suitable option for the analysis of the parent drug and would likely be a good choice for the metabolite as well.[5]
-
Achieving Adequate Sensitivity: As a metabolite, this compound may be present at lower concentrations than the parent drug, requiring a highly sensitive method.
-
Chromatographic Resolution: Ensuring baseline separation from the parent drug and other potential metabolites is crucial for accurate quantification.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Incorrect MRM Transitions: The selected precursor or product ions are not optimal. 2. Poor Ionization: The compound is not ionizing efficiently in the source. 3. Analyte Degradation: The compound may be unstable in the sample or during processing. | 1. Optimize MRM Transitions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant precursor and product ions. 2. Optimize Source Parameters: Adjust spray voltage, gas flows, and source temperature. Consider using a mobile phase additive like formic acid or ammonium acetate to improve protonation. 3. Investigate Stability: Perform stability tests at different temperatures and in different matrices. Ensure proper sample storage and handling. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not suitable for the analyte's pKa. 3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. 4. Column Contamination or Degradation: The column performance has deteriorated. | 1. Reduce Injection Volume or Dilute the Sample. 2. Adjust Mobile Phase pH: Experiment with different pH values to find the optimal condition for peak shape. 3. Use a High-Quality Column: Employ a column with good end-capping. Consider adding a small amount of a competing base to the mobile phase. 4. Flush or Replace the Column: Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Variability in Results | 1. Significant Matrix Effects: Ion suppression or enhancement is affecting the analyte signal inconsistently. 2. Inconsistent Sample Preparation: Variability in extraction recovery. 3. Unstable Internal Standard: The internal standard is not behaving similarly to the analyte. | 1. Improve Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) or supported liquid extraction (SLE). 2. Standardize Sample Preparation: Ensure consistent pipetting, vortexing, and evaporation steps. 3. Use a Stable Isotope-Labeled IS: A deuterated analog of the analyte is the best choice to compensate for matrix effects and procedural variations. |
| Carryover (Analyte Detected in Blank Injections) | 1. Contamination of the LC System: The injector, lines, or column are contaminated. 2. Strong Analyte Adsorption: The analyte is adsorbing to surfaces in the system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. 2. Flush the System: Flush the entire LC system with a strong solvent. |
Section 3: Experimental Protocols & Method Validation
A robust and reliable LC-MS/MS method requires carefully planned experiments and thorough validation.
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and rapid method suitable for initial method development.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Method Validation Experiments
Validate the developed method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero standards to demonstrate the linear relationship between concentration and response.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Section 4: Visualizations
Workflow for LC-MS/MS Method Development
Caption: Workflow for developing a validated LC-MS/MS method.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common LC-MS/MS issues.
References
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
-
Zhang, Z., et al. (2009). Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 819-823. [Link]
-
Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, W., et al. (2009). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1241-1249. [Link]
Sources
- 1. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tapellets.com [tapellets.com]
- 3. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Dipyridamole Analyzed with HPLC - AppNote [mtc-usa.com]
addressing solubility issues of Desethanol Dipyridamole in different solvents
Technical Support Center: Desethanol Dipyridamole Solubility
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will delve into the physicochemical properties of this molecule and provide a series of troubleshooting steps and protocols to ensure successful solubilization for your research needs.
Part 1: Understanding the Molecule - The Root of the Challenge
This compound is a derivative and impurity of Dipyridamole[1][2]. Structurally, it shares the core pyrimido[5,4-d]pyrimidine scaffold, which is fundamental to its behavior in solution[3][4][5]. Like its parent compound, Dipyridamole, this compound is a weak base. The parent compound, Dipyridamole, has a pKa of approximately 6.4[6]. This means it is protonated and more soluble in acidic environments (pH < 4) but becomes practically insoluble in neutral or alkaline aqueous solutions[7][8]. This pH-dependent solubility is the primary hurdle for researchers working with physiological buffers (e.g., PBS at pH 7.4).
Key Physicochemical Properties (Data derived from parent compound Dipyridamole and this compound records):
| Property | Value / Observation | Source |
| Molecular Formula | C22H36N8O3 | [3][4] |
| Molecular Weight | 460.57 g/mol | [1][4] |
| Appearance | Yellow crystalline powder (similar to Dipyridamole) | [6][9] |
| Predicted pKa | ~6.4 (based on Dipyridamole) | [6] |
| Aqueous Solubility | Poorly soluble at neutral pH; soluble in dilute acids | [6][7][9] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol, Ethanol, Chloroform | [1][6][10] |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when trying to dissolve this compound.
Q1: My this compound won't dissolve in my PBS buffer (pH 7.4). Why?
Answer: This is expected behavior. As a weak base, this compound is predominantly in its neutral, un-ionized form at a physiological pH of 7.4. This form is significantly less soluble in water. Dipyridamole's solubility is reported to be as low as 6.9 ± 0.2 µg/mL in PBS at pH 6.8[11]. To achieve dissolution in an aqueous medium, you must protonate the molecule by lowering the pH.
Q2: How can I prepare an aqueous stock solution using pH modification?
Answer: You can leverage the molecule's basic nature to dissolve it in an acidic solution, where it will become protonated and soluble. However, be aware that it will likely precipitate if the pH is raised back to neutral without a stabilizing agent.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water (e.g., Milli-Q) to the powder to create a slurry. Do not expect it to dissolve.
-
Acidification: While stirring, add 0.1 M Hydrochloric Acid (HCl) dropwise. The powder should begin to dissolve as the pH drops.
-
Complete Dissolution: Continue adding acid until all the solid material is visibly dissolved. A target pH of 2-3 is often effective. Dipyridamole's solubility is estimated at 245 ± 42 µg/mL at pH 2.0[11].
-
Volume Adjustment: Once fully dissolved, add purified water to reach your final target concentration.
-
Sterilization (Optional): If required for your experiment, filter the final acidic solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
Causality: By lowering the pH well below the compound's pKa, we shift the equilibrium towards the protonated, charged species, which is readily solvated by water molecules.
Q3: I successfully dissolved the compound in acid, but it crashed out when I added it to my neutral cell culture media. What should I do?
Answer: This phenomenon is called precipitation upon pH shift. When your acidic stock solution is diluted into a large volume of neutral buffer, the pH of the local environment rapidly increases, causing the compound to deprotonate and precipitate out of solution.
To overcome this, using an organic co-solvent to create a concentrated stock solution is the standard and most reliable method. Dimethyl sulfoxide (DMSO) is the most common choice.
Caption: Decision tree for solubilizing this compound.
Q4: What is the best practice for preparing and using a DMSO stock solution?
Answer: The goal is to dissolve the compound at a high concentration in DMSO and then dilute it into your aqueous experimental buffer such that the final DMSO concentration is non-toxic to your system (typically <0.5%, and often <0.1%).
-
Prepare Concentrated Stock:
-
Weigh your this compound powder into a suitable vial (e.g., amber glass).
-
Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). The parent compound Dipyridamole has a solubility of approximately 30 mg/mL in DMSO[10].
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. The resulting solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C. For Dipyridamole, DMSO solutions are stable for up to 3 months at -20°C[6].
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation from viscosity/mixing issues, it is often best to perform a serial dilution.
-
First, dilute your concentrated DMSO stock into your cell culture media or buffer without cells/serum to make an intermediate stock.
-
-
Prepare Final Working Solution:
-
Add a small volume of the concentrated or intermediate stock solution to your final aqueous buffer/media with vigorous mixing (e.g., vortexing while adding).
-
Crucial Step: The key is to add the DMSO stock to the aqueous solution, not the other way around. This ensures rapid dispersion.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific assay or cell line.
-
Caption: Step-by-step workflow for aqueous dilution of a DMSO stock.
Q5: Even with DMSO, I'm seeing slight precipitation at higher concentrations. What other strategies can I try?
Answer: If you require a higher final concentration in an aqueous buffer than is achievable with DMSO alone, you may need to employ more advanced formulation techniques. These methods aim to increase the kinetic solubility and stability of the compound in the aqueous phase.[12][13][14]
Advanced Solubilization Strategies:
| Technique | Mechanism of Action | Key Considerations |
| Use of Surfactants | Surfactants like Tween-80 or Polysorbate 80 form micelles that encapsulate the hydrophobic drug molecule, preventing it from precipitating.[15] | Often used in combination with co-solvents. A final concentration of 0.1-1% Tween-80 can be effective. Check for compatibility with your experimental system. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule is encapsulated within the cavity, increasing its apparent water solubility.[12] | Beta-cyclodextrins (β-CD) and their derivatives (e.g., HP-β-CD) are commonly used. Requires stoichiometric calculations and optimization. |
| Solid Dispersions | The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG). When this solid is added to water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous state that is temporarily more soluble.[14][15] | This is a more complex manufacturing technique, often used in later-stage drug development, but can be highly effective for very insoluble compounds.[7] |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][17] | This increases the rate of dissolution but not the equilibrium solubility.[13] It is useful for oral absorption but less so for preparing clear solutions for in-vitro work. |
For most laboratory-scale experiments, a combination of a DMSO co-solvent with a small amount of a non-ionic surfactant like Tween-80 is a powerful and practical next step.[18]
References
-
Jadhav, N. R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques . Journal of Applied Pharmaceutical Science. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Patel, J. N., et al. (2018). Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]
-
Savjani, K. T., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Kaur, T., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. This compound . PubChem Compound Summary for CID 71315611. [Link]
-
Gawade, A., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology . Journal of Drug Delivery and Therapeutics. [Link]
-
Augustijns, P., et al. (2023). Biorelevant Dissolution of Dipyridamole and Piroxicam Using an Automated UV/Vis Spectrophotometric and Potentiometric Dissolution System . Dissolution Technologies. [Link]
-
Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets . Pharma.Tips. [Link]
-
Kannaujia, R., et al. (2022). Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ascendia Pharma. (2020). Overcoming the Challenge of Poor Drug Solubility . Ascendia Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. Dipyridamole . PubChem Compound Summary for CID 3108. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceuticals. [Link]
-
Catalent. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms . Catalent. [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential . Pharmaceutical Technology. [Link]
-
Drugfuture. This compound . FDA Global Substance Registration System. [Link]
-
Pharmapproach. Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose . Pharmapproach. [Link]
-
B-C-D. (2020). Analytics of Dipyridamole Modified Release Capsules - Tartaric Acid Pellets . B-C-D. [Link]
-
Valavala, R., et al. (2016). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique . Scientia Pharmaceutica. [Link]
-
Florea, A., et al. (2023). Determination of Dipyridamole Using a MIP-Modified Disposable Pencil Graphite Electrode . Chemosensors. [Link]
-
El-Gindy, A., et al. Determination of Dipyridamole in the presence of its degradation products and in the presence of Aspirin . TSI Journals. [Link]
-
FDA. DIPYRIDAMOLE . Global Substance Registration System. [Link]
-
Adhiyaman, R., & Basu, S. K. (2006). Crystal modification of dipyridamole using different solvents and crystallization conditions . Die Pharmazie - An International Journal of Pharmaceutical Sciences. [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . Frontiers in Chemistry. [Link]
-
ResearchGate. Crystal modification of dipyridamol using different solvents and crystallization conditions | Request PDF . ResearchGate. [Link]
-
Wikipedia. Dipyridamole . Wikipedia. [Link]
Sources
- 1. This compound CAS#: 1176886-12-6 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dipyridamole | 58-32-2 [chemicalbook.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ispe.gr.jp [ispe.gr.jp]
- 18. selleckchem.com [selleckchem.com]
troubleshooting peak tailing in HPLC analysis of Dipyridamole
Welcome, Scientists and Researchers.
This guide is designed to serve as a dedicated resource for troubleshooting one of the most common issues encountered during the HPLC analysis of Dipyridamole: peak tailing . As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with a deep, mechanistic understanding of why this phenomenon occurs with this specific molecule and to equip you with robust, field-proven protocols to resolve it.
The structure of this guide is fluid, mirroring the logical workflow of an experienced chromatographer. We will begin with high-level FAQs for rapid diagnosis and then delve into a comprehensive troubleshooting guide that dissects the problem from both a chemical and physical standpoint.
Frequently Asked Questions (FAQs) on Dipyridamole Peak Tailing
Q1: My Dipyridamole peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for Dipyridamole is a secondary chemical interaction between the basic analyte and the HPLC stationary phase. Dipyridamole is a basic compound (pKa ≈ 6.4) with multiple tertiary amine functional groups.[1] In reversed-phase HPLC, these groups can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[2][3] This strong, secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to a non-ideal elution profile, manifesting as a tailing peak.[3]
Q2: I see tailing for all the peaks in my chromatogram, not just Dipyridamole. What does that suggest?
A2: If all peaks are tailing, the issue is likely systemic or physical, rather than a specific chemical interaction with your analyte.[4][5] You should investigate potential "extra-column" band broadening or physical disruption of the column itself. Common culprits include:
-
A void or channel in the column packing at the inlet.[6]
-
A partially blocked column inlet frit.[3]
-
Improperly seated fittings or tubing with excessive length/diameter between the injector, column, and detector.[4][7]
Q3: Can my mobile phase pH be the problem?
A3: Absolutely. The mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds like Dipyridamole.[8][9] If the mobile phase pH is close to the pKa of Dipyridamole (~6.4), the analyte will exist as a mixture of its ionized (protonated) and non-ionized forms, which can lead to peak distortion.[9][10] Furthermore, at a pH above ~3-4, the surface silanol groups become deprotonated (negatively charged), creating strong ionic attraction sites for the positively charged, protonated Dipyridamole.[11][12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing. We will start with a logical workflow to isolate the root cause.
Logical Troubleshooting Workflow
The first step in any troubleshooting process is to determine if the problem is chemical or physical. A simple diagnostic experiment can often provide a definitive answer.
Caption: A logical workflow to differentiate between physical and chemical causes of peak tailing.
Section 1: Resolving Physical & System Issues
If your neutral marker shows tailing, address these points before modifying your method's chemistry.
Q: How do I check for and fix a column void or blockage?
A: The Causality: A void, or a pocket in the stationary phase bed at the column inlet, can be created by pressure shocks or dissolving the silica support at high pH. This void creates a space for the sample to spread out before it begins its separation journey, causing band broadening and tailing for all analytes.[6]
Experimental Protocol:
-
Diagnosis: Disconnect the column from the detector. Carefully remove the inlet fitting. Look for a visible depression or discoloration on the surface of the packing material at the inlet. A uniform, flat white surface is expected.
-
Solution (Temporary Fix): If a void is present, you can sometimes reverse the column (swap the inlet and outlet) and flush it with a strong solvent (like 100% acetonitrile or methanol) at a low flow rate. This can sometimes wash away contaminants from the frit and resettle the packing bed. Caution: Always check the column manufacturer's instructions, as not all columns are designed to be reverse-flushed.[3]
-
Permanent Solution: The most reliable solution for a significant void is to replace the column. To prevent future voids, always pre-saturate the mobile phase, avoid sudden pressure changes, and operate within the column's specified pH range.[10] Using a guard column can also protect the analytical column from particulate matter and strongly retained compounds that might cause blockages.[6]
Section 2: Resolving Chemical & Method Issues
If your neutral marker is symmetrical but Dipyridamole tails, the problem lies in the specific chemical interactions within your method. Dipyridamole's basic nature is the key.
Understanding the Core Problem: Silanol Interactions
Silica, the backbone of most reversed-phase columns, is terminated with hydroxyl groups known as silanols (Si-OH). During the manufacturing process where C18 chains are bonded to the silica, steric hindrance prevents all silanols from being covered.[13][14] These residual silanols are acidic (pKa ~3.8-4.2) and can become ionized (Si-O⁻) at mobile phase pH values above 4.[12] Dipyridamole, a base (pKa ~6.4), becomes protonated (positively charged) at pH values below 6.4.[1] The electrostatic attraction between the positively charged Dipyridamole and the negatively charged silanol sites creates a strong secondary retention mechanism, causing peak tailing.[2][11]
Caption: The electrostatic interaction between protonated Dipyridamole and an ionized silanol site.
Q: How can I use mobile phase pH to eliminate tailing?
A: The Causality: By manipulating the mobile phase pH, you can control the ionization state of both the Dipyridamole analyte and the column's residual silanols to minimize their unwanted interaction.[8][15] The goal is to ensure at least one of the interacting species is in a neutral, non-ionized state.
Strategy 1: Low pH (e.g., pH 2.5 - 3.5)
-
Mechanism: At a low pH, the acidic silanol groups are fully protonated (Si-OH) and therefore electrically neutral. While Dipyridamole will be fully protonated and positively charged (Dipyridamole-H⁺), the absence of a negatively charged site on the stationary phase prevents the strong ionic interaction.[3][16] This is the most common and effective strategy.
-
Self-Validation: As you lower the pH, you should see a marked improvement in peak symmetry. Retention time may change, but the peak shape will become sharper and more Gaussian.
Strategy 2: High pH (e.g., pH > 8.5)
-
Mechanism: At a pH two units above its pKa, Dipyridamole will be in its neutral, deprotonated form. Although the silanols will be fully ionized (Si-O⁻), the neutral analyte will not experience a strong electrostatic attraction.[8]
-
Critical Caveat: This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica columns will rapidly degrade and dissolve at pH values above 8.[10][15]
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For low pH, 10-25 mM potassium phosphate or formic acid are excellent choices.
-
Preparation: Prepare the aqueous buffer component first. Weigh the buffer salt and dissolve it in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous solution before adding any organic modifier. Use a calibrated pH meter and add acid (e.g., phosphoric acid) or base dropwise until the target pH is reached.
-
Final Mobile Phase: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile, methanol) in the desired ratio. Filter and degas the final mobile phase before use.
Q: My method requires a mid-range pH. How can I improve peak shape without changing pH?
A: The Causality: If you are constrained to a pH range where both the analyte and silanols are ionized (e.g., pH 4-6), you can introduce a "masking agent" or "competing base" into the mobile phase.[16]
Strategy: Add a Competing Base (Triethylamine - TEA)
-
Mechanism: Triethylamine (TEA) is a small, basic molecule that acts as a silanol suppressor.[17] When added to the mobile phase at a low concentration, the protonated TEA molecules will preferentially interact with the ionized silanol sites, effectively "masking" them from the Dipyridamole analyte.[18][19] This allows Dipyridamole to elute based primarily on its hydrophobic interaction with the C18 phase, resulting in a symmetrical peak.
-
Self-Validation: The addition of a small amount of TEA should dramatically improve the peak asymmetry factor without a significant shift in retention time.
Experimental Protocol: Using Triethylamine (TEA)
-
Concentration: A typical starting concentration for TEA is 0.1% (v/v) in the aqueous portion of the mobile phase. This may be optimized in the range of 0.05% to 0.5%.
-
Preparation: Add the required volume of TEA to the aqueous component of your mobile phase. Adjust the pH to your desired value using an acid like phosphoric or acetic acid.
-
Equilibration: When introducing a mobile phase with TEA to a column for the first time, ensure the column is thoroughly equilibrated. Flush with at least 10-20 column volumes, as TEA can take time to fully condition the stationary phase.
-
Dedicated Use: Columns used with amine modifiers like TEA can become permanently conditioned. It is best practice to dedicate a column for methods that use these additives.[20]
Q: Does my choice of HPLC column matter?
A: The Causality: Yes, the column is a critical variable. Modern HPLC columns are manufactured with technologies specifically designed to minimize the negative effects of silanols for analyzing basic compounds.
Strategy: Use a High-Purity, End-Capped Column
-
Mechanism: "End-capping" is a secondary chemical process performed after the C18 chains are bonded to the silica.[21][22] A small silylating agent, like trimethylchlorosilane, is used to react with and "cap" many of the remaining accessible silanol groups.[13][21] This reduces the number of active sites available to interact with basic analytes.[23] Columns based on high-purity, Type B silica have fewer metal impurities, which makes the remaining silanols less acidic and active.[12]
-
Self-Validation: Switching from an older, non-end-capped column to a modern, fully end-capped column designed for basic compounds should provide an immediate and significant improvement in peak shape for Dipyridamole, often without needing mobile phase additives.[13][24]
| Parameter | Value / Property | Implication for HPLC Troubleshooting |
| Chemical Structure | Basic compound with multiple tertiary amine groups. | Prone to strong secondary interactions with acidic silanol groups on the stationary phase. |
| pKa | ~6.4[1] | The ionization state is highly dependent on mobile phase pH. At pH < 6.4, it is protonated (positively charged). |
| Solubility | Slightly soluble in water; soluble in dilute acids and methanol.[1][25][26] | Sample should be dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself, to avoid peak distortion. |
| LogP (Octanol/Water) | ~1.5[27] | Moderately hydrophobic, suitable for reversed-phase chromatography. |
References
-
Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base. [Link]
-
MicroSolv. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]
-
Grokipedia. (n.d.). Endcapping. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. [Link]
-
Unnamed Source. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Unnamed Source. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Unnamed Source. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?[Link]
-
Unnamed Source. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ResearchGate. (n.d.). A validated stability-indicating RP-HPLC method for Dipyridamole in the presence of degradation products and its process-related impurities in Pharmaceutical dosage forms. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
SciSpace. (2021). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. [Link]
-
ResearchGate. (2025, August 7). Method development and validation for the assay of dipyridamole extended-release capsules by reverse-phase high-performance liquid chromatography method. [Link]
-
ResearchGate. (2025, August 7). Analytical method development and validation for dipyridamole. [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
PubMed. (n.d.). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
PubChem. (n.d.). Dipyridamole. National Institutes of Health. [Link]
-
Cheméo. (n.d.). Chemical Properties of Dipyridamole (CAS 58-32-2). [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Unnamed Source. (n.d.). Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
Sources
- 1. Dipyridamole CAS#: 58-32-2 [m.chemicalbook.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. youtube.com [youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. welch-us.com [welch-us.com]
- 18. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 21. chromtech.com [chromtech.com]
- 22. grokipedia.com [grokipedia.com]
- 23. youtube.com [youtube.com]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. Dipyridamole | 58-32-2 [chemicalbook.com]
- 26. pharmacy180.com [pharmacy180.com]
- 27. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dipyridamole Bioanalysis Technical Support Center: A Guide to Overcoming Matrix Effects
Welcome to the technical support center for the bioanalysis of Dipyridamole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with matrix effects in quantitative LC-MS/MS analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and reliability of your bioanalytical data.
Section 1: Understanding Matrix Effects in Dipyridamole Bioanalysis
Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3][4][5]
In the context of Dipyridamole analysis in matrices like plasma or serum, the primary culprits behind matrix effects are phospholipids.[1][6][7][8] These abundant components of cell membranes often co-extract with the analyte and can co-elute during chromatographic separation, leading to significant ion suppression, particularly with electrospray ionization (ESI).[3][6][7][9]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating these effects to develop a robust and reliable bioanalytical method for Dipyridamole.
Section 2: Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding matrix effects in Dipyridamole bioanalysis.
Q1: My Dipyridamole signal is significantly lower in plasma samples compared to the neat solution. What is the likely cause?
This is a classic sign of ion suppression , a common form of matrix effect.[4][6] The most probable cause is the presence of endogenous matrix components, particularly phospholipids, co-eluting with Dipyridamole and interfering with its ionization in the mass spectrometer source.[3][7][8]
-
Troubleshooting Steps:
-
Confirm the presence of matrix effects using a post-column infusion experiment or a quantitative post-extraction spike analysis.[2][6][10]
-
Review your sample preparation procedure. Simple protein precipitation is often insufficient to remove phospholipids.[8][11]
-
For a detailed walkthrough, see the Troubleshooting Guide: "Diagnosing and Mitigating Ion Suppression."
-
Q2: I'm observing poor reproducibility and high variability in my quality control (QC) samples. Could this be related to matrix effects?
Yes, absolutely. High variability in QC sample results is a key indicator of inconsistent matrix effects.[3] The concentration and composition of interfering substances can vary between different lots of biological matrix, leading to what is known as relative matrix effect . This variability directly impacts the precision and accuracy of the assay.[3]
-
Troubleshooting Steps:
-
Evaluate matrix effects across at least six different lots of the biological matrix as recommended by FDA guidelines.[12]
-
Ensure your internal standard (IS) is effectively compensating for the variability. A stable isotope-labeled (SIL) internal standard like Dipyridamole-d16 is highly recommended.[13][14][15]
-
Refer to the Troubleshooting Guide: "Improving Assay Precision and Accuracy" for advanced strategies.
-
Q3: What is the best sample preparation technique to minimize matrix effects for Dipyridamole?
The optimal technique depends on the required sensitivity and throughput of your assay. While simple Protein Precipitation (PPT) is fast, it is often inadequate for removing phospholipids.[8]
-
Liquid-Liquid Extraction (LLE) can offer cleaner extracts than PPT.[6]
-
Solid-Phase Extraction (SPE) provides even better cleanup by selectively isolating the analyte.[7]
-
HybridSPE®-Phospholipid technology combines the simplicity of PPT with targeted phospholipid removal and is highly effective.[3][7]
-
A detailed comparison and selection guide is available in the "Choosing the Right Sample Preparation Strategy" section.
Q4: Can I overcome matrix effects by simply modifying my chromatographic method?
Chromatographic optimization is a powerful tool. By improving the separation between Dipyridamole and co-eluting matrix components, you can significantly reduce ion suppression.[10][11]
-
Strategies include:
-
Using a longer column or a column with a different stationary phase.
-
Optimizing the mobile phase composition and gradient profile to enhance the resolution of Dipyridamole from the phospholipid elution region.[16]
-
Employing techniques like turbulent flow chromatography (TurboFlow®) for online sample cleanup.
-
-
See the "Chromatographic Strategies for Matrix Effect Reduction" section for detailed protocols.
Q5: How do I choose an appropriate internal standard for Dipyridamole bioanalysis?
The choice of an internal standard (IS) is critical for compensating for matrix effects.[6][17] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Dipyridamole-d16 or Dipyridamole-d20.[13][14][18] A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[15] If a SIL IS is not available, a structural analog can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[15]
Section 3: Troubleshooting Guides & In-Depth Protocols
Diagnosing and Mitigating Ion Suppression
Problem: Consistently low Dipyridamole signal in matrix samples.
Causality: Co-eluting endogenous components, primarily phospholipids, compete with Dipyridamole for ionization in the MS source, leading to a suppressed signal.[6][9]
Workflow for Diagnosis and Resolution:
Caption: Workflow for diagnosing and mitigating matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Factor
This protocol is aligned with recommendations from regulatory bodies like the FDA.[12][19][20]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dipyridamole and its internal standard (IS) into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with Dipyridamole and IS to the same concentrations as Set A.
-
Set C (Matrix Blank): Analyze the extracted blank plasma to check for interferences.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
The IS-normalized MF should also be calculated to assess how well the IS corrects for the matrix effect.
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factors from the different lots should be ≤15%.[19]
Choosing the Right Sample Preparation Strategy
Improving sample cleanup is the most effective way to combat matrix effects.[6] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.
| Technique | Mechanism | Phospholipid Removal | Throughput | Recommendation for Dipyridamole |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[21][22] | Poor. Phospholipids remain in the supernatant.[8] | High | Not recommended for high-sensitivity assays due to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[6] | Moderate to Good. Depends on solvent polarity.[3] | Moderate | A good option for cleaner extracts than PPT. Requires method development to optimize pH and solvent selection.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[7] | Good to Excellent. Depends on the sorbent and wash steps. | Moderate | Recommended for assays requiring high sensitivity and clean extracts. |
| HybridSPE®-Phospholipid | Combines protein precipitation with a zirconia-coated sorbent that specifically removes phospholipids.[3][7] | Excellent. Zirconium ions strongly bind the phosphate groups of phospholipids.[8] | High | Highly Recommended. Offers the speed of PPT with superior phospholipid removal, leading to significantly reduced matrix effects.[3] |
Decision Workflow for Sample Preparation:
Caption: Decision tree for selecting a sample preparation method.
Chromatographic Strategies for Matrix Effect Reduction
If sample preparation alone is insufficient, chromatographic adjustments can provide the necessary selectivity.
Key Strategies:
-
Achieve Chromatographic Separation: The primary goal is to separate the Dipyridamole peak from the region where phospholipids typically elute. Lysophosphatidylcholines often elute early in reversed-phase chromatography, while glycerophosphocholines are more retained.[16]
-
Mobile Phase Optimization:
-
The organic solvent composition affects phospholipid elution. The elution strength generally follows: isopropanol > acetonitrile > methanol.[16]
-
Adjusting the mobile phase pH can alter the retention of Dipyridamole and potentially some interferences.
-
-
Gradient Optimization: Employ a steeper gradient after the elution of Dipyridamole to ensure that highly retained matrix components are washed off the column before the next injection.[8] This prevents carryover and unpredictable elution in subsequent runs.
-
Column Selection: Consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano) if a standard C18 column does not provide adequate resolution.
Section 4: The Gold Standard: Stable Isotope-Labeled Internal Standards
The most robust way to compensate for unavoidable matrix effects is by using a stable isotope-labeled (SIL) internal standard.[13][15]
Why a SIL IS is Critical:
-
Identical Physicochemical Properties: A SIL IS like Dipyridamole-d16 has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled Dipyridamole.[14]
-
Effective Compensation: It experiences the same degree of ion suppression or enhancement as the analyte on a sample-by-sample basis.[6][17] This means the analyte/IS peak area ratio remains constant, even if the absolute responses of both compounds vary due to matrix effects.
-
Regulatory Expectation: The use of a SIL IS is considered the "gold standard" and is highly encouraged by regulatory agencies for ensuring the reliability of bioanalytical data.[12][20]
Data Example: Impact of IS on Precision
| Parameter | Method with Analog IS | Method with SIL IS (Dipyridamole-d16) |
| Matrix Lots Tested | 6 | 6 |
| Mean Matrix Factor | 0.78 (Ion Suppression) | 0.79 (Ion Suppression) |
| CV% of Analyte Response | 18.2% | 17.5% |
| CV% of IS-Normalized MF | 12.5% | 2.1% |
| Conclusion | Poor compensation for lot-to-lot variability. | Excellent compensation, leading to high precision. |
This table illustrates how a SIL IS effectively normalizes the variability in matrix effects across different plasma lots, resulting in a significantly lower CV% for the IS-normalized matrix factor.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. ResearchGate. [Link]
-
Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. PubMed. [Link]
-
Should Commonly Prescribed Drugs Be Avoided as Internal Standard Choices in New Assays for Clinical Samples? Taylor & Francis Online. [Link]
-
Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. ResearchGate. [Link]
-
A validated stability-indicating RP-HPLC method for Dipyridamole in the presence of degradation products and its process-related impurities in Pharmaceutical dosage forms. ResearchGate. [Link]
-
Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. MDPI. [Link]
-
Ionization Suppression and Recovery in Direct Biofluid Analysis using Paper Spray Mass Spectrometry. IU Indianapolis ScholarWorks. [Link]
-
Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
-
A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. PubMed. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Dipyridamole and Desethanol Dipyridamole
Welcome to the technical support guide for resolving Dipyridamole and its closely related impurity, Desethanol Dipyridamole. This resource is designed for researchers and analytical scientists who are encountering challenges in achieving baseline separation between these two compounds. Due to their structural similarity, obtaining adequate resolution (Rs ≥ 1.5) can be a significant hurdle in method development and routine analysis.
This guide provides a series of structured FAQs and in-depth troubleshooting protocols. Our approach is grounded in the fundamental principles of chromatography, focusing on the manipulation of selectivity (α), efficiency (N), and retention factor (k') to achieve optimal separation.
Understanding the Analytical Challenge
Dipyridamole and this compound (also known as Dipyridamole EP Impurity D) are structurally very similar. The primary difference is the substitution of one of the four 2-hydroxyethyl groups on Dipyridamole with a hydrogen atom in the Desethanol variant. This subtle change results in nearly identical physicochemical properties, making them difficult to separate using standard chromatographic techniques.
Structural Comparison
Caption: Dipyridamole and its Desethanol impurity differ by a single hydroxyethyl group.
To effectively troubleshoot, it is essential to understand the key properties of each molecule.
| Property | Dipyridamole | This compound |
| Molecular Formula | C₂₄H₄₀N₈O₄[1][2] | C₂₂H₃₆N₈O₃[3][4] |
| Molecular Weight | 504.6 g/mol [1] | 460.6 g/mol [3] |
| LogP | 1.5[1] | N/A (Predicted to be slightly lower than Dipyridamole) |
| Key Structural Feature | Four 2-hydroxyethyl groups | Three 2-hydroxyethyl groups[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is the resolution between Dipyridamole and this compound so poor with my standard C18 method?
A1: The poor resolution is due to the high structural similarity between the two molecules. A standard C18 column separates primarily based on hydrophobicity. Since both compounds have a similar hydrophobic character, they exhibit very close retention times. Achieving separation requires a method that can exploit the subtle differences in their structure, such as the presence of the additional hydroxyl group on Dipyridamole.
Q2: What is the minimum acceptable resolution (Rs) for these two peaks?
A2: For accurate quantification, a resolution value (Rs) of 1.5 or greater is the standard target to ensure baseline separation.[5] An Rs value below 1.5 may lead to peak co-elution, compromising the accuracy and precision of your results.
Q3: Is it better to use an isocratic or gradient elution method?
A3: A gradient elution is often preferable when dealing with closely eluting peaks like these.[6] A shallow gradient allows for more precise control over the mobile phase composition, which can significantly enhance selectivity (α). An isocratic method might work if the retention factors (k') are optimal (ideally between 2 and 10), but it offers less flexibility for optimization.
In-Depth Troubleshooting Guide
When baseline resolution is not achieved, a systematic approach to method development is crucial. The following guide is structured to help you logically troubleshoot and optimize your separation.
Caption: A logical workflow for troubleshooting poor resolution.
Issue 1: Peaks are heavily overlapped (Rs < 1.0)
This situation indicates a fundamental lack of selectivity in the current method. Your primary focus should be on altering the chromatographic conditions that have the largest impact on the separation factor (α).
Q: How can I manipulate mobile phase pH to improve separation?
A: Dipyridamole is a basic compound with multiple nitrogen atoms that can be protonated. Its solubility and retention are highly dependent on pH.[7][8] The charge state of the molecules affects their interaction with the C18 stationary phase. By adjusting the pH of the aqueous portion of your mobile phase, you can alter the degree of ionization of one or both compounds, which can lead to significant changes in retention and selectivity.
-
Scientific Rationale: The subtle difference in the number of hydroxyl groups can slightly alter the pKa of the nearby nitrogen atoms. Operating at a pH close to one of these pKa values can maximize the difference in the average charge between the two molecules, thereby enhancing separation.
-
Recommended Action: Perform a pH scouting experiment. Prepare mobile phases with buffers at different pH values (e.g., increments of 0.5 pH units from 3.0 to 7.0). A phosphate buffer is a good choice as it has a wide effective range.[9][10] Observe the effect on retention time and, most importantly, on resolution.
Q: My resolution is still poor after adjusting the pH. Should I change the organic solvent?
A: Yes. Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact with analytes differently. Changing the solvent can alter selectivity.
-
Scientific Rationale: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. The additional hydroxyl group on Dipyridamole can engage in hydrogen bonding interactions with methanol to a greater extent than this compound. This can lead to differential retention and improved resolution.
-
Recommended Action: If you are using ACN, prepare an equivalent mobile phase (in terms of solvent strength) with MeOH and compare the chromatograms. You can also test mixtures of ACN and MeOH.
Q: What if mobile phase adjustments are insufficient? What stationary phase should I try next?
A: If modifying the mobile phase does not yield the desired resolution, changing the stationary phase is the next logical step.[11] This provides an entirely different separation mechanism.
-
Scientific Rationale: While C18 columns separate based on hydrophobicity, other column chemistries offer alternative interaction mechanisms.
-
Phenyl-Hexyl Phase: The aromatic pyrimidopyrimidine core of Dipyridamole can undergo π-π interactions with the phenyl groups of the stationary phase. This can provide a unique selectivity for structurally similar aromatic compounds.[6][12]
-
Polar-Embedded Phase: These columns have a polar group embedded within the alkyl chain (e.g., amide or carbamate). This can offer different selectivity for molecules with polar functional groups like the hydroxyls on Dipyridamole.
-
Cyano (CN) Phase: A CN column can operate in both normal- and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.
-
-
Recommended Action: Screen a Phenyl-Hexyl and a polar-embedded column against your current C18 column using the best mobile phase conditions you have identified so far.
Issue 2: Peaks are partially resolved (1.0 ≤ Rs < 1.5)
In this case, you have some selectivity, but it needs to be enhanced. Fine-tuning your method by improving column efficiency (N) is often the best approach.
Q: How does temperature affect my resolution?
A: Increasing the column temperature reduces the viscosity of the mobile phase, which improves mass transfer and often leads to sharper, more efficient peaks (higher N). This can increase resolution. However, be aware that temperature can also alter selectivity, sometimes for the better and sometimes for the worse.
-
Recommended Action: Evaluate the separation at different temperatures, for example, 30°C, 40°C, and 50°C. Ensure your column is rated for the tested temperatures. A temperature of 45°C has been used successfully in some Dipyridamole assays.[13]
Q: Can I improve resolution by changing the flow rate?
A: Yes. According to the Van Deemter equation, there is an optimal flow rate for maximum efficiency. Reducing the flow rate generally increases efficiency (N), which can improve the resolution of closely eluting peaks.[5][6]
-
Recommended Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min. The trade-off will be a longer analysis time, so this must be balanced against throughput requirements.
Q: Would switching to a UHPLC system help?
A: Absolutely. Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns packed with sub-2 µm particles. These columns provide a significantly higher number of theoretical plates (N), resulting in much sharper peaks and vastly improved resolution for challenging separations.[14] If you have access to a UHPLC system, it is a highly recommended path for this specific analytical challenge.
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
-
Objective: To determine the optimal mobile phase pH for maximizing the resolution between Dipyridamole and this compound.
-
Materials:
-
HPLC/UHPLC system with UV detector (detection at ~282 nm or 288 nm is common for Dipyridamole).[13][15]
-
C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Dipyridamole and this compound reference standards.
-
HPLC-grade water, acetonitrile (or methanol), and a buffer salt (e.g., potassium dihydrogen phosphate).
-
Acids/bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide).
-
-
Procedure:
-
Prepare a 20 mM potassium phosphate buffer stock solution.
-
Create a series of aqueous mobile phase components (Mobile Phase A) by adjusting the buffer stock to pH values of 3.0, 4.0, 5.0, 6.0, and 7.0 using phosphoric acid or potassium hydroxide.
-
Your organic mobile phase (Mobile Phase B) will be 100% Acetonitrile.
-
Prepare a system suitability solution containing both Dipyridamole and this compound at an appropriate concentration.
-
For each pH value, run a gradient elution (e.g., 20-80% B over 15 minutes).
-
Inject the system suitability solution for each pH condition.
-
Record the retention times for both peaks and calculate the resolution (Rs).
-
-
Data Analysis:
-
Tabulate the resolution (Rs) at each pH.
-
Plot Rs vs. pH to visualize the optimal pH range.
-
Select the pH that provides the highest resolution value for further optimization.
-
Protocol 2: Stationary Phase Selectivity Screening
-
Objective: To evaluate different column chemistries for their ability to resolve the two compounds.
-
Materials:
-
HPLC/UHPLC system.
-
Columns with identical dimensions but different stationary phases:
-
Standard C18
-
Phenyl-Hexyl
-
Polar-Embedded C18
-
-
Mobile phase conditions that provided the best (or most promising) results from the pH scouting protocol.
-
-
Procedure:
-
Install the C18 column and equilibrate the system with the chosen mobile phase.
-
Inject the system suitability solution and record the chromatogram. Calculate the resolution.
-
Replace the C18 column with the Phenyl-Hexyl column. Equilibrate thoroughly.
-
Repeat the injection and data analysis.
-
Replace the Phenyl-Hexyl column with the Polar-Embedded column. Equilibrate thoroughly.
-
Repeat the injection and data analysis.
-
-
Data Analysis:
-
Compare the resolution values obtained from the three different columns.
-
Observe any changes in peak order (elution order reversal), which is a strong indicator of a different selectivity mechanism.
-
Select the column that provides baseline separation (Rs ≥ 1.5) for final method fine-tuning.
-
| Parameter | Recommended Starting Condition | Potential Optimization Steps |
| Column | C18, 150 x 4.6 mm, 3-5 µm | Screen Phenyl-Hexyl, C8[9][16], or polar-embedded phases. Move to sub-2 µm particles (UHPLC). |
| Mobile Phase A | 10-20 mM Phosphate Buffer, pH ~4.5 | Scout pH from 3.0 to 7.0.[10] Try different buffers (e.g., formate, acetate). |
| Mobile Phase B | Acetonitrile | Try Methanol or a ACN/MeOH mixture. |
| Gradient | 5-95% B over 20 min | Adjust slope (make shallower for better resolution), start/end %B. |
| Flow Rate | 1.0 mL/min | Reduce to 0.6-0.8 mL/min to increase efficiency. |
| Temperature | 40°C | Test range from 30-50°C.[13] |
| Detection | UV at 282 nm or 288 nm | Scan for optimal wavelength if necessary.[13][15] |
By methodically applying these principles and protocols, you will be well-equipped to overcome the analytical challenge of separating Dipyridamole and this compound, leading to a robust and reliable analytical method.
References
-
Development and Validation of RP-HPLC Method for Assay of Dipyridamole in Formulations. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
-
Raju, B., & Pendyala, D. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical Chromatography, 36(1), e5247. [Link]
-
Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]
-
Analytical method development and validation for dipyridamole. (2017). ResearchGate. [Link]
-
Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. ResearchGate. [Link]
-
PharmaGuru. (2023). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Pharmastuff4u. (n.d.). What factors affect resolution in chromatography?. Pharmastuff4u. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Alwsci. (2023). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]
-
Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Inacom Instruments. [Link]
-
Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 5(2), 147-151. [Link]
-
ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Dipyridamole. PubChem Compound Database. [Link]
-
Tantawy, M. A., et al. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of Chromatographic Science, 54(8), 1368-1376. [Link]
-
Genta-Jouve, G., & Wolfender, J. L. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 40(4), 714-734. [Link]
-
Pharmacy180. (n.d.). Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy180. [Link]
-
PrecisionFDA. (n.d.). Dipyridamole. PrecisionFDA. [Link]
-
Wikipedia. (n.d.). Resolution (chromatography). Wikipedia. [Link]
-
ResearchGate. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. ResearchGate. [Link]
-
MicroSolv Technology Corporation. (n.d.). Dipyridamole Analyzed with HPLC. MicroSolv. [Link]
Sources
- 1. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. inacom.nl [inacom.nl]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Dipyridamole Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Validation of RP-HPLC Method for Assay of Dipyridamole in Formulations - ProQuest [proquest.com]
- 14. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpb.com [ijrpb.com]
- 16. researchgate.net [researchgate.net]
reducing side effects during Dipyridamole stress testing
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dipyridamole Stress Testing. This resource is designed to provide in-depth guidance and troubleshooting for professionals utilizing dipyridamole in experimental and clinical research settings. As Senior Application Scientists, we understand the nuances of pharmacological stress testing and have developed this guide to ensure the scientific integrity and successful outcome of your studies.
Understanding Dipyridamole-Induced Stress: The "Coronary Steal" Phenomenon
Dipyridamole is an indirect coronary vasodilator.[1][2][3] It functions by inhibiting the cellular reuptake and deamination of endogenous adenosine, leading to increased tissue levels of this potent vasodilator.[2][3] This elevation in adenosine results in significant dilation of coronary arteries. In healthy vessels, this vasodilation leads to a 3.8- to 7-fold increase in coronary blood flow over baseline.[1][2]
However, in the presence of coronary artery disease (CAD), stenotic (narrowed) vessels are often already maximally dilated at rest to maintain adequate blood flow to the myocardium. When dipyridamole is administered, it primarily dilates the healthy coronary arteries, shunting blood away from the stenotic vessels. This phenomenon, known as "coronary steal," can induce ischemia in the regions of the heart supplied by the diseased arteries, which can be detected through various imaging modalities.[4]
Visualizing the Mechanism of Action
Caption: Dipyridamole's mechanism leading to coronary steal.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during dipyridamole stress testing.
Pre-Experiment Preparation
Q1: What are the critical patient/subject preparation steps to ensure valid results?
A1: Proper preparation is paramount for the accuracy and safety of the test. Key considerations include:
-
Fasting: Subjects should fast for at least 3-4 hours prior to the test.[2][5]
-
Caffeine and Methylxanthine Abstinence: All products containing caffeine (coffee, tea, soda, chocolate) and other methylxanthines (like theophylline) must be avoided for at least 12 hours, and preferably 24 hours, before the test.[2][6] These substances are competitive antagonists of adenosine receptors and can block the vasodilatory effects of dipyridamole, potentially leading to false-negative results.[1]
-
Medication Review: Certain medications, such as calcium channel blockers, beta-blockers, and nitrates, can alter perfusion and should ideally be withheld for 24 hours prior to the test.[3] Any medications containing dipyridamole should be discontinued for at least 36-48 hours.[7]
-
Informing Subjects: Ensure the subject is fully informed about the procedure, potential side effects, and the importance of reporting any symptoms immediately.
Q2: What are the absolute contraindications for a dipyridamole stress test?
A2: A thorough screening is crucial to prevent adverse events. Absolute contraindications include:
-
Bronchospastic Lung Disease: Patients with active wheezing or a history of significant reactive airway disease should not undergo this test due to the risk of severe bronchospasm.[1][3][8]
-
Hypotension: A systolic blood pressure below 90 mmHg is a contraindication as dipyridamole can cause further drops in blood pressure.[1][3][8]
-
Uncontrolled Hypertension: Systolic blood pressure over 200 mmHg or diastolic pressure over 110 mmHg poses a significant risk.[1][8][9]
-
High-Degree Atrioventricular (AV) Block: Patients with second- or third-degree AV block without a functioning pacemaker should not be tested.[3][8][9]
-
Recent Caffeine Intake: Consumption of caffeine within the last 12 hours.[1][9]
-
Known Hypersensitivity: A known allergy to dipyridamole.[1][6]
-
Unstable Cardiac Conditions: Recent myocardial infarction (within 2-4 days) or unstable angina.[6]
During the Experiment: Managing Side Effects
Q3: What are the most common side effects, and how can they be mitigated?
A3: Minor side effects are common, occurring in about 50% of patients.[2] These can include headache, chest pain, dizziness, nausea, and flushing.[8][10][11]
| Side Effect | Incidence | Management Strategies |
| Headache | 12-37%[2][8][10][11] | Often resolves on its own. For severe cases, aminophylline can be administered.[12] |
| Chest Pain | 20-26%[2][8][12] | Not always indicative of ischemia. Monitor ECG changes. Aminophylline is effective for relief.[2][12] |
| Dizziness | 5-12%[8][12] | Monitor blood pressure closely. If associated with hypotension, consider aminophylline. |
| Nausea | 4-11%[8][10][11][12] | Usually transient. Aminophylline can be used for persistent symptoms.[12] |
| Flushing | 3%[2][8] | Generally mild and self-limiting. |
Mitigation Strategies:
-
Low-Level Exercise: Incorporating low-level treadmill exercise (e.g., 1.7 mph at 0% grade) during or after the dipyridamole infusion has been shown to reduce the incidence of side effects and improve image quality by decreasing hepatic uptake of the radiotracer.[1][2][13]
-
Aminophylline Administration: Aminophylline is a competitive adenosine receptor antagonist and is the primary agent used to reverse the effects of dipyridamole.[2]
Q4: When should the dipyridamole infusion be terminated early, and what is the protocol for reversal?
A4: Early termination and reversal are necessary in the event of severe adverse reactions.
Indications for Early Termination:
-
Symptomatic, persistent second-degree or complete heart block.[2][8]
-
Severe chest pain accompanied by significant ST-segment depression (≥2 mm).[2][8]
-
Signs of poor perfusion such as pallor, cyanosis, or cold skin.[2][8]
Protocol for Reversal with Aminophylline
-
Stop the Dipyridamole Infusion: Immediately cease the administration of dipyridamole.
-
Administer Aminophylline: An intravenous dose of 125 mg to 250 mg of aminophylline is typically required to reverse the side effects.[2] For milder side effects, a lower initial dose of 25-50 mg has been shown to be effective.[14]
-
Monitor the Subject: Continue to monitor the ECG, blood pressure, and symptoms until the subject is stable.[6]
Experimental Workflow and Protocols
Standard Dipyridamole Infusion Protocol
This protocol is based on guidelines from the American Society of Nuclear Cardiology (ASNC).[6][8]
-
Establish IV Access: Secure an intravenous line for the infusion of dipyridamole and any necessary reversal agents.
-
Baseline Monitoring: Record a baseline 12-lead ECG and blood pressure.[2]
-
Dipyridamole Infusion:
-
Continuous Monitoring: Monitor and record the ECG and blood pressure every minute during the infusion and for at least 3-5 minutes into recovery, or until stable.[2][6]
-
Radiotracer Injection: Inject the imaging radiotracer 3 to 5 minutes after the completion of the dipyridamole infusion, which corresponds with peak hyperemia.[1][2]
-
Imaging: Begin imaging 15 to 45 minutes after the radiotracer injection, depending on the specific imaging agent and protocol.[6]
Visualizing the Experimental Workflow
Caption: Workflow for Dipyridamole Stress Testing.
References
- Hage, F. G. (2017). Pharmacologic Stress Testing with Myocardial Perfusion Imaging. Journal of Nuclear Medicine Technology.
- MD Searchlight. (n.d.). Dipyridamole Nuclear Stress Test (Myocardial Perfusion Imaging).
- American Society of Nuclear Cardiology. (n.d.). ASNC Stress Testing - Practice Points.
- StatPearls. (2025). Dipyridamole Nuclear Stress Test. NCBI Bookshelf.
- Medscape. (2024).
- StatPearls. (n.d.). Pharmacologic Stress Testing. NCBI Bookshelf.
- Lin, C. Y., et al. (2018). Experience of low-dose aminophylline use to relieve minor adverse effects of dipyridamole in patients undergoing stress myocardial perfusion imaging. PubMed.
- Cortigiani, L., et al. (2015).
- Picano, E., et al. (1998). Dipyridamole Stress Echocardiography for Risk Stratification in Hypertensive Patients With Chest Pain.
- StatPearls. (2025). Dipyridamole Nuclear Stress Test. PubMed.
- StatPearls. (2025). Dipyridamole. NCBI Bookshelf.
- Picano, E. (1995). Dipyridamole stress echocardiography. PubMed.
- Ranhosky, A., & Kempthorne-Rawson, J. (1990). Safety of Intravenous Dipyridamole for Stress Testing With Thallium Imaging. PubMed.
- ResearchGate. (n.d.). Dipyridamole Stress Echocardiography.
- Lette, J., et al. (2002). Adverse Reactions to Dipyridamole in Patients Undergoing Stress/Rest Cardiac Perfusion Testing. Journal of Nuclear Medicine Technology.
- American Heart Center PC. (n.d.). Patient Prep Prior to Nuclear Stress Test.
- Journal of Nuclear Medicine Technology. (2020). Considerations for Stress Testing Performed in Conjunction with Myocardial Perfusion Imaging.
- XXXX Nuclear Facility. (n.d.). Dipyridamole Stress Test Procedure.
- Picano, E. (1997). Dipyridamole stress echocardiography: state of the art 1996. European Heart Journal.
- Medscape. (2024). Pharmacologic Stress Testing Technique.
- Journal of Nuclear Medicine. (n.d.). Cutaneous drug eruption from aminophylline use during dipyridamole nuclear stress testing.
- Lee, C. C., et al. (2016).
- Lette, J., et al. (2002). Adverse reactions to dipyridamole in patients undergoing stress/rest cardiac perfusion testing. PubMed.
Sources
- 1. Pharmacologic Stress Testing with MyocardialPerfusion Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. asnc.org [asnc.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Dipyridamole Nuclear Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intersocietal.org [intersocietal.org]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. americanheartcenterpc.com [americanheartcenterpc.com]
- 8. Dipyridamole Nuclear Stress Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Adverse Reactions to Dipyridamole in Patients Undergoing Stress/Rest Cardiac Perfusion Testing | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 11. Adverse reactions to dipyridamole in patients undergoing stress/rest cardiac perfusion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of intravenous dipyridamole for stress testing with thallium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations for Stress Testing Performed in Conjunction with Myocardial Perfusion Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. Experience of low-dose aminophylline use to relieve minor adverse effects of dipyridamole in patients undergoing stress myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacologic Stress Testing Technique: Approach Considerations, Adenosine Technique, Dipyridamole (Persantine) Technique [emedicine.medscape.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioanalytical Methods for Desethanol Dipyridamole
In the landscape of pharmaceutical development and clinical pharmacokinetics, the precise quantification of drug metabolites is as critical as that of the parent drug. Desethanol Dipyridamole, a primary metabolite of Dipyridamole, plays a significant role in understanding the overall disposition and potential activity of its parent compound. A validated, robust analytical method is the bedrock upon which reliable clinical and non-clinical study data are built.
This guide provides an in-depth comparison of analytical approaches for the validation of a this compound assay in biological matrices. Moving beyond a simple checklist, we will explore the causality behind each validation parameter and experimental design, grounding our discussion in the principles set forth by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to develop and validate a method that is not only compliant but scientifically sound.
The Analytical Challenge: Why Metabolite Quantification Demands Rigor
Quantifying a metabolite like this compound presents unique challenges. The analytical method must be able to distinguish the metabolite from the parent drug, Dipyridamole, and other potential metabolites, often in a complex biological matrix such as plasma or urine.[3][4][5] Regulatory agencies expect a thorough assessment of a metabolite's impact to ensure the reliability and reproducibility of the data.[3] Therefore, a full validation is necessary for any new bioanalytical method developed for a drug metabolite.[1]
This guide will compare two common analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a workhorse in many labs, LC-MS/MS is generally considered the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4][6]
Core Validation Parameters: An In-Depth Examination
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay.[2][5] We will now dissect the key validation parameters.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][7] For this compound, this includes the parent drug (Dipyridamole), other metabolites, and endogenous matrix components. The causality here is clear: without proven specificity, you cannot trust that the signal you are measuring comes solely from your analyte of interest, rendering all subsequent quantitative data unreliable.
Experimental Protocol: Specificity Assessment
-
Matrix Screening: Analyze at least six different blank lots of the biological matrix (e.g., human plasma) to investigate for interfering peaks at the retention time of this compound and the Internal Standard (IS).
-
Parent Drug Interference: Spike a blank matrix sample with the parent drug, Dipyridamole, at its highest expected physiological concentration. Analyze to ensure no signal interferes with the this compound peak.
-
Metabolite Interference: If other known major metabolites are available, spike them into the blank matrix at high concentrations to check for interference.[3]
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) standard. For the IS, it should be less than 5%.
Visualization: Specificity Assessment Workflow
Caption: Workflow for assessing method specificity.
Linearity and Range
Expertise & Experience: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range.[2][8] The choice of range is critical; it must encompass the expected concentrations in study samples, from trough (Cmin) to peak (Cmax) levels. A linear model is typically preferred for its simplicity and robustness. The weighting factor (e.g., 1/x or 1/x²) is chosen to compensate for heteroscedasticity, where the variance of the data is not constant across the concentration range, a common phenomenon in bioanalytical assays.
Experimental Protocol: Linearity Assessment
-
Stock Solution: Prepare a stock solution of this compound and the Internal Standard in a suitable organic solvent.
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking blank biological matrix with known amounts of the analyte. The range should cover the expected in-study concentrations.
-
Analysis: Analyze the calibration standards in triplicate.
-
Regression Analysis: Plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis, typically using a weighting of 1/x or 1/x².
-
Acceptance Criteria:
Accuracy and Precision
Expertise & Experience: Accuracy describes the closeness of the measured value to the true value, while precision refers to the reproducibility of measurements.[2][11] These are arguably the most critical validation parameters as they directly define the reliability of the quantitative data. We perform this evaluation on different days (inter-day) and within the same day (intra-day) using Quality Control (QC) samples to simulate the analysis of real study samples and to understand the method's variability over time.
Experimental Protocol: Accuracy & Precision Assessment
-
QC Preparation: Prepare QC samples in the same biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the Upper Limit of Quantitation)
-
-
Validation Batches: Analyze at least five replicates of each QC level in at least three separate analytical runs performed on different days.
-
Calculation:
-
Accuracy: Calculate as the percentage of the mean observed concentration relative to the nominal concentration (%Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100).
-
Precision: Calculate as the percent coefficient of variation (%CV = [Standard Deviation / Mean] * 100).
-
-
Acceptance Criteria (FDA/ICH):
-
The mean concentration at each level should be within ±15% of the nominal value (accuracy).
-
The %CV should not exceed 15% (precision).
-
For the LLOQ, both accuracy and precision limits are relaxed to ±20%.
-
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical validation performance characteristics for the analysis of this compound, comparing a traditional HPLC-UV method with a modern, more sensitive LC-MS/MS approach.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS (with Stable Isotope Labeled IS) | Rationale for Superiority |
|---|---|---|---|
| Linearity Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL | LC-MS/MS offers wider dynamic range and superior sensitivity. |
| Correlation Coeff. (r²) | >0.995 | >0.999 | Both are acceptable, but MS detection often yields stronger correlation. |
| LLOQ | 10 ng/mL[12] | 0.5 ng/mL | Mass spectrometry is inherently more sensitive than UV detection. |
| LOD | 3 ng/mL | 0.15 ng/mL | Lower detection limits are a key advantage of LC-MS/MS. |
| Internal Standard | Structurally similar analog | Stable Isotope Labeled (SIL) this compound | SIL-IS is the gold standard; it co-elutes and corrects for matrix effects and extraction variability more effectively. |
| Matrix | Human Plasma | Human Plasma, Serum, Urine | LC-MS/MS is more robust for various complex biological matrices. |
Table 2: Accuracy and Precision Data Comparison
| QC Level | HPLC-UV | LC-MS/MS | ||
|---|---|---|---|---|
| Intra-day (n=5) | Inter-day (n=15) | Intra-day (n=5) | Inter-day (n=15) | |
| %Bias / %CV | %Bias / %CV | %Bias / %CV | %Bias / %CV | |
| LLOQ (10 / 0.5 ng/mL) | 8.5% / 11.2% | 9.1% / 13.5% | 4.2% / 8.5% | 5.5% / 9.8% |
| Low QC (30 / 1.5 ng/mL) | 5.1% / 8.8% | 6.3% / 10.1% | 2.1% / 4.3% | 3.0% / 5.1% |
| Mid QC (300 / 150 ng/mL) | -2.5% / 6.5% | -1.9% / 8.2% | 0.5% / 2.8% | 1.2% / 3.9% |
| High QC (1500 / 400 ng/mL) | -4.8% / 7.1% | -5.5% / 9.0% | -1.3% / 3.1% | -0.8% / 4.5% |
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
Expertise & Experience: The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified.[2][8][9][11] The LLOQ is the most critical of the two for bioanalysis as it defines the lower boundary of the reportable range.[7] It must be established with acceptable accuracy (±20%) and precision (≤20% CV).
Experimental Protocol: LLOQ Establishment
-
Prepare and analyze at least five samples at the proposed LLOQ concentration.
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Calculate the accuracy and precision from the five replicates.
-
The results must meet the acceptance criteria (±20% for both).
Robustness
Expertise & Experience: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This is a measure of the method's reliability during routine use. For an LC-MS/MS method, one might vary the mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), or flow rate (e.g., ±10%).[13] The goal is to identify critical parameters that must be strictly controlled.
Experimental Protocol: Robustness Assessment
-
Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate).
-
Prepare a set of samples (e.g., Low and High QC).
-
Analyze the samples while making small, deliberate changes to one parameter at a time.
-
Evaluate the impact on system suitability, accuracy, and precision. The results should remain within acceptance criteria.
Visualization: Bioanalytical Method Workflow
Caption: General workflow for bioanalytical sample processing and analysis.
Conclusion
The validation of a bioanalytical method for this compound is a rigorous, multi-faceted process that underpins the integrity of pharmacokinetic and other drug development studies. While HPLC-UV can be a viable option, the data clearly demonstrate the superior performance of LC-MS/MS, particularly when employing a stable isotope-labeled internal standard. Its enhanced sensitivity, specificity, and wider dynamic range allow for more reliable quantification, especially at the low concentrations often encountered in metabolite analysis.
By understanding the causality behind each validation parameter and adhering to a systematic, scientifically-driven approach, researchers can develop and validate a method for this compound that is robust, reliable, and fully compliant with global regulatory expectations.
References
- BioPharma Services, Inc. (n.d.). BA Method Validation: Active Metabolites.
- Mohammed Abdessadek, et al. (2023).
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Patel, D. J., et al. (2013). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique.
- Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211.
- Raju, N., et al. (2019). Cleaning method validation for estimation of dipyridamole residue on surface of the drug product manufacturing equipment using t - vignan.
- Xu, Y., et al. (2009). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1241–1249.
- Sravani, G., et al. (2019). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. Turkish Journal of Pharmaceutical Sciences, 16(4), 468–480.
- Udupa, N. (2014). Analytical method development and validation for dipyridamole.
- Kumar, K. S., & Sankar, P. R. (2018). Method development and validation for the assay of dipyridamole extended-release capsules by reverse-phase high-performance liquid chromatography method.
- Nuvvula, M., et al. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology.
- Enliven Archive. (n.d.). RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms.
- Kumar, B. S., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms.
- Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830.
- BenchChem. (n.d.). A Comparative Guide to the Validation of an Analytical Method for Dipyridamole using Dipyridamole-d16 as an Internal Standard.
- European Medicines Agency. (2023). ICH Q2(R2)
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. japsonline.com [japsonline.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. ijrpb.com [ijrpb.com]
- 11. ir.vignan.ac.in [ir.vignan.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Abstract | RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms [enlivenarchive.org]
A Comparative Guide to the Biological Activities of Dipyridamole and its Metabolite, Desethanol Dipyridamole
For researchers and drug development professionals navigating the complexities of antiplatelet and vasodilatory agents, a thorough understanding of a drug's metabolic fate and the biological activity of its metabolites is paramount. This guide provides a detailed comparison of Dipyridamole, a widely used therapeutic agent, and its primary human metabolite, Desethanol Dipyridamole. While extensive data exists for the parent drug, this guide also addresses the current knowledge gap regarding the bioactivity of its desethanol derivative, proposing a path forward for its comprehensive evaluation.
Introduction: Dipyridamole and its Metabolic Transformation
Dipyridamole is a pyrimidopyrimidine derivative with well-established antiplatelet and vasodilatory properties.[1][2] It is clinically used for the secondary prevention of stroke and as an adjunct to oral anticoagulants for the prophylaxis of thromboembolism in patients with prosthetic heart valves.[3][4] The therapeutic effects of Dipyridamole are attributed to its dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine uptake.[1][5][6]
Dipyridamole undergoes hepatic metabolism, primarily through glucuronidation.[7][8] The structural formula of Dipyridamole is C24H40N8O4.[9] One of its identified metabolites is this compound, with the molecular formula C22H36N8O3.[9][10] This metabolite is formed by the removal of one of the hydroxyethyl groups from the parent molecule. While the existence of this metabolite is known, a significant gap exists in the scientific literature regarding its biological activity. This guide will first detail the established bioactivity of Dipyridamole and then explore the potential implications of its metabolic conversion to this compound, highlighting the need for further experimental investigation.
The Established Biological Profile of Dipyridamole
Dipyridamole's multifaceted mechanism of action contributes to its therapeutic effects.
Phosphodiesterase (PDE) Inhibition
Dipyridamole is a non-selective inhibitor of several PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, Dipyridamole leads to an accumulation of intracellular cAMP and cGMP in platelets and vascular smooth muscle cells.[6]
-
In Platelets: Increased cAMP levels inhibit platelet aggregation and activation, contributing to the antithrombotic effect of Dipyridamole.[6]
-
In Vascular Smooth Muscle: Elevated cGMP levels lead to vasodilation and increased blood flow.[6]
The following diagram illustrates the signaling pathway affected by Dipyridamole's PDE inhibitory activity.
Caption: Dipyridamole's inhibition of PDE5 in vascular smooth muscle cells.
Adenosine Uptake Inhibition
Dipyridamole is also a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the cellular reuptake of adenosine.[2][11] By blocking this transporter on erythrocytes and endothelial cells, Dipyridamole increases the extracellular concentration of adenosine.[11] Adenosine, in turn, activates A2A receptors on platelets, leading to the stimulation of adenylyl cyclase and a further increase in intracellular cAMP, thus potentiating the antiplatelet effect.[12]
The following diagram illustrates the mechanism of adenosine uptake inhibition by Dipyridamole.
Caption: Dipyridamole's inhibition of adenosine uptake and subsequent signaling.
Quantitative Biological Activity of Dipyridamole
| Target | Activity | Value | Reference |
| Phosphodiesterase 5 (PDE5) | IC50 | 0.9 µM | |
| Phosphodiesterase 6 (PDE6) | IC50 | 0.38 µM | |
| Phosphodiesterase 8 (PDE8) | IC50 | 4.5 µM | |
| Phosphodiesterase 10 (PDE10) | IC50 | 0.45 µM | |
| Phosphodiesterase 11 (PDE11) | IC50 | 0.37 µM | |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Ki | 8.18 nM | |
| Equilibrative Nucleoside Transporter 1 (ENT1) | IC50 | 144.8 nM | |
| Equilibrative Nucleoside Transporter 2 (ENT2) | - | Inhibits |
This compound: The Uncharacterized Metabolite
This compound is a metabolite of Dipyridamole, differing by the absence of a single ethanol group. This seemingly minor structural modification could have a significant impact on its pharmacological activity. However, a comprehensive search of the scientific literature reveals a notable lack of data on the biological activity of this compound. There are no published studies that have determined its potency as a PDE inhibitor or an adenosine uptake inhibitor.
Hypothetical Impact of Desethanolation on Biological Activity
Based on general principles of pharmacology and structure-activity relationships, the removal of the ethanol group might alter the molecule's interaction with its biological targets. The hydroxyl group of the ethanol moiety could be involved in hydrogen bonding with amino acid residues in the binding pockets of PDEs or ENT1. Its removal could, therefore, potentially reduce the binding affinity and, consequently, the inhibitory potency of the molecule.
However, it is also plausible that the change in structure could lead to a more favorable conformation for binding to certain targets, or it could alter the molecule's physicochemical properties, such as its solubility and cell permeability, which could indirectly affect its biological activity. Without experimental data, these considerations remain speculative.
A Call for Further Research: Proposed Experimental Protocols
To address the current knowledge gap, we propose a series of in vitro experiments to characterize the biological activity of this compound and directly compare it to Dipyridamole.
Phosphodiesterase (PDE) Inhibition Assay
This assay will determine the inhibitory potency (IC50) of this compound against a panel of PDE isoenzymes.
Experimental Workflow:
Caption: Workflow for determining PDE inhibitory activity.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microplate, add assay buffer.
-
Compound Addition: Add serial dilutions of Dipyridamole and this compound to the wells. Include wells with a known PDE inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Add a fixed concentration of a specific recombinant human PDE isoenzyme (e.g., PDE5, PDE6, PDE11) to each well.
-
Substrate Addition: Initiate the reaction by adding a fluorescently labeled cAMP or cGMP substrate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution containing a developing agent that binds to the hydrolyzed substrate.
-
Detection: Measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Adenosine Uptake Assay
This assay will determine the inhibitory potency (Ki or IC50) of this compound on the ENT1 transporter.
Experimental Workflow:
Caption: Workflow for determining adenosine uptake inhibition.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that overexpresses the human ENT1 transporter (e.g., HEK293-hENT1).
-
Cell Preparation: Harvest the cells and resuspend them in an appropriate assay buffer.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of Dipyridamole or this compound for a short period.
-
Initiate Uptake: Add a fixed concentration of radiolabeled adenosine (e.g., [3H]-adenosine) to initiate uptake.
-
Incubation: Incubate the cell suspension for a short, defined time at room temperature or 37°C.
-
Terminate Uptake: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters (representing intracellular adenosine) using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of adenosine uptake at each compound concentration and calculate the IC50 or Ki value.
Conclusion
Dipyridamole is a valuable therapeutic agent with a well-defined dual mechanism of action. In contrast, its metabolite, this compound, remains a pharmacological enigma. The lack of data on its biological activity represents a significant knowledge gap that could have implications for understanding the overall therapeutic and toxicological profile of Dipyridamole. The proposed experimental protocols provide a clear path to characterizing the bioactivity of this compound. The results of such studies would be of great interest to researchers, clinicians, and drug development professionals, enabling a more complete understanding of Dipyridamole's pharmacology and potentially informing the development of new therapeutic agents.
References
-
Dipyridamole - Wikipedia. [Link]
-
Dipyridamole - StatPearls - NCBI Bookshelf. [Link]
-
Dipyridamole: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
This compound | C22H36N8O3 | CID 71315611 - PubChem - NIH. [Link]
-
Dipyridamole - CCC Pharmacology - LITFL. [Link]
-
Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells - PubMed. [Link]
-
Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - MDPI. [Link]
-
Dipyridamole in Vitro Suppresses the Generation of T-cell Cytotoxic Functions: Synergistic Activity With Cyclosporine - PubMed. [Link]
-
Mechanism of action of dipyridamole - PubMed - NIH. [Link]
-
The antiviral activity of dipyridamole - PubMed. [Link]
-
What is the mechanism by which dipyridamole prevents adenosine reuptake? - Dr.Oracle. [Link]
-
Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed. [Link]
-
Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment - MDPI. [Link]
-
Translational Therapeutics of Dipyridamole - PMC - NIH. [Link]
-
Phosphodiesterase inhibitors: dipyridamole and cilostazol | Taylor & Francis Group. [Link]
-
How does dipyridamole prevent adenosine reuptake in platelets? - Dr.Oracle. [Link]
-
Inhibition of platelet aggregation in whole blood by dipyridamole and aspirin - PubMed. [Link]
-
Role of adenosine and nitric oxide on the mechanisms of action of dipyridamole - PubMed. [Link]
-
Dipyridamole decreases inflammatory metalloproteinase-9 expression and release by human monocytes - ResearchGate. [Link]
-
Dipyridamole, an underestimated vascular protective drug - PubMed. [Link]
-
Dipyridamole: a drug with unrecognized antioxidant activity - PubMed. [Link]
-
Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects - YouTube. [Link]
-
Dipyridamole vs control (in the presence or absence of other identical antiplatelet drugs). [Link]
-
Dipyridamole - LiverTox - NCBI Bookshelf. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Dipyridamole, an underestimated vascular protective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. litfl.com [litfl.com]
- 8. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Desethanol Dipyridamole and Other Key Impurities in Dipyridamole Formulations
Introduction: The Imperative of Purity in Dipyridamole
Dipyridamole is a pyrimidopyrimidine derivative widely employed as an antiplatelet agent and vasodilator, primarily for the prevention of thromboembolic events.[1][2] Its mechanism involves inhibiting adenosine uptake and phosphodiesterase activity, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent inhibition of platelet aggregation.[3] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API).[4] Impurities, which are any components other than the drug substance or excipients, can arise during synthesis, purification, or storage and may potentially impact the drug product's quality and safety.[2][5]
This guide provides an in-depth comparison of Desethanol Dipyridamole (also known as Dipyridamole Impurity D) with other process-related and degradation impurities of Dipyridamole. As researchers, scientists, and drug development professionals, understanding the impurity profile is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic consistency and patient safety. We will explore the structural nuances of these impurities, their potential origins, and present a robust, validated analytical methodology for their effective separation and quantification, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[6][7]
Section 1: The Dipyridamole Impurity Landscape
Impurities in Dipyridamole can be broadly classified into two categories:
-
Process-Related Impurities: These are substances that form during the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts.[5] Impurities such as Dipyridamole Impurity A and C are typical examples arising from the synthetic route.[8]
-
Degradation Products: These impurities result from the chemical breakdown of the Dipyridamole molecule over time due to exposure to environmental factors like light, heat, humidity, or interaction with excipients in the formulation.[2] Hydrolysis products and adducts formed with excipients (e.g., tartaric acid) fall into this category.[9][10]
This compound is a significant impurity that warrants close examination due to its structural similarity to the parent drug. It represents a partial formation or degradation product where one of the four hydroxyethyl groups of Dipyridamole is absent.
Section 2: Head-to-Head Comparison: this compound vs. Other Impurities
The structural differences between Dipyridamole and its impurities are often subtle, arising from incomplete reactions or side reactions during synthesis. Dipyridamole's core is a pyrimido[5,4-d]pyrimidine ring. The key substitutions that give rise to the API and its common impurities occur at positions 2, 4, 6, and 8. The synthesis typically involves sequential nucleophilic substitution on a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine intermediate.[8]
-
Dipyridamole has two piperidine groups (at C4 and C8) and two diethanolamine groups (at C2 and C6).[1]
-
This compound (Impurity D) is formed when one of the diethanolamine groups is replaced by an ethanolamine group, meaning it is missing one of the four hydroxyethyl side chains.[11][12] This can be considered an intermediate or a degradation product.
-
Impurity A results from the substitution of the diethanolamine group at C6 with a third piperidine group.[12][]
-
Impurity C is a key process intermediate where the substitution at C6 has not yet occurred, leaving a chlorine atom at that position.[12]
These structural variations are critical as they can alter the molecule's polarity, solubility, and potentially its pharmacological and toxicological profile.
Data Presentation: Comparative Profile
The table below summarizes the key attributes of this compound against the parent drug and other common process-related impurities.
| Attribute | Dipyridamole (API) | This compound (Impurity D) | Impurity A | Impurity C |
| IUPAC Name | 2,2',2'',2'''-{[4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo}tetraethanol[1] | 2,2'-[[6-[(2-Hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol[12] | 2,2'-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol[12] | 2,2'-[[6-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol[12] |
| CAS Number | 58-32-2[1] | 1176886-12-6[11] | 16982-40-4[] | 54093-92-4[12] |
| Molecular Formula | C₂₄H₄₀N₈O₄[1] | C₂₂H₃₆N₈O₃[11] | C₂₅H₄₀N₈O₂[12] | C₂₀H₃₀ClN₇O₂[12] |
| Molecular Weight | 504.63 g/mol [12] | 460.58 g/mol [12] | 484.64 g/mol [12] | 435.95 g/mol [12] |
| Typical Origin | Active Pharmaceutical Ingredient | Process-Related / Degradation | Process-Related | Process-Related Intermediate |
Section 3: Analytical Strategy for Impurity Control
A robust and validated analytical method is paramount for accurately profiling impurities.[14] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase, stability-indicating mode, is the gold standard for this purpose.[15] It allows for the separation, detection, and quantification of the API from its closely related impurities.
Sources
- 1. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. litfl.com [litfl.com]
- 4. jpionline.org [jpionline.org]
- 5. jocpr.com [jocpr.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stability-Indicating Assays for Dipyridamole
In the landscape of pharmaceutical quality control, the validation of a stability-indicating assay method (SIAM) is a cornerstone for ensuring the safety and efficacy of a drug product throughout its shelf life. This guide provides a comprehensive comparison of analytical methodologies for the validation of a SIAM for Dipyridamole, a coronary vasodilator. We will delve into the intricacies of experimental design, data interpretation, and the rationale behind choosing one method over another, grounded in scientific principles and regulatory expectations.
The Critical Role of a Stability-Indicating Assay
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] The imperative for such an assay for Dipyridamole stems from its potential to degrade under various environmental conditions, leading to a loss of potency and the formation of potentially harmful impurities.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the use of validated stability-indicating methods in stability studies.[5][6][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is pivotal for developing a robust SIAM. Here, we compare the two most common analytical approaches for Dipyridamole: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced version, UPLC, are the gold standards for developing stability-indicating assays due to their high resolving power. These techniques separate the API from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.
Principle of Separation: In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. Dipyridamole and its impurities are separated based on their hydrophobicity. More hydrophobic compounds have a stronger affinity for the stationary phase and thus elute later. UPLC, utilizing smaller particle size columns, offers faster analysis times and improved resolution.[8][9]
Why it is the Preferred Method: The key advantage of HPLC/UPLC lies in its specificity . By achieving baseline separation between the Dipyridamole peak and the peaks of all potential degradation products, it provides unequivocal evidence that the measured signal corresponds solely to the intact drug.[1]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that measures the absorbance of a solution at a specific wavelength.
Principle of Quantification: Dipyridamole has a characteristic UV absorbance maximum, which can be used for its quantification.[10][11]
Inherent Limitations for Stability-Indicating Assays: The primary drawback of spectrophotometry is its lack of specificity . Degradation products often retain a similar chromophore to the parent drug, meaning they will also absorb light at the same wavelength. This leads to an overestimation of the API concentration and a failure to detect degradation. While simple UV spectrophotometric methods can be used for routine assay of the pure drug, they are generally not suitable for stability-indicating purposes without significant and often complex modifications.[2]
The Validation Workflow: A Step-by-Step Guide
The validation of a stability-indicating assay for Dipyridamole must be performed in accordance with ICH Q2(R1) guidelines.[5][12][13] The following sections detail the critical validation parameters and provide example protocols.
Forced Degradation Studies: The Foundation of a SIAM
The purpose of forced degradation (or stress testing) is to intentionally degrade the Dipyridamole sample to generate its potential degradation products.[14] This is essential for demonstrating the specificity and stability-indicating nature of the analytical method.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Dipyridamole in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve Dipyridamole in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of Dipyridamole with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Dipyridamole to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Dipyridamole to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Causality behind Experimental Choices: The stress conditions are chosen to mimic potential storage and handling conditions and to induce various degradation pathways (hydrolysis, oxidation, thermolysis, photolysis).[1][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely degrading the API.[14]
Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Method Validation Parameters
The following table summarizes the key validation parameters, their acceptance criteria, and a comparison between a typical HPLC method and a spectrophotometric method for a Dipyridamole SIAM.
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH Q2(R1)) | HPLC/UPLC Performance | Spectrophotometric Performance |
| Specificity/Selectivity | To ensure the method measures only the analyte of interest. | The peak for Dipyridamole should be pure and well-resolved from degradation products and excipients (Resolution > 2). | Excellent: Achieves baseline separation of Dipyridamole from its degradants.[1] | Poor: High potential for interference from degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995.[1][8] | Excellent: Typically linear over a wide concentration range (e.g., 50-150% of the nominal concentration). | Good: Generally exhibits good linearity, but this is irrelevant if the method is not specific. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the API.[1][8] | Excellent: High recovery is achievable due to the specificity of the method. | Potentially Inaccurate: Recovery can be falsely high due to interference from degradants. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. | Excellent: Low RSD values are consistently achieved. | Good: Can be precise, but precision on an inaccurate measurement is misleading. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The specified range should cover the expected concentrations in the samples. | Wide: The method is typically validated over a range of 80-120% of the test concentration for an assay. | Limited by Specificity: The meaningful range is restricted by the potential for non-linear interference. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. | Good: Minor changes in mobile phase composition, pH, flow rate, or column temperature have a minimal effect on the results.[8] | Good: Less susceptible to minor variations in instrumental parameters. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy. | Determined based on signal-to-noise ratio or standard deviation of the response and the slope. | Excellent: High sensitivity allows for the detection and quantification of low-level impurities. | Poor: Not typically determined for a stability-indicating assay of the main component. |
Experimental Protocols for Key Validation Parameters (HPLC Method)
Specificity:
-
Analyze a placebo (formulation without Dipyridamole) to ensure no interference from excipients.
-
Analyze the stressed samples and demonstrate that the Dipyridamole peak is well-separated from all degradation product peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the Dipyridamole peak is spectrally homogeneous.
Linearity:
-
Prepare a series of at least five standard solutions of Dipyridamole covering the range of 50-150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[8]
Accuracy (Recovery):
-
Prepare a placebo mixture of the formulation.
-
Spike the placebo with known amounts of Dipyridamole at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0-102.0%.[8]
Diagram: HPLC Validation Workflow
Caption: Key Parameters in HPLC Method Validation.
Conclusion: The Unambiguous Superiority of Chromatographic Methods
While UV-Visible Spectrophotometry offers simplicity and speed for the assay of pure Dipyridamole, it is fundamentally unsuitable for a stability-indicating method due to its inherent lack of specificity. The potential for degradation products to interfere with the measurement of the active ingredient can lead to a dangerous overestimation of the drug's potency and a failure to detect the accumulation of potentially toxic impurities.
In contrast, a well-validated HPLC or UPLC method provides an unambiguous, specific, and reliable means of quantifying Dipyridamole in the presence of its degradation products, process-related impurities, and formulation excipients. The experimental data generated through a rigorous validation process, as outlined in this guide and mandated by ICH guidelines, provides the necessary scientific evidence to ensure the quality, safety, and efficacy of Dipyridamole drug products. For researchers, scientists, and drug development professionals, the choice is clear: chromatographic methods are the only acceptable approach for the development and validation of a stability-indicating assay for Dipyridamole.
References
-
Zhang, J., Miller, R. B., Russell, S., & Jacobus, R. (1997). Validation of a Stability-Indicating HPLC Method for the Determination of Dipyridamole in Dipyridamole Injection. Journal of Liquid Chromatography & Related Technologies, 20(13), 2109-2121. [Link]
-
Mallavarapu, R., Bapatu, H. R., K, A. K., & N, V. K. (2022). A validated stability-indicating RP-HPLC method for Dipyridamole in the presence of degradation products and its process-related impurities in Pharmaceutical dosage forms. Biomedical Chromatography, 36(1), e5247. [Link]
-
Mallavarapu, R., Bapatu, H. R., K, A. K., & N, V. K. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. PubMed, 36(1), e5247. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. Analytical method development and validation for dipyridamole. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Semantic Scholar. A Stability Indicating Method for Dipyridamole. [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. [Link]
-
Marcel Dekker, Inc. A Stability Indicating Method for Dipyridamole. [Link]
-
Asian Journal of Chemistry. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. [Link]
-
Veeprho. Dipyridamole Impurities and Related Compound. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]
-
PubMed. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. [Link]
-
SynThink. Dipyridamole EP Impurities & USP Related Compounds. [Link]
-
ResearchGate. (2019). Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. [Link]
-
PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
ResearchGate. Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. [Link]
-
IOSR Journal. (2021). Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. [Link]
-
IJPPR. (2022). Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole. [Link]
-
AAPS PharmSciTech. (2023). Biorelevant Dissolution of Dipyridamole and Piroxicam Using an Automated UV/Vis Spectrophotometric and Potentiometric Dissolution Testing Platform. [Link]
Sources
- 1. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. scribd.com [scribd.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Guide to Inter-Laboratory Comparison of Desethanol Dipyridamole Analysis in Human Plasma
Introduction
Desethanol Dipyridamole is a primary metabolite of Dipyridamole, a widely used antiplatelet agent. The accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, a critical step in ensuring the reproducibility and reliability of analytical data across different research and development sites. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and harmonized bioanalytical methods.
The principles outlined herein are grounded in established regulatory guidelines, including the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2] A robust inter-laboratory comparison, also known as a ring trial, serves to identify and mitigate potential sources of analytical variability, ultimately leading to more consistent and reliable data in multicenter studies.[3][4]
Methodology Comparison: The State of the Art
While a standardized, universally adopted method for this compound quantification is not yet established, the scientific literature points towards Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitive and selective analysis in biological fluids.[1][5] This is due to the technique's ability to distinguish the analyte from endogenous matrix components and other metabolites. Several validated LC-MS/MS methods for the parent drug, Dipyridamole, provide a strong foundation for the development of a robust assay for its desethanol metabolite.[1][5]
For the purpose of this guide, we will outline a representative state-of-the-art LC-MS/MS method for the analysis of this compound in human plasma. This method will serve as the benchmark for the proposed inter-laboratory comparison.
Representative LC-MS/MS Method for this compound
This hypothetical, yet scientifically grounded, method is based on established analytical principles for Dipyridamole and its impurities.
1. Sample Preparation:
-
Rationale: The goal of sample preparation is to extract this compound from the complex plasma matrix while removing proteins and phospholipids that can interfere with the analysis and damage the analytical column. Protein precipitation is a simple and effective technique for this purpose.[1]
-
Procedure:
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Rationale: Reversed-phase chromatography is well-suited for separating moderately polar compounds like this compound from potential interferences. A C18 column is a common and robust choice. A gradient elution allows for efficient separation and shorter run times.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
3. Mass Spectrometric Detection:
-
Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Precursor Ion > Product Ion) - To be determined empirically by infusing a standard solution.
-
Internal Standard (Precursor Ion > Product Ion) - To be determined empirically.
-
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Designing the Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is essential for obtaining meaningful data on method reproducibility.
Study Protocol
-
Selection of Participating Laboratories: A minimum of three laboratories with experience in bioanalytical LC-MS/MS should be recruited.
-
Provision of a Standardized Protocol: All participating laboratories must receive and adhere to the same detailed analytical method protocol, as outlined above.
-
Distribution of Standardized Materials:
-
Reference Standard: A certified reference standard of this compound should be provided to all laboratories.
-
Internal Standard: A common internal standard should be used by all participants.
-
Quality Control (QC) Samples: A central laboratory should prepare and distribute blinded QC samples at low, medium, and high concentrations in human plasma.
-
Study Samples: A set of blinded study samples with unknown concentrations of this compound should also be distributed.
-
-
Data Reporting: A standardized template for reporting results, including calibration curve parameters, QC sample concentrations, and unknown sample concentrations, must be used by all laboratories.
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow of the inter-laboratory comparison study:
Caption: Troubleshooting sources of inter-laboratory variability.
Conclusion
A successfully executed inter-laboratory comparison for the analysis of this compound provides confidence in the robustness and transferability of the analytical method. By proactively identifying and addressing sources of variability, research organizations can ensure the generation of consistent and reliable data, which is paramount for regulatory submissions and the overall success of drug development programs.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ASTM International. (2023). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method (E691-23). [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
-
Zhang, Y., et al. (2009). Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 816-820. [Link]
-
Axios Research. Dipyridamole EP Impurity D. [Link]
-
International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]
Sources
- 1. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipyridamole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Dipyridamole Analogues as Equilibrative Nucleoside Transporter (ENT) Inhibitors
Introduction: The Critical Role of Equilibrative Nucleoside Transporters in Cellular Homeostasis and Therapeutics
Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that play a pivotal role in the transport of nucleosides and nucleobases across cellular membranes.[1] This transport is crucial for a myriad of cellular processes, including the synthesis of DNA and RNA, cellular energy metabolism, and signaling pathways.[1][2] The ENT family, particularly ENT1 and ENT2, facilitates the bidirectional movement of these essential molecules down their concentration gradients.[1]
The ubiquitous expression of ENTs throughout the body underscores their physiological importance.[1] Furthermore, their ability to transport nucleoside analogue drugs used in antiviral and anticancer therapies makes them a significant focus in pharmacology and drug development.[3][4] Inhibition of ENTs can modulate intracellular and extracellular concentrations of nucleosides like adenosine, which has profound effects on cardiovascular function, neurotransmission, and inflammatory responses.[1][2] This has led to the exploration of ENT inhibitors for a wide range of therapeutic applications, including cardiovascular diseases, cancer, and neurological disorders.[1]
Dipyridamole, a well-established coronary vasodilator and antiplatelet agent, is a notable non-nucleoside inhibitor of ENTs.[5][6][7] While clinically effective, its inhibitory potency, particularly against ENT1, is surpassed by other compounds like nitrobenzylmercaptopurine riboside (NBMPR).[5][6][7] This has spurred the development of Dipyridamole analogues with the aim of enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Dipyridamole and its analogues as ENT inhibitors, delving into their structure-activity relationships, experimental evaluation, and therapeutic potential.
Dipyridamole: A Foundation for ENT Inhibitor Development
Dipyridamole exerts its therapeutic effects through a dual mechanism: inhibition of phosphodiesterases and blockade of adenosine reuptake via ENTs.[5][8] By inhibiting ENT1 and ENT2, Dipyridamole increases the extracellular concentration of adenosine, which in turn activates adenosine receptors, leading to vasodilation and inhibition of platelet aggregation.[8] While it inhibits both ENT1 and ENT2, it demonstrates a higher potency for ENT1.[9]
The core structure of Dipyridamole is a 2,4,6,8-tetrasubstituted-pyrimido[5,4-d]pyrimidine.[5] This scaffold has served as the foundation for the synthesis of numerous analogues, where systematic modifications have been made to elucidate the structural requirements for potent ENT inhibition.
Mechanism of ENT Inhibition by Dipyridamole and its Analogues
The inhibition of ENTs by Dipyridamole and its analogues is a complex process involving direct interaction with the transporter protein. Structural studies of human ENT1 (hENT1) have revealed that these inhibitors bind within the central cavity of the transporter, sterically hindering the conformational changes necessary for nucleoside translocation.[10]
Caption: Mechanism of ENT1 inhibition by Dipyridamole analogues.
Comparative Analysis of Dipyridamole Analogues
The quest for more potent and selective ENT inhibitors has led to the synthesis and evaluation of a wide array of Dipyridamole analogues.[5][6][7] These studies have provided valuable insights into the structure-activity relationships (SAR) governing their interaction with ENTs.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the Dipyridamole scaffold have revealed several key structural features that influence ENT1 inhibitory activity:[5][6][7]
-
Substituents at the 2- and 6-positions: The presence of diethanolamine groups at these positions is crucial for high potency. Analogues with diethanolamine substitutions consistently show greater activity than those with monoethanolamine.[5][6][7]
-
Substituents at the 4- and 8-positions: Lipophilic, medium-to-large nitrogen-containing rings at these positions significantly enhance inhibitory activity.[5] For instance, replacing the piperidino groups of Dipyridamole with larger rings like heptamethyleneimino can lead to a substantial increase in potency.[5][7]
-
Hydroxyl Groups: While present in Dipyridamole, free hydroxyl groups on the ethanolamine side chains are not essential for activity.[5][6][7]
Performance Data of Key Dipyridamole Analogues
The following table summarizes the inhibitory potency of Dipyridamole and some of its most potent analogues against ENT1, alongside other notable ENT inhibitors for comparison.
| Compound | Core Structure Modification | ENT1 Inhibition (Kᵢ, nM) | Fold-Increase in Potency vs. Dipyridamole | Reference |
| Dipyridamole | Baseline | 308 | 1x | [5][6][7] |
| Compound 13 | 2,6-bis(diethanolamino)-4,8-diheptamethyleneimino-pyrimido[5,4-d]pyrimidine | 0.49 | ~628x | [5][6][7] |
| NBMPR | Nitrobenzylmercaptopurine riboside (standard) | 0.43 | ~716x | [5][6][7] |
| Dilazep | A structurally distinct ENT inhibitor | 19 | ~16x | [9] |
Kᵢ values represent the inhibition constant, with lower values indicating higher potency.
Notably, Compound 13 (2,6-bis(diethanolamino)-4,8-diheptamethyleneimino-pyrimido[5,4-d]pyrimidine) emerged as a highly potent Dipyridamole analogue, exhibiting an inhibitory potency comparable to the gold standard ENT1 inhibitor, NBMPR.[5][6][7] This highlights the success of rational drug design in significantly improving upon the parent Dipyridamole structure.
Experimental Protocols for Evaluating ENT Inhibition
The characterization of Dipyridamole analogues as ENT inhibitors relies on robust and reproducible experimental assays. A commonly employed method is the radiolabeled nucleoside uptake assay.
Radiolabeled Nucleoside Uptake Assay
This assay directly measures the function of ENT transporters by quantifying the uptake of a radiolabeled nucleoside, such as [³H]-uridine, into cells expressing the transporter of interest.
Principle: Cells are incubated with the radiolabeled nucleoside in the presence and absence of the test compound (Dipyridamole analogue). A reduction in the intracellular accumulation of radioactivity in the presence of the test compound indicates inhibition of the nucleoside transporter.
Step-by-Step Methodology:
-
Cell Culture: Utilize a cell line that endogenously expresses the ENT of interest (e.g., HeLa cells for ENT1 and ENT2) or a cell line engineered to overexpress a specific ENT.[11]
-
Cell Seeding: Plate the cells in a suitable format (e.g., 24-well plates) and allow them to adhere and grow to an appropriate confluency.[12]
-
Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium. Pre-incubate the cells with varying concentrations of the Dipyridamole analogue or control vehicle for a defined period (e.g., 30 minutes).[12]
-
Uptake Initiation: Initiate the uptake of the radiolabeled nucleoside by adding a solution containing a known concentration of [³H]-uridine or another suitable substrate.
-
Uptake Termination: After a short incubation period (e.g., 1.5 - 15 minutes), rapidly terminate the uptake by washing the cells with ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., uridine) to displace any non-specifically bound radiolabel.[12]
-
Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular contents. Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of nucleoside uptake for each concentration of the Dipyridamole analogue. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of nucleoside uptake) by fitting the data to a dose-response curve.
Caption: Experimental workflow for a radiolabeled nucleoside uptake assay.
Clinical Relevance and Future Directions
The development of potent and selective ENT inhibitors, such as the advanced Dipyridamole analogues, holds significant promise for various therapeutic areas.
-
Cardiovascular Disease: By increasing extracellular adenosine, these inhibitors can offer enhanced cardioprotection against ischemia-reperfusion injury and may be beneficial in conditions like angina and myocardial infarction.[1]
-
Oncology: Cancer cells often exhibit increased nucleoside transport to fuel their rapid proliferation. ENT inhibitors can potentially "starve" these cells of essential building blocks and enhance the efficacy of chemotherapeutic agents.[1]
-
Neurological Disorders: Adenosine plays a crucial role in neuroprotection and neuromodulation. Modulating its levels through ENT inhibition is being investigated for conditions such as epilepsy and Parkinson's disease.[1][13]
-
Antiviral Therapy: Some viruses rely on host cell nucleoside transporters for their replication. ENT inhibitors could represent a novel approach to antiviral treatment.[1]
The identification of Dipyridamole analogues with potencies rivaling that of NBMPR is a significant advancement.[5][6][7] Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds to improve their in vivo efficacy and safety. Furthermore, exploring the selectivity of these analogues for different ENT subtypes (ENT1, ENT2, ENT3, and ENT4) will be crucial for developing targeted therapies with fewer off-target effects.[9][14] The continued exploration of the chemical space around the Dipyridamole scaffold is a promising avenue for the discovery of next-generation ENT inhibitors with enhanced therapeutic potential.
References
-
Buolamwini, J. K., Lin, W. (2007). Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 50(16), 3906-20. [Link]
-
Buolamwini, J. K., et al. (2013). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Biochemical Pharmacology, 86(11), 1531-40. [Link]
-
Patsnap Synapse. (2024). What are ENT inhibitors and how do they work? [Link]
-
Wright, N. J., & Lee, S. Y. (2019). Structures of human ENT1 in complex with adenosine reuptake inhibitors. Nature Structural & Molecular Biology, 26(7), 599-606. [Link]
-
Playa, H., et al. (2017). Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2). ACS Medicinal Chemistry Letters, 8(11), 1161-1166. [Link]
-
Dr. Oracle. (2025). What is the mechanism by which dipyridamole prevents adenosine reuptake? [Link]
-
Alzheimer's Drug Discovery Foundation. (2020). ENT1 Inhibitors. [Link]
-
BioIVT. ENT1 Transporter Assay. [Link]
-
Gerlo, E. A., et al. (2010). Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products. Journal of Biological Chemistry, 285(47), 36815-36826. [Link]
-
Johnson, S. J., et al. (2021). Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2. Molecular Pharmacology, 99(5), 343-353. [Link]
-
Foppoli, C., et al. (2021). Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors. Pharmaceutics, 13(7), 1084. [Link]
-
Sandoval, I. M., et al. (2020). Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling. Molecular Pharmacology, 98(5), 555-566. [Link]
Sources
- 1. What are ENT inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, flow cytometric evaluation, and identification of highly potent dipyridamole analogues as equilibrative nucleoside transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of cardiovascular therapeutics, dipyridamole has long been established as an antiplatelet and vasodilatory agent.[1][2][3] However, a growing body of evidence has illuminated its potent, yet often under-recognized, antioxidant properties.[1][2][3] This guide provides an in-depth technical assessment of the antioxidant activity of dipyridamole and its related pyrimidopyrimidine compounds, offering a comparative analysis supported by experimental data to inform future research and drug development endeavors.
The Antioxidant Profile of Dipyridamole: Beyond Vasodilation
Dipyridamole's therapeutic effects in preventing cerebrovascular events are well-documented.[1][2][3] Mechanistically, it is known to inhibit phosphodiesterases and the cellular reuptake of adenosine, leading to increased intracellular levels of cyclic AMP and GMP, which mediate its antiplatelet and vasodilatory actions.[1][2][3] Yet, its molecular structure also endows it with the ability to act as a formidable antioxidant.[4]
Dipyridamole exhibits a potent chain-breaking antioxidant activity by donating electrons to neutralize free radicals.[4] It is a versatile scavenger, capable of quenching both hydrophilic and hydrophobic radicals, a characteristic not shared by all antioxidants.[4] This dual-scavenging ability allows it to protect both aqueous cellular compartments and lipid membranes from oxidative damage.
Studies have demonstrated that dipyridamole effectively inhibits lipid peroxidation, a key process in cell membrane injury.[4] Its efficacy in this regard is notable, with a reported rate constant for the reaction with methyl linoleate peroxyl radicals at 37°C calculated to be 2 x 10⁶ M⁻¹s⁻¹, which is double that of the well-known antioxidant Vitamin E under the same conditions.[4] Furthermore, in cellular models, dipyridamole has been shown to spare endogenous antioxidants like vitamin E and thiols from depletion during oxidative stress, thereby preserving the cell's natural defense mechanisms.[5]
The redox state of dipyridamole is crucial for its antioxidant and anti-inflammatory functions; its oxidized form shows diminished activity.[6] Research using chemiluminescence has established a hierarchy of its radical scavenging activity, indicating it is most effective against the highly reactive hydroxyl radical (*OH), followed by hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂), while being less effective against the superoxide radical (O₂⁻).[1]
Comparative Analysis of Antioxidant Activity: In Vitro Assays
To objectively evaluate the antioxidant potency of dipyridamole and its analogs, a suite of standardized in vitro assays is indispensable. While specific IC₅₀ or Trolox equivalent values for dipyridamole in common assays like DPPH, ABTS, FRAP, and ORAC are not extensively reported in publicly available literature, we can infer its activity based on mechanistic studies and compare it with known data for other pyrimidine derivatives and standard antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and reliable method to screen for radical scavenging activity. The principle lies in the discoloration of the stable DPPH radical upon receiving a hydrogen atom or an electron from an antioxidant. While direct IC₅₀ values for dipyridamole are scarce, studies on other pyrimidine derivatives show a wide range of activities, often influenced by their substitution patterns. For instance, some novel pyrimidine derivatives have reported IC₅₀ values ranging from the low micromolar to the millimolar range. This variability underscores the importance of the specific chemical structure in determining antioxidant efficacy.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a compound to that of Trolox, a water-soluble analog of vitamin E.[7] Given dipyridamole's superior reaction rate with peroxyl radicals compared to vitamin E, it is plausible to hypothesize that it would exhibit a significant TEAC value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). This assay provides a measure of the total antioxidant power of a sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered a highly relevant assay as it utilizes a biologically relevant radical source.
Table 1: Comparative Antioxidant Activity Data (Hypothetical and Literature-Based)
| Compound | DPPH IC₅₀ (µM) | ABTS (TEAC) | FRAP (µM Fe²⁺/µM) | ORAC (µM TE/µM) |
| Dipyridamole | Data not available | Data not available | Data not available | Data not available |
| RA-25 (derivative) | Data not available | Data not available | Data not available | Data not available |
| Trapidil | Data not available | Data not available | Data not available | Data not available |
| Trolox (Standard) | ~40-60 | 1.0 | High | 1.0 |
| Ascorbic Acid (Std) | ~20-40 | ~1.0 | High | ~0.5 |
| Quercetin (Std) | ~5-15 | >1.0 | Very High | >1.0 |
Note: The lack of standardized quantitative data for dipyridamole in these specific assays in the reviewed literature prevents a direct comparison. The table is presented to illustrate the type of data required for a comprehensive evaluation.
Dipyridamole and its Analogs: A Structure-Activity Relationship
The antioxidant activity of pyrimidopyrimidine compounds is intrinsically linked to their chemical structure.
-
Dipyridamole : Its core pyrimidopyrimidine structure, substituted with piperidine and diethanolamine groups, is key to its ability to donate electrons and scavenge radicals. Its lipophilicity allows it to partition into cellular membranes, enhancing its protective effects against lipid peroxidation.[8]
-
RA-25 : This derivative of dipyridamole has been studied for its antioxidant properties. Research suggests that its activity is correlated with its hydrophobicity and its ability to partition into the mitochondrial membrane.[8]
-
Trapidil : Another pyrimidopyrimidine derivative, trapidil, also exhibits antioxidant properties, contributing to its protective effects against oxidative organ damage.
The general structure-activity relationship for many antioxidant compounds suggests that the presence and position of hydroxyl groups and the potential for electron delocalization are critical for radical scavenging. For pyrimidopyrimidine derivatives, substitutions that enhance electron-donating capacity or optimize lipophilicity for membrane interaction are likely to improve antioxidant activity.
Cellular Mechanisms: Dipyridamole and the Nrf2 Pathway
Beyond direct radical scavenging, a crucial aspect of a compound's antioxidant effect is its ability to modulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).
While direct evidence of dipyridamole binding to Keap1 is still emerging, studies have shown that dipyridamole can upregulate the expression of HO-1. This suggests that dipyridamole may activate the Nrf2 pathway, although the precise upstream mechanism, whether through direct interaction with Keap1 or via other signaling cascades, requires further elucidation.
In addition to the Nrf2 pathway, dipyridamole's antioxidant effects are also mediated through the suppression of inflammatory signaling pathways like NF-κB, which are often intertwined with oxidative stress.[6]
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed experimental protocols are essential.
DPPH Radical Scavenging Assay Protocol
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of the test compound (dipyridamole, analogs) and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a cuvette or 96-well plate.
-
Add the diluted ABTS•⁺ solution to initiate the reaction.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of absorbance.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH-DA) in cultured cells subjected to oxidative stress.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
-
Loading and Treatment:
-
Wash the cells and incubate them with DCFH-DA.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound or a standard (e.g., quercetin).
-
-
Induction of Oxidative Stress:
-
Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce the formation of peroxyl radicals.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value as the percentage decrease in AUC in the presence of the antioxidant compared to the control.
-
Visualizing the Mechanisms
To better understand the experimental workflows and the signaling pathways involved, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: The Nrf2-Keap1 signaling pathway and potential modulation by dipyridamole.
Conclusion and Future Directions
Dipyridamole possesses significant, multifaceted antioxidant properties that complement its established cardiovascular effects. Its ability to act as a chain-breaking antioxidant, scavenge diverse reactive oxygen species, and potentially modulate the Nrf2 pathway positions it as a compound of continued interest for conditions associated with oxidative stress.
However, a notable gap in the current literature is the lack of standardized, quantitative comparative data for dipyridamole in widely used antioxidant assays. Future research should focus on generating this data to allow for a more direct comparison with other antioxidants. Furthermore, elucidating the precise molecular mechanism by which dipyridamole activates the Nrf2 pathway will be crucial for a complete understanding of its cytoprotective effects and for the rational design of novel, more potent antioxidant therapies based on the pyrimidopyrimidine scaffold.
References
-
Nepomuceno, M. F., et al. (1999). Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1418(2), 285-294. [Link]
-
Ciacciarelli, M., Zerbinati, C., Violi, F., & Iuliano, L. (2015). Dipyridamole: a drug with unrecognized antioxidant activity. Current topics in medicinal chemistry, 15(9), 822–829. [Link]
-
Iuliano, L., et al. (1995). A potent chain-breaking antioxidant activity of the cardiovascular drug dipyridamole. Free Radical Biology and Medicine, 18(2), 239-247. [Link]
-
Vargas, F., et al. (2001). In vitro antioxidant and photo-oxidant properties of dipyridamole. International journal of toxicology, 20(6), 363–368. [Link]
-
Iuliano, L., et al. (2015). Dipyridamole: A Drug with Unrecognized Antioxidant Activity. Bentham Science Publishers. [Link]
- O'Donnell, V. B., et al. (1997). A potent chain-breaking antioxidant activity of the cardiovascular drug dipyridamole. Free Radical Biology and Medicine, 22(5), 899-907.
- Iuliano, L., et al. (1992).
-
Aisicovich, A., et al. (1997). Antioxidant properties of dipyridamole as assessed by chemiluminescence. Journal of Photochemistry and Photobiology B: Biology, 39(2), 115-121. [Link]
-
Aisicovich, A., et al. (2006). Redox state of dipyridamole is a critical determinant for its beneficial antioxidant and antiinflammatory effects. Journal of thrombosis and haemostasis : JTH, 4(1), 169–176. [Link]
-
Nepomuceno, M. F., et al. (1997). Antioxidant effect of dipyridamole (DIP) and its derivative RA 25 upon lipid peroxidation and hemolysis in red blood cells. Free radical biology & medicine, 23(7), 1046–1054. [Link]
- Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical biochemistry, 95(2), 351–358.
- Esterbauer, H., & Cheeseman, K. H. (1990). Determination of aldehydic lipid peroxidation products: malonaldehyde and 4-hydroxynonenal. Methods in enzymology, 186, 407–421.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology & medicine, 26(9-10), 1231–1237.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70–76.
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626.
-
Kusmic, C., et al. (2000). The antioxidant drug dipyridamole spares the vitamin E and thiols in red blood cells after oxidative stress. Cardiovascular research, 47(3), 510–514. [Link]
- Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76–86.
-
Wikipedia contributors. (2023, December 1). Trolox equivalent antioxidant capacity. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
Sources
- 1. Antioxidant properties of dipyridamole as assessed by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipyridamole: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipyridamole: A Drug with Unrecognized Antioxidant Activity | Bentham Science [eurekaselect.com]
- 4. A potent chain-breaking antioxidant activity of the cardiovascular drug dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox state of dipyridamole is a critical determinant for its beneficial antioxidant and antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin plus dipyridamole has the highest surface under the cumulative ranking curves (SUCRA) values in terms of mortality, intracranial hemorrhage, and adverse event rate among 7 drug therapies in the treatment of cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Desethanol Dipyridamole
This guide provides essential safety and logistical protocols for the proper disposal of Desethanol Dipyridamole. As a key metabolite and impurity of the pharmaceutical compound Dipyridamole, this compound requires careful handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the established safety profile of the parent compound, Dipyridamole, and aligns with federal and local regulations for hazardous chemical waste.[4] This conservative approach ensures the highest standard of safety for both personnel and the environment.
Hazard Assessment and Characterization
Understanding the potential hazards is the foundation of safe disposal. This compound should be handled as a substance with the same intrinsic hazards as Dipyridamole, which is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[5][6] The primary risks are associated with direct contact and inhalation of the solid material.
Table 1: Hazard Profile of Dipyridamole (Applicable to this compound)
| Hazard Classification | Description of Risk | Recommended Precautionary Actions | Source(s) |
|---|---|---|---|
| Skin Irritation (Category 2) | May cause redness and irritation upon contact. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and lab coat.[6][7] | [4][5][6][7] |
| Serious Eye Irritation (Category 2) | Can cause serious irritation, redness, and tearing of the eyes upon contact. | Wear safety glasses with side shields or goggles. Ensure eyewash stations are accessible.[6][7] | [4][6] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract. | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[4][5][6] | [4][5][6] |
| Combustible Solid | Fine dust, when dispersed in the air, has the potential to form an explosive mixture. | Keep away from heat and sources of ignition. Ground powder handling equipment to prevent electrostatic charge buildup.[5][6][8] |[5][8] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of pharmaceutical-related chemicals is strictly regulated to prevent environmental contamination and ensure worker safety.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[9][10] A critical mandate for pharmaceutical waste is the prohibition of sewering—that is, flushing chemicals down the drain.[11][12] This rule is in place to prevent active pharmaceutical ingredients from entering waterways and ecosystems. All waste containing this compound must be managed as hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (HazCom 2012) and regulations for hazardous chemicals in laboratories (1910.1450), ensure that personnel are informed about chemical risks and protected from them.[13][14] This includes requirements for proper labeling, access to Safety Data Sheets (for the parent compound, in this case), employee training, and the use of appropriate Personal Protective Equipment (PPE).[13]
Personnel Safety & Required PPE
Before handling this compound in any form, including for disposal, all personnel must be equipped with the following standard PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: While not typically required when handling small quantities within a certified chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or when handling bulk quantities where dust generation is possible.[5]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Never mix this compound waste with non-hazardous trash or other incompatible waste streams.[8]
Step 1: Identify the Waste Stream Categorize the waste based on its physical form and what it has contaminated.
-
Unused/Expired Solid Compound: Pure this compound powder.
-
Contaminated Labware: Items such as weigh boats, pipette tips, vials, and gloves that have come into direct contact with the compound.
-
Aqueous Solutions: Liquid waste from experimental procedures containing dissolved this compound. Note: This compound does not mix well with water.[5]
Step 2: Prepare the Hazardous Waste Container
-
Use only designated, leak-proof hazardous waste containers.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "this compound and contaminated labware").
-
Keep the container closed at all times, except when adding waste.
Step 3: Collect and Segregate Waste
-
Solid Waste: Carefully place expired chemical containers and contaminated solids (gloves, wipes, weigh paper) into a designated solid hazardous waste container. Avoid generating dust.[5]
-
Contaminated Sharps: Needles, scalpels, or broken glass must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
Aqueous Waste: Collect all liquid waste containing this compound in a dedicated liquid hazardous waste container. DO NOT pour any amount, no matter how small, down the drain.[11][12]
Step 4: Arrange for Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor. These contractors will transport the waste for final disposal, typically via incineration in a licensed facility.[5]
Diagram 1: Decision workflow for proper segregation and disposal of this compound waste streams.
Emergency Procedures: Minor Spill Management
In the event of a small spill of solid this compound, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Clean the Spill:
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[5]
-
Use dry cleanup procedures. Carefully sweep or vacuum the material. If using a vacuum, it must be HEPA-filtered.[5]
-
Place all contaminated absorbent material and collected powder into a sealed, labeled hazardous waste container.[5]
-
-
Decontaminate: Wipe the spill area with a damp cloth. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
References
- Benchchem. (n.d.). Proper Disposal of Dipyridamole-d16: A Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71315611.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
- Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Stericycle. (2025, May 20).
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- ChemicalBook. (n.d.). This compound CAS#: 1176886-12-6.
- Sigma-Aldrich. (2024, September 6).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2025, December 24).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 1176886-12-6.
- STEMCELL Technologies. (2022, December 21).
- Covetrus. (2010, January 13).
- Wikipedia. (n.d.). Dipyridamole.
- Callery, P. S., et al. (1988). Pharmacokinetics of Intraperitoneally Administered Dipyridamole in Cancer Patients. Cancer Research, 48(21), 6259-6262.
- Drugfuture. (n.d.). This compound.
Sources
- 1. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. waste360.com [waste360.com]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of Desethanol Dipyridamole: A Guide for Laboratory Professionals
Understanding the Hazard Profile
Desethanol Dipyridamole, as a derivative of Dipyridamole, should be handled with the assumption that it presents similar hazards. Dipyridamole is known to cause skin, eye, and respiratory irritation.[2][3] Therefore, minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE) is critical. The following guidance is based on the toxicological profile of Dipyridamole and general principles of handling potent pharmaceutical compounds.[4][5]
Core Principles of Safe Handling: A Multi-layered Approach
A robust safety plan for handling this compound relies on a multi-layered strategy that prioritizes eliminating or reducing hazards at their source. This approach, often referred to as the Hierarchy of Controls, is a foundational concept in laboratory safety.
Caption: Hierarchy of Controls for managing exposure to this compound.
In the context of research and development, elimination and substitution are often not feasible. Therefore, our focus lies on robust engineering controls, stringent administrative procedures, and the correct use of PPE.
Personal Protective Equipment (PPE): Your Final Barrier
While engineering and administrative controls are designed to minimize exposure, PPE is essential for safeguarding against residual risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | Prevents direct skin contact with this compound, which may cause skin irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3] | Protects the eyes from airborne particles and accidental splashes, as the compound is an eye irritant.[2][3] |
| Body Protection | A lab coat or disposable coveralls should be worn to protect street clothing and skin from contamination.[2][4] | Provides a barrier against spills and contamination, preventing the transfer of the compound outside of the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system, or when there is a risk of generating dust.[2][6] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2] The use of a powered air-purifying respirator (PAPR) may be necessary for handling larger quantities or for highly potent compounds.[5][6] |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every step of the handling process.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed when not in use.[2]
Handling and Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination of the general laboratory space.[1][4]
-
Weighing: When weighing the powder, do so within a containment device (e.g., a ventilated balance enclosure) to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Minor Spills: For small spills of the solid, carefully dampen the material with a suitable solvent (e.g., water) to avoid generating dust, and then wipe it up with an absorbent material.[2] Place all contaminated materials in a sealed container for proper disposal.
-
Major Spills: For larger spills, evacuate the area and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled hazardous waste container.[2][7]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][2] Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety within your laboratory. By understanding the potential hazards, implementing robust control measures, and diligently using the appropriate personal protective equipment, you can ensure the well-being of your team and the integrity of your research. This guide serves as a foundational resource, and it is incumbent upon each researcher to remain vigilant and informed about the best practices in chemical safety.
References
- Benchchem. (n.d.). Proper Disposal of Dipyridamole-d16: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Dipyridamole.
- 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
- Scribd. (n.d.). Handling APIs Advanced Containment System Options For Pharmaceutical Processes-7-2.
- 3M. (n.d.). API Handling Hazards.
- Cayman Chemical. (2025). Safety Data Sheet - Dipyridamole.
- Slate Run Pharmaceuticals. (n.d.). SAFETY DATA SHEET - Aspirin and Extended-Release Dipyridamole Capsules.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Dipyridamole.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dipyridamole.
- Spectrum Laboratory Products Inc. (2007). Material Safety Data Sheet - Dipyridamole.
- ChemicalBook. (n.d.). This compound CAS#: 1176886-12-6.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1176886-12-6.
- (n.d.). HAZARDOUS.
- Drugfuture. (n.d.). This compound.
- Mayo Clinic. (n.d.). Dipyridamole (oral route, intravenous route).
- HHS.gov. (2022). How to Safely Dispose of Drugs.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
